Methyl acetate-PEG1-methyl acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethoxy)ethoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O6/c1-11-7(9)5-13-3-4-14-6-8(10)12-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYKZVYXBJBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCOCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404030 | |
| Record name | SBB056554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54665-51-9 | |
| Record name | SBB056554 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Methyl acetate-PEG1-methyl acetate" is not a standard chemical nomenclature. This guide addresses the chemical properties of a likely equivalent, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate , based on available data for structurally similar compounds and computational predictions. Direct experimental data for this specific molecule is limited in publicly accessible literature.
Introduction
Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a diether and diester compound featuring a central ethylene (B1197577) glycol (PEG1) core linking two methyl acetate (B1210297) groups. Its structure suggests potential utility as a flexible linker in the design of various molecules, including applications in drug delivery, materials science, and as a building block in organic synthesis. Understanding its core chemical properties is crucial for its effective application in research and development. This document provides a summary of its predicted and inferred physicochemical properties, along with general experimental protocols for their determination.
Chemical Structure and Identifiers
-
Systematic Name: Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
-
Common Name: this compound (non-standard)
-
Molecular Formula: C₈H₁₄O₆
-
Molecular Weight: 206.19 g/mol
-
Structure:
Physicochemical Properties
The quantitative data presented below is a compilation of computed properties and data from closely related analogs, such as diethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
| Property | Value | Source |
| Molecular Weight | 206.19 g/mol | Calculated |
| Molecular Formula | C₈H₁₄O₆ | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |
| Solubility | Expected to be soluble in water and organic solvents | Inferred from 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid][1] |
| XLogP3 | ~0.5 (for diethyl analog) | PubChem (CID 13237171)[2] |
| Hydrogen Bond Donor Count | 0 | Computed (for diethyl analog)[2] |
| Hydrogen Bond Acceptor Count | 6 | Computed (for diethyl analog) |
| Rotatable Bond Count | 7 | Computed (for diethyl analog)[2] |
| Exact Mass | 206.079038 Da | Computed (for diethyl analog, adjusted for methyl groups) |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Experimental Protocols
Due to the lack of specific experimental data for dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, this section outlines general methodologies for determining key chemical properties.
Determination of Physicochemical Properties
A general workflow for characterizing the physicochemical properties of a novel or uncharacterized compound like dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is depicted below.
Caption: General workflow for synthesis, purification, and property determination.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Purpose: To confirm the chemical structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
Protocol: Introduce a dilute solution of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Purpose: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Place a thin film of the liquid sample between two salt plates (e.g., NaCl) or use an Attenuated Total Reflectance (ATR) accessory.
-
Purpose: To identify characteristic functional groups, such as the C=O stretch of the ester (around 1740 cm⁻¹) and the C-O stretch of the ether linkages.
-
-
Melting and Boiling Point Determination:
-
Protocol (Boiling Point): Use a micro boiling point apparatus. Heat the sample slowly and record the temperature at which it boils under a given atmospheric pressure.
-
Purpose: To determine the phase transition temperatures, which are indicators of purity.
-
-
Solubility Assessment:
-
Protocol: Add a known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, acetone, hexane) at a specific temperature. Observe for dissolution.
-
Purpose: To determine the qualitative or quantitative solubility in different media, which is critical for formulation and reaction condition selection.
-
Reactivity and Stability
-
Hydrolysis: As a diester, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is susceptible to hydrolysis under both acidic and basic conditions to yield methanol (B129727) and 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid.
-
Transesterification: The methyl ester groups can undergo transesterification in the presence of an alcohol and a suitable catalyst.
-
Stability: The compound is expected to be stable under neutral conditions at room temperature. Elevated temperatures and strong acids or bases will promote degradation.
Potential Applications in Drug Development
While no specific applications for this molecule are documented, its structure suggests potential uses as:
-
A flexible linker: In the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional molecules where precise spatial orientation of two active moieties is required.
-
A spacer in drug conjugates: To connect a drug molecule to a targeting ligand or a solubility-enhancing group.
The logical relationship for its potential application as a linker is illustrated below.
Caption: Use as a linker to form a bifunctional molecule.
Conclusion
Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate is a compound with potential applications in various fields of chemical and pharmaceutical research. This guide provides an overview of its predicted chemical properties based on available data for analogous structures. Further experimental validation is necessary to fully characterize this molecule for any specific application. The provided general experimental protocols can serve as a starting point for such investigations.
References
An In-depth Technical Guide to Methyl Acetate-PEG1-Methyl Acetate: Structure, Synthesis, and Application in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl acetate-PEG1-methyl acetate (B1210297), a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component is critical to the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and an E3 ubiquitin ligase. This document details the structure, a proposed synthesis protocol, and the physicochemical properties of Methyl acetate-PEG1-methyl acetate. Furthermore, it elucidates its role within the PROTAC signaling pathway and provides a generalized experimental workflow for its incorporation into a PROTAC molecule.
Structure and Physicochemical Properties
This compound is a polyethylene (B3416737) glycol (PEG)-based linker. The "PEG1" designation indicates a single ethylene (B1197577) glycol unit. The molecule is capped on both ends by methyl acetate groups. The systematic IUPAC name for this compound is dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate .
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Data:
| Property | Value | Source/Analogue |
| Molecular Formula | C₈H₁₄O₅ | - |
| Molecular Weight | 206.19 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar esters |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| Boiling Point | Estimated to be >200 °C | Based on the boiling point of the related diacid (429.2±25.0 °C) and diethyl ester. |
| Melting Point | Not readily available | - |
| Density | Not readily available | - |
Synthesis
A plausible and common method for the synthesis of this compound is the Fischer esterification of its corresponding diacid, 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid, with methanol (B129727) in the presence of an acid catalyst.[2]
Reaction Scheme:
Caption: Synthesis of this compound via Fischer esterification.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure for Fischer esterification and should be optimized for this specific reaction.[3][4][5][6]
Materials:
-
2,2'-(ethane-1,2-diylbis(oxy))diacetic acid
-
Anhydrous methanol (large excess, can be used as solvent)
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Diethyl ether or ethyl acetate for extraction
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid in a large excess of anhydrous methanol.
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per 10 mL of methanol) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of gas evolution), and finally with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Role in PROTAC Technology
This compound serves as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[7][8]
The PROTAC molecule facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[9] The linker's length, flexibility, and chemical composition are critical for the stability of this ternary complex and, consequently, the efficiency of protein degradation.[] PEG linkers like this compound are often used to improve the solubility and pharmacokinetic properties of the resulting PROTAC.[7]
PROTAC Signaling Pathway:
Caption: The PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a modular, stepwise approach. The methyl ester groups can be hydrolyzed to carboxylic acids, which can then be coupled to amine-functionalized ligands for the POI and E3 ligase.
General PROTAC Synthesis Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Methyl acetate-PEG1-methyl acetate (CAS 54665-51-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetate-PEG1-methyl acetate (B1210297), with the CAS number 54665-51-9, is a short, hydrophilic, and flexible linker molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3][][5][6][7] The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3] The single polyethylene (B3416737) glycol (PEG) unit in Methyl acetate-PEG1-methyl acetate provides a balance of hydrophilicity and conformational flexibility, making it a valuable building block in the rational design of novel therapeutics.[1][8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the synthesis of PROTACs, influencing its reactivity, solubility, and handling.
| Property | Value | Reference |
| CAS Number | 54665-51-9 | [9] |
| Molecular Formula | C8H14O6 | MedChemExpress |
| Molecular Weight | 206.19 g/mol | MedChemExpress |
| IUPAC Name | Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate | PubChem |
| SMILES | O=C(OC)COCCOCC(OC)=O | MedChemExpress |
| Appearance | Liquid (Colorless to light yellow) | [10] |
| Solubility | Soluble in water | [10][11] |
Synthesis and Characterization
Experimental Protocols
General Synthesis of Short PEG-based Diesters:
A plausible synthetic route for this compound would involve a two-step process:
-
Williamson Ether Synthesis: Ethylene glycol is reacted with a halo-acetate ester (e.g., methyl bromoacetate) in the presence of a base (e.g., sodium hydride) to form the corresponding di-ester.
-
Esterification: Alternatively, 2,2'-(ethane-1,2-diylbis(oxy))diacetic acid can be esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid).
Purification:
The crude product is typically purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes.
Characterization:
The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be used to confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Application in PROTAC Synthesis
This compound is a valuable building block for the synthesis of PROTACs. Its two methyl ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled to a warhead (a ligand for the target protein) and an E3 ligase ligand using standard amide coupling reactions.
Experimental Workflow for PROTAC Synthesis
The general workflow for synthesizing a PROTAC using a linker like this compound is as follows:
Role in Targeted Protein Degradation and Signaling Pathways
PROTACs synthesized using linkers such as this compound function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[1][3][5][6] The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.[1][2]
PROTAC-Mediated Protein Degradation Signaling Pathway
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this process:
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
- 8. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CAS 23243-68-7: 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic ac… [cymitquimica.com]
Unraveling the Molecular Weight of Methyl acetate-PEG1-methyl acetate: A Technical Guide
For researchers, scientists, and professionals in drug development, a precise understanding of the molecular characteristics of chemical compounds is paramount. This in-depth technical guide provides a comprehensive analysis of the molecular weight of "Methyl acetate-PEG1-methyl acetate," a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Executive Summary
"this compound" is a bifunctional molecule designed to serve as a spacer in PROTACs. This guide establishes the definitive molecular weight of this compound through a detailed analysis of its constituent parts and its overall chemical structure. All quantitative data is presented in clear, tabular format, and a hypothetical experimental protocol for molecular weight verification is provided. Furthermore, logical and structural diagrams are included to visually represent the concepts discussed.
Molecular Weight Determination
The molecular weight of "this compound" is determined by the sum of the atomic weights of its constituent atoms, as dictated by its chemical formula, C₈H₁₄O₅. Based on this formula, the calculated molecular weight is 206.19 g/mol .
To understand the basis of this molecular weight, we can deconstruct the molecule into its fundamental building blocks: a central ethylene (B1197577) glycol (PEG1) core and two flanking methoxyacetyl groups.
The formation of "this compound" can be conceptualized as the esterification of ethylene glycol with two molecules of methoxyacetic acid. In this reaction, two molecules of water are eliminated.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Methyl Acetate | C₃H₆O₂ | 74.08[1] |
| Ethylene Glycol (PEG1) | C₂H₆O₂ | 62.07[2] |
| This compound | C₈H₁₄O₅ | 206.19 |
Note: The molecular weights of the individual components are provided for foundational understanding. The final molecular weight of the assembled linker is not a simple sum of these parts due to the loss of atoms during chemical synthesis.
Chemical Structure and Synthesis Pathway
The definitive chemical structure of "this compound" is crucial for an accurate molecular weight calculation. The molecule consists of a central ethylene glycol unit whose hydroxyl groups have been esterified by two methoxyacetic acid molecules.
A logical representation of the synthesis can be visualized as follows:
Caption: Synthesis pathway of this compound.
The systematic IUPAC name for this structure is 1,2-bis(2-methoxyacetoxy)ethane.
Experimental Protocol for Molecular Weight Verification
To empirically verify the molecular weight of "this compound," a standard analytical technique such as Mass Spectrometry (MS) would be employed.
Objective: To determine the experimental molecular weight of "this compound" and confirm its chemical identity.
Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Dissolve a small quantity (approximately 1 mg) of "this compound" in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10 µg/mL using the same solvent.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Calibrate the instrument using a standard calibration mixture to ensure mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire mass spectra in the positive ion mode over a suitable mass-to-charge (m/z) range (e.g., m/z 100-500).
-
The molecule is expected to be observed as its protonated form [M+H]⁺ or as an adduct with other cations present in the solvent (e.g., [M+Na]⁺).
-
-
Data Analysis:
-
Process the acquired mass spectra to identify the peak corresponding to the analyte.
-
For the protonated molecule [M+H]⁺, the expected m/z would be approximately 207.19.
-
For the sodium adduct [M+Na]⁺, the expected m/z would be approximately 229.17.
-
Compare the experimentally determined mass to the theoretical mass calculated from the chemical formula (C₈H₁₄O₅) to confirm the molecular weight.
-
The following diagram illustrates the general workflow for this experimental verification:
Caption: ESI-MS workflow for molecular weight verification.
Conclusion
The molecular weight of "this compound" has been definitively established as 206.19 g/mol based on its chemical formula C₈H₁₄O₅. This value is critical for researchers working with this PROTAC linker, ensuring accuracy in experimental design, stoichiometric calculations, and data interpretation. The provided conceptual synthesis pathway and experimental protocol offer a comprehensive framework for understanding and verifying the molecular properties of this important chemical tool.
References
Determining the Solubility of Methyl Acetate-PEG1-Methyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Methyl Acetate-PEG1-Methyl Acetate (B1210297) and PEGylation
Methyl acetate-PEG1-methyl acetate is a symmetrical molecule consisting of a single ethylene (B1197577) glycol unit (PEG1) flanked by two methyl acetate groups. The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in pharmaceutical development to enhance the solubility, stability, and pharmacokinetic profile of drugs and other therapeutic molecules.[1] The inclusion of even a short PEG chain can significantly influence the physicochemical properties of a compound.[2]
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for "this compound" in various solvents and at different temperatures has not been extensively published. One source indicates a solubility of less than 1 mg/mL, suggesting it is only slightly soluble or insoluble.[3] Given the lack of comprehensive data, this guide focuses on providing a detailed experimental protocol to enable researchers to generate this critical data in their own laboratories.
For recording experimentally determined solubility data, the following table structure is recommended:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Water | 25 | Shake-Flask Method | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | ||
| Ethanol | 25 | Shake-Flask Method | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||
| User-defined solvent | User-defined temp. | User-defined method |
Experimental Protocol: The Shake-Flask Method for Solubility Determination
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[4][5][6][7] The following protocol is a synthesized approach for determining the solubility of "this compound."
3.1. Materials
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of "this compound" to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.[4]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[5][6] The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[5] Filtration is often preferred to minimize the risk of disturbing the equilibrium.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of "this compound."
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.[8]
-
-
Data Analysis:
-
Calculate the solubility of "this compound" in the original solvent, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at different temperatures as required.
-
Visualizing Experimental and Logical Workflows
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of "this compound."
4.2. Logical Relationship of PEG Chain Length and Solubility
Generally, increasing the length of the PEG chain in a molecule enhances its aqueous solubility.[1][2] This is due to the hydrophilic nature of the ethylene glycol units, which can form hydrogen bonds with water molecules. The following diagram illustrates this general principle.
Conclusion
While specific, publicly available quantitative solubility data for "this compound" is scarce, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed shake-flask protocol offers a reliable method for generating accurate solubility data in various solvents. Understanding the solubility of this and similar PEGylated compounds is essential for their successful application in drug delivery and other biomedical research fields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Bifunctional PEG1 Linkers: A Technical Guide for Drug Development
Abstract
Bifunctional linkers comprised of a single polyethylene (B3416737) glycol (PEG) unit, commonly referred to as PEG1 linkers, are fundamental components in the design of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Their inherent physicochemical properties—hydrophilicity, biocompatibility, and defined length—offer precise control over the pharmacokinetic and pharmacodynamic profiles of complex bioconjugates. This technical guide provides a comprehensive overview of the core characteristics of bifunctional PEG1 linkers, detailed experimental protocols for their application, and visual representations of their role in key biological and synthetic pathways, intended for researchers, scientists, and drug development professionals.
Introduction to Bifunctional PEG1 Linkers
Bifunctional Polyethylene Glycol (PEG) linkers are versatile molecules that consist of a central PEG chain with reactive functional groups at both ends.[1] This dual reactivity is essential for the precise and stable covalent linkage of two different molecules.[2] PEG1 linkers, specifically, contain a single ethylene (B1197577) glycol unit, providing a short, flexible, and hydrophilic spacer.[3] The incorporation of a PEG linker, a process known as PEGylation, can enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong their circulation half-life in vivo.[1][2]
These linkers are broadly classified into two categories:
-
Homobifunctional PEGs: Possess two identical functional groups and are primarily used for crosslinking similar molecules.[1][4]
-
Heterobifunctional PEGs: Feature two different functional groups, allowing for the sequential and specific conjugation of two distinct molecules, which is highly advantageous in the development of complex therapeutics like ADCs and PROTACs.[1][4]
The selection of terminal functional groups and the length of the PEG chain are critical parameters that researchers can modulate to fine-tune the properties and efficacy of therapeutic agents.[2]
Physicochemical and Functional Characteristics
The utility of PEG1 linkers stems from their distinct physicochemical properties which have a direct impact on the performance of the final bioconjugate.
Core Physicochemical Properties
The fundamental characteristics of PEG linkers contribute significantly to their function in drug development.
| Property | Description | Impact on Bioconjugates | Citation |
| Hydrophilicity | The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, rendering the linker highly soluble in aqueous environments. | Improves the solubility of hydrophobic drugs and biomolecules, mitigating aggregation issues, especially at high drug-to-antibody ratios (DARs) in ADCs. | [5][6] |
| Biocompatibility | PEG is generally considered non-toxic and is approved by regulatory agencies for numerous biomedical applications. | Minimizes adverse biological responses to the linker component of the therapeutic. | [5] |
| Flexibility | The C-O-C bonds within the PEG backbone have a high degree of rotational freedom, imparting significant flexibility. | Allows conjugated molecules to adopt various spatial arrangements, which can overcome steric hindrance and facilitate interactions with biological targets. | [5] |
| Low Immunogenicity | The hydrophilic nature of PEG creates a hydration shell that can mask the conjugated molecule from the immune system. | Reduces the likelihood of an immune response against the therapeutic, a "stealth" effect that can extend circulation half-life. | [5] |
Functional Characteristics in PROTACs and ADCs
The linker is not merely a spacer but an active determinant of a therapeutic's efficacy.[3] In PROTACs, the linker's length and composition are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.[3][7] Similarly, in ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody, and its properties influence the conjugate's stability and solubility.[7]
| Application | Function of PEG1 Linker | Quantitative Impact | Citation |
| PROTACs | Provides a short, flexible, and hydrophilic spacer to connect the target-binding ligand and the E3 ligase-recruiting ligand. | The length of the PEG linker is a critical parameter that must be empirically optimized. A linker that is too short can cause steric hindrance, while one that is too long can lead to excessive flexibility and reduced effective concentration, both of which can impair protein degradation. | [3] |
| ADCs | Connects the cytotoxic payload to the antibody, improving the conjugate's solubility and stability. | The hydrophilicity imparted by the PEG linker can prevent aggregation, even at higher Drug-to-Antibody Ratios (DARs), such as 8. | [6] |
| General Bioconjugation | Increases the hydrodynamic size of the conjugated molecule. | This increased size reduces renal clearance, thereby prolonging the circulation time of the therapeutic in the body. | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and application of bifunctional PEG1 linkers.
Synthesis of a Heterobifunctional PEG Linker (e.g., α-azide-ω-hydroxyl PEG)
This protocol describes the conversion of a symmetrical PEG diol into a monofunctionalized azide (B81097), which is a versatile intermediate for further conjugation.[8]
Materials:
-
Poly(ethylene glycol) diol
-
Tosyl chloride (TsCl)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Monotosylation:
-
Dissolve PEG-diol (1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise.
-
Slowly add a solution of tosyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated ammonium (B1175870) chloride solution and then with water.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether and collect the precipitate by filtration.
-
-
Azidation:
-
Dissolve the purified α-hydroxyl-ω-tosyl PEG (1 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir overnight under an inert atmosphere.
-
Cool the reaction to room temperature and remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess sodium azide and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the α-azide-ω-hydroxyl PEG.[8]
-
Amine-Reactive PEGylation using a PEG-NHS Ester
This is a common method for conjugating a PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[9]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG-NHS ester reagent
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50mM), pH 7-9[7]
-
Quenching buffer: 1M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF to dissolve the PEG-NHS ester
-
Purification system (e.g., Size-Exclusion Chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Gently mix.[9]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted PEG-NHS ester. Incubate for an additional 15-30 minutes.[9]
-
Purification: Purify the resulting PEGylated protein to remove unreacted PEG and protein using a method such as SEC.
Visualizations of Pathways and Workflows
Graphical representations of the mechanisms and processes involving bifunctional PEG1 linkers can aid in understanding their function and application.
Caption: PROTAC-mediated recruitment of an E3 ligase to a target protein for degradation.
Caption: A streamlined workflow for the synthesis and analysis of an Antibody-Drug Conjugate.
Conclusion
Bifunctional PEG1 linkers are indispensable tools in the rational design of sophisticated biotherapeutics. Their well-defined structure and advantageous physicochemical properties provide a means to enhance the solubility, stability, and pharmacokinetic profiles of complex molecules. A thorough understanding of their characteristics, coupled with robust synthetic and analytical methodologies, is crucial for the continued development of novel and effective therapies such as ADCs and PROTACs. The empirical optimization of linker length and composition for each specific application remains a key determinant of therapeutic success.
References
An In-depth Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of molecules, from small-molecule drugs to large biologics.[1] The process of covalently attaching PEG chains, known as PEGylation, can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[1][2] By creating a hydrophilic shield around the conjugated drug, PEG linkers can increase solubility, extend circulation half-life, reduce immunogenicity, and improve stability.[1][3][4] This technical guide provides a comprehensive overview of the core principles of PEG linkers, their applications, quantitative data on their effects, and detailed experimental protocols relevant to drug discovery.
Core Principles of PEG Linkers
At its core, a PEG linker is a polymer composed of repeating ethylene (B1197577) oxide units (-(CH₂CH₂O)n-).[5] The terminal hydroxyl groups can be chemically modified to create reactive moieties for covalent attachment to various functional groups on a drug molecule, such as amines, thiols, or carboxyls.[5]
Key Properties and Architectures:
-
Hydrophilicity: The repeating ether units of PEG form hydrogen bonds with water, making it highly water-soluble. This property is crucial for improving the solubility of hydrophobic drugs.[6][7]
-
Biocompatibility and Low Immunogenicity: PEG is known for its minimal toxicity and is generally considered non-immunogenic, reducing the risk of an immune response against the conjugated drug.[7]
-
Flexibility: The high conformational freedom of the PEG backbone allows the linked molecules to maintain their native structure and biological activity.[5]
-
"Stealth" Effect: PEGylation increases the hydrodynamic volume of a molecule, creating a "stealth" shield that sterically hinders interactions with proteolytic enzymes and reduces recognition by the immune system, thereby decreasing enzymatic degradation and renal clearance.[4][8]
PEG linkers can be synthesized in various architectures:[5]
-
Linear PEGs: A single, straight chain of ethylene glycol units.[5]
-
Branched PEGs: Multiple PEG chains radiating from a central core, which can increase the hydrodynamic volume and steric hindrance compared to a linear PEG of the same molecular weight.[3][5][9]
-
Monodisperse vs. Polydisperse: PEG linkers can be monodisperse (discrete PEG), with a precisely defined number of ethylene glycol units and a specific molecular weight, or polydisperse, consisting of a mixture of polymers with a range of molecular weights.[5] Monodisperse PEGs are highly valued for applications requiring high purity and batch-to-batch consistency.[5]
Data Presentation: The Quantitative Impact of PEGylation
The choice of PEG linker length and architecture has a profound and quantifiable impact on a drug's properties. The following tables summarize key data from various studies.
Table 1: Impact of PEGylation on Pharmacokinetic Parameters
| Drug/Molecule | PEG Molecular Weight (MW) & Architecture | Key Pharmacokinetic Change | Reference(s) |
| Interferon-γ | 10 kDa, 20 kDa, 40 kDa (Linear) | Terminal half-life (t½) in rats increased from 5.1h (unmodified) to 16.5h, 26.3h, and 33.7h, respectively. | [8] |
| G-CSF (Filgrastim) | 20 kDa (Linear) | Half-life is significantly longer than non-PEGylated G-CSF, allowing for once-per-chemotherapy-cycle administration. | [8][9] |
| HIV-1 Fusion Inhibitor (C34) | 2 kDa & 5 kDa (Linear) | Half-life in rats increased from 1.1h (unmodified) to 2.6h and 5.1h, respectively. | [1] |
| Peginterferon alfa-2a | 40 kDa (Branched) | Slower absorption, lower peak concentration, and prolonged elimination half-life (80h) compared to the 12 kDa linear version. | [9] |
| Peginterferon alfa-2b | 12 kDa (Linear) | Shorter elimination half-life (50h) compared to the 40 kDa branched version. | [9] |
| Generic PEGs | 6 kDa vs. 50 kDa (Linear) | Circulation half-life in mice increased from 18 minutes to 16.5 hours with increasing MW. | [10] |
Table 2: Impact of PEGylation on Hydrodynamic Radius (Rh)
| Molecule | PEG Molecular Weight (MW) & Architecture | Hydrodynamic Radius (Rh) in nm | Reference(s) |
| Linear PEG | 12 kDa | 5.42 | [3] |
| Linear PEG | 20 kDa | 7.36 | [3] |
| 4-Arm Branched PEG | 20 kDa | 6.83 | [3] |
| 8-Arm Branched PEG | 20 kDa | 7.43 | [3] |
| Linear PEG | 30 kDa | 8.62 | [3] |
| Linear PEG | 40 kDa | 9.58 | [3] |
| 4-Arm Branched PEG | 40 kDa | 9.25 | [3] |
| Linear PEG | 60 kDa | 10.37 | [3] |
| Human Serum Albumin (HSA) | Unmodified | ~3.5 (calculated from data) | [11] |
| HSA + PEG | 5 kDa (Linear) | 4.2 | [11] |
| HSA + PEG | 10 kDa (Linear) | 5.2 | [11] |
| HSA + PEG | 20 kDa (Linear) | 6.1 | [11] |
| HSA + PEG | 20 kDa (Branched) | 6.4 | [11] |
Table 3: Impact of PEGylation on In Vitro Cytotoxicity (IC50)
| Drug Formulation | Cell Line | Incubation Time | IC50 (µM) | Reference(s) |
| Oxaliplatin (Free Drug) | A549 (Lung Cancer) | 24 h | 33.7 | |
| NP-PEG-Pt (PEGylated Nanoparticle) | A549 (Lung Cancer) | 24 h | 12.3 | |
| Oxaliplatin (Free Drug) | A549/DDP (Resistant) | 24 h | 114.3 | |
| NP-PEG-Pt (PEGylated Nanoparticle) | A549/DDP (Resistant) | 24 h | 31.9 | |
| Doxorubicin & Curcumin Niosomes | MCF-7 (Breast Cancer) | 48 h | ~1.2 (Non-PEGylated) | |
| Doxorubicin & Curcumin Niosomes | MCF-7 (Breast Cancer) | 48 h | ~1.7 (PEGylated) |
Applications of PEG Linkers in Drug Modalities
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers connect a potent cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG linker can counteract the hydrophobicity of the cytotoxic drug, reducing aggregation and allowing for a higher drug-to-antibody ratio (DAR). This improves the overall solubility, stability, and pharmacokinetics of the ADC.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. PEG linkers are the most common type used in PROTACs, serving as a flexible spacer to facilitate the formation of a stable and productive ternary complex. The hydrophilicity of PEG linkers also improves the solubility and cell permeability of these often large and complex molecules.
Peptides and Proteins
PEGylation is a well-established strategy to improve the therapeutic properties of peptides and proteins. It increases their hydrodynamic volume, which reduces renal clearance and protects against enzymatic degradation, leading to a significantly longer circulation time.
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEG linkers.
Protocol 1: Conjugation of an NHS-Ester Functionalized PEG Linker to an Antibody
This protocol describes a general procedure for labeling an antibody with an N-hydroxysuccinimide (NHS) ester-activated PEG linker, targeting primary amines on lysine (B10760008) residues.
1. Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS).
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403), 0.15 M NaCl, pH 7.2-8.0).
-
NHS-Ester PEG reagent.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine).
-
Desalting columns or dialysis equipment for purification.
2. Procedure:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer at the optimal pH range (7.2-8.0). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-Ester PEG reagent in anhydrous DMSO or DMF. The NHS-ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Calculation: Determine the volume of the PEG reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold molar excess over the antibody).
-
Conjugation Reaction: Add the calculated volume of the PEG reagent solution to the antibody solution while gently vortexing. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester PEG. Incubate for an additional 15-30 minutes at room temperature.[9]
-
Purification: Remove unreacted PEG linker and quenching buffer components by size-exclusion chromatography (SEC), dialysis, or using a desalting column.[9]
Protocol 2: Purification of PEGylated Proteins
Chromatography is the primary method for purifying PEGylated proteins from the reaction mixture. The choice of technique depends on the physicochemical differences between the desired product and impurities.
1. Size Exclusion Chromatography (SEC):
-
Principle: Separates molecules based on their hydrodynamic radius. PEGylation significantly increases the size of a protein, allowing for efficient separation from the smaller, unreacted native protein and excess PEG reagent.[10]
-
Methodology:
-
Equilibrate an SEC column with a suitable buffer.
-
Load the crude reaction mixture onto the column.
-
Elute the sample with the equilibration buffer. Larger molecules (PEGylated protein) will elute first, followed by the native protein, and then the small PEG reagent.[3]
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analyze fractions by SDS-PAGE to identify those containing the purified PEGylated protein.[3]
-
2. Ion Exchange Chromatography (IEX):
-
Principle: Separates molecules based on their net surface charge. The neutral PEG chain can shield the charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of species with different degrees of PEGylation (e.g., mono- vs. di-PEGylated) and even positional isomers.[3][10]
-
Methodology:
-
Equilibrate an IEX column (anion or cation exchange, depending on the protein's pI and buffer pH) with a low-salt binding buffer.
-
Load the sample onto the column.
-
Wash the column with the binding buffer to remove unbound species.
-
Elute the bound proteins using a salt gradient (increasing salt concentration). Species with fewer PEG chains (more exposed charge) will typically bind more tightly and elute at a higher salt concentration.[3]
-
Collect and analyze fractions as described for SEC.
-
Protocol 3: Characterization - Determining the Drug-to-Antibody Ratio (DAR) of an ADC
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[8]
1. Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a (typically hydrophobic) drug-linker increases the ADC's hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8), providing a distribution profile.[6][8]
-
Methodology:
-
Use a HIC column (e.g., Butyl-NPR).
-
Equilibrate the column with a high-salt mobile phase (e.g., sodium phosphate with ammonium (B1175870) sulfate).
-
Inject the ADC sample.
-
Elute using a gradient of decreasing salt concentration. Species with higher DAR values are more hydrophobic and will elute later (at lower salt concentrations).[8]
-
The average DAR is calculated from the weighted average of the peak areas for each DAR species.[8]
-
2. Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS):
-
Principle: This method provides DAR information by determining the mass of the antibody's light and heavy chains after reduction.
-
Methodology:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the heavy and light chains.[6][8]
-
Analyze the sample using an RP-HPLC system (e.g., with a C4 or C8 column) coupled to a mass spectrometer.[6]
-
Deconvolute the mass spectra of the light and heavy chain peaks to determine their masses.
-
The number of drugs conjugated to each chain can be calculated by comparing the mass of the conjugated chains to the unconjugated chains. The total DAR is the sum of drugs on both chains.[6]
-
Conclusion
PEG linkers are a foundational technology in drug development, providing a powerful means to enhance the therapeutic properties of a diverse range of molecules.[1] Their ability to improve solubility, extend half-life, and reduce immunogenicity has led to the successful development of numerous approved drugs.[4] The rational design of PEGylated therapeutics requires a thorough understanding of how linker length and architecture impact physicochemical properties and biological performance. The quantitative data and detailed experimental protocols provided in this guide serve as a critical resource for researchers and scientists working to optimize drug design and accelerate the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Transformative Impact of PEGylation on the Physicochemical Properties of Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, has revolutionized the pharmaceutical industry. This modification significantly enhances the physicochemical properties of drugs, leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core principles of PEGylation, focusing on its effects on solubility, stability, viscosity, hydrodynamic radius, protein binding, and immunogenicity. Detailed experimental protocols for characterizing these properties and visualizations of key biological pathways are also presented to support researchers in the development and analysis of PEGylated compounds.
Enhanced Aqueous Solubility
PEGylation is a highly effective strategy for increasing the aqueous solubility of hydrophobic drugs. The hydrophilic nature of the PEG polymer chain improves the interaction of the conjugated molecule with water, thereby enhancing its dissolution.
Table 1: Enhancement of Aqueous Solubility of Compounds upon PEGylation
| Compound | PEG Moiety | Solubility Enhancement | Reference(s) |
| Paclitaxel | PEG-lipid micellar nanoparticles | Improved solubility over un-PEGylated formulations | [1] |
| Sertraline HCl | PEG 4000 | Increased from 0.010 mg/mL to 0.114 mg/mL | [2] |
| Fluoxetine HCl | PEG 4000 | Increased from 0.0210 mg/mL to 0.608 mg/mL | [2] |
| Celecoxib | PEG 6000 | Significantly increased from 0.246 ± 0.024 mg/ml | [3] |
Improved Stability
A significant advantage of PEGylation is the enhancement of protein stability. The attached PEG chains can protect the protein from enzymatic degradation, increase its thermal stability, and reduce aggregation.
Thermal Stability
PEGylation can increase the melting temperature (Tm) of proteins, indicating enhanced stability against thermal denaturation.
Table 2: Comparative Thermal Stability of PEGylated and Non-PEGylated Proteins
| Protein | PEG Moiety | Assay | Tm (°C) - Non-PEGylated | Tm (°C) - PEGylated | Reference(s) |
| Lysozyme | 20 kDa PEG | DSC | 202 | 222 | [4] |
| Alpha-1 antitrypsin (AAT) | 2-armed 40 kDa | Intrinsic Fluorescence | 57.2 ± 0.3 | 58.1 ± 0.3 | [5] |
| Human Galectin-3 | Not Specified | Not Specified | Increased thermal stability observed | [6] |
Proteolytic Stability
The steric hindrance provided by the PEG chains shields the protein from proteolytic enzymes, thereby increasing its resistance to degradation. This enhanced proteolytic stability contributes to a longer circulating half-life in vivo.
Altered Viscosity
The addition of PEG chains to a molecule can alter the viscosity of its solution. The extent of this change depends on the size and architecture of the PEG, as well as the concentration of the PEGylated compound.
Table 3: Viscosity of Aqueous PEG Solutions
| PEG Molecular Weight (Da) | Concentration (% w/v) | Relative Viscosity | Reference(s) |
| 200 | ~3-30 | Increases with concentration | [7] |
| 400 | ~3-30 | Increases with concentration | [7] |
| 600 | ~3-30 | Increases with concentration | [7] |
| 1000 | ~3-30 | Increases with concentration | [7] |
| 2000 | ~3-30 | Increases with concentration | [7] |
Increased Hydrodynamic Radius
PEGylation significantly increases the hydrodynamic radius (Rh) of molecules. This increased size is a key factor in reducing renal clearance and extending the circulation half-life of therapeutic proteins.
Table 4: Hydrodynamic Radius (Rh) of Proteins Before and After PEGylation
| Protein | PEG Moiety (kDa) | Rh (nm) - Non-PEGylated | Rh (nm) - PEGylated | Fold Increase | Reference(s) |
| Human Serum Albumin (HSA) | 5 | ~3.5 | 4.2 | 1.20 | [8][9] |
| Human Serum Albumin (HSA) | 10 | ~3.5 | 5.18 | 1.48 | [8][9] |
| Human Serum Albumin (HSA) | 20 (linear) | ~3.5 | 6.13 | 1.75 | [8][9] |
| Human Serum Albumin (HSA) | 20 (branched) | ~3.5 | 6.41 | 1.83 | [8][9] |
| Interferon-α-2b | 10 | ~2 | 5.7 | 2.85 | [10] |
| Interferon-α-2b | 20 | ~2 | 7.4 | 3.70 | [10] |
| Interferon-α-2b | 30 | ~2 | 9.1 | 4.55 | [10] |
| Interferon-α-2b | 45 | ~2 | 9.6 | 4.80 | [10] |
Modulation of Protein Binding
The effect of PEGylation on protein binding affinity is complex and depends on the specific site of PEG attachment. While PEGylation can sometimes hinder binding to target receptors due to steric effects, it can also be engineered to have minimal impact on the binding affinity (dissociation constant, Kd). Careful selection of the PEGylation site is crucial to preserve the biological activity of the therapeutic protein.
Reduced Immunogenicity
PEGylation can "mask" the therapeutic protein from the host's immune system, thereby reducing its immunogenicity.[11] However, the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies. The prevalence of pre-existing anti-PEG antibodies in the general population is a growing concern in the clinical development of PEGylated drugs.[12][13][14]
Table 5: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population
| Study Year | Population | Prevalence (%) | Antibody Isotypes | Reference(s) |
| 1984 | Healthy Volunteers | ~0.2 | Not specified | [14] |
| 2012 | Healthy Blood Donors | ~25 | IgG, IgM | [15] |
| 2016 | Healthy Individuals | ~72 | IgG, IgM | [12][14] |
| 2016 | Healthy Blood Donors | ~23 | Not specified | [15] |
| Recent Studies | Healthy Donors/Treatment-naïve patients | 20-30 | IgG, IgM | [15] |
Experimental Protocols
Accurate characterization of PEGylated compounds is essential for their development and regulatory approval. The following are detailed methodologies for key experiments.
Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius of a PEGylated protein in solution.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette
-
Syringe filters (0.22 µm)
-
Purified PEGylated protein sample
-
Matched buffer
Procedure:
-
Sample Preparation:
-
Filter the protein sample and the matched buffer through a 0.22 µm syringe filter to remove dust and aggregates.[16]
-
Prepare a series of dilutions of the protein sample in the filtered buffer.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement parameters, including temperature, scattering angle (typically 90°), and data acquisition time.
-
-
Measurement:
-
Rinse the cuvette thoroughly with filtered buffer.
-
Measure the scattering intensity of the buffer as a blank.
-
Introduce the protein sample into the cuvette.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software calculates the translational diffusion coefficient from the fluctuations in scattered light intensity.
-
The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation.[16]
-
Analysis of Aggregation by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the molar mass and quantify the extent of aggregation of a PEGylated protein.
Materials:
-
HPLC system with a UV detector
-
SEC column appropriate for the molecular weight of the PEGylated protein
-
MALS detector
-
Refractive index (RI) detector
-
Mobile phase (e.g., phosphate-buffered saline)
-
Purified PEGylated protein sample
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
-
Sample Preparation:
-
Filter the protein sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the sample onto the SEC column.
-
The eluent flows sequentially through the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
The MALS detector measures the scattered light intensity at multiple angles, which is used to calculate the absolute molar mass of the eluting species.
-
The RI detector provides a concentration-sensitive signal.
-
The combination of these data allows for the determination of the molar mass distribution and the quantification of monomers, aggregates, and fragments.[17]
-
Measurement of Viscosity
Objective: To determine the viscosity of a PEGylated protein solution.
Materials:
-
Capillary viscometer (e.g., Ostwald viscometer)
-
Temperature-controlled water bath
-
Stopwatch
-
Purified PEGylated protein solution of known concentration
-
Solvent (e.g., water or buffer)
Procedure:
-
Viscometer Preparation:
-
Clean the viscometer thoroughly.
-
-
Temperature Equilibration:
-
Place the viscometer in the temperature-controlled water bath and allow it to equilibrate.
-
-
Measurement of Solvent Flow Time:
-
Pipette a precise volume of the solvent into the viscometer.
-
Draw the liquid up through the capillary to above the upper timing mark.
-
Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark. Repeat for consistency.
-
-
Measurement of Sample Flow Time:
-
Rinse the viscometer with the PEGylated protein solution.
-
Pipette the same precise volume of the sample into the viscometer.
-
Measure the flow time as described for the solvent. Repeat for consistency.
-
-
Calculation:
-
The kinematic viscosity is proportional to the flow time. The dynamic viscosity can be calculated if the density of the solution is known.[18]
-
In Vitro Immunogenicity Assessment using PBMC Proliferation Assay
Objective: To evaluate the potential of a PEGylated compound to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors
-
Ficoll-Paque density gradient medium
-
Cell culture medium (e.g., RPMI-1640)
-
96-well cell culture plates
-
PEGylated compound
-
Positive control (e.g., phytohemagglutinin)
-
Negative control (vehicle)
-
[³H]-Thymidine or CFSE staining solution
-
Scintillation counter or flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[19]
-
-
Cell Culture and Stimulation:
-
Plate the PBMCs in a 96-well plate.
-
Add the PEGylated compound at various concentrations, along with positive and negative controls.
-
-
Incubation:
-
Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
-
Proliferation Measurement:
-
[³H]-Thymidine Incorporation: Add [³H]-thymidine to the wells for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity.[19]
-
CFSE Staining: Alternatively, stain the PBMCs with CFSE before stimulation. After incubation, analyze the dilution of CFSE fluorescence by flow cytometry.[19]
-
-
Data Analysis:
-
An increase in T-cell proliferation in response to the PEGylated compound compared to the negative control indicates a potential for immunogenicity.
-
Visualization of Signaling Pathways
PEGylated Interferon Signaling Pathway
PEGylated interferons, used in the treatment of viral hepatitis and some cancers, exert their effects by activating the JAK-STAT signaling pathway.
Caption: Signaling pathway of PEGylated interferon via the JAK-STAT cascade.
Cellular Uptake of PEGylated Nanoparticles via Endocytosis
PEGylated nanoparticles are often internalized by cells through various endocytic pathways, such as clathrin-mediated and caveolae-mediated endocytosis.
Caption: Cellular uptake of PEGylated nanoparticles through endocytic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. impactfactor.org [impactfactor.org]
- 4. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. tableAtomic-Scale View of Protein–PEG Interactions that Redirect the Thermal Unfolding Pathway of PEGylated Human Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. graphviz.org [graphviz.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Utilizing "Methyl acetate-PEG1-methyl acetate" for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for eliminating disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][3][4] This guide provides a comprehensive overview of the use of short polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on "methyl acetate-PEG1-methyl acetate" as a representative scaffold for PROTAC development.
The Central Role of the Linker in PROTAC Efficacy
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[4][5] The linker's length, rigidity, and chemical composition are paramount as they dictate the geometry and stability of this ternary complex.[1][6] An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination.[1] Conversely, a suboptimal linker can result in steric hindrance or an unproductive complex, thereby reducing degradation efficiency.[1]
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[1][4][7]
"this compound": A Core Building Block
"this compound" is a PEG-based PROTAC linker that can be utilized in the synthesis of PROTACs.[2][8][9] Its simple, single-unit PEG structure provides a fundamental building block for researchers exploring the impact of short, flexible linkers on PROTAC activity.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C8H14O6 |
| Molecular Weight | 206.19 |
| CAS Number | 54665-51-9 |
Data sourced from MedChemExpress.[2]
Impact of Short PEG Linkers on PROTAC Performance: Quantitative Data
While specific data for PROTACs incorporating the "this compound" linker is not extensively available in the public domain, the following tables summarize findings from studies on PROTACs with other short PEG linkers, illustrating the critical impact of linker length and composition.
Table 1: Influence of Linker Length on BRD4 Degradation
This table showcases a comparison of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) using a VHL E3 ligase ligand, with varying lengths of a PEG linker.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | ~8 | >1000 | <10 |
| PROTAC B | PEG3 | ~11 | 15 | >95 |
| PROTAC C | PEG4 | ~14 | 5 | >98 |
| PROTAC D | PEG5 | ~17 | 25 | >90 |
This data is illustrative and compiled from general findings in PROTAC literature.[6] A clear structure-activity relationship is evident, where a linker that is too short is ineffective. Potency peaks at an optimal length (PROTAC C) before declining, a common trend in PROTAC optimization.[6]
Table 2: Comparison of Linker Composition on Degrader Activity
This table compares PROTACs with linkers of similar length but different chemical compositions.
| Degrader | Target | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |
| Degrader X | BTK | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics.[6] |
| Degrader Y | AR | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties.[6] |
| QCA570 | BET | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible amine with a rigid group significantly increased potency in certain cell lines.[6] |
Experimental Protocols for PROTAC Evaluation
Accurate and reproducible experimental methods are crucial for assessing the efficacy of PROTACs.[1]
Western Blotting for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[10]
Methodology:
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency at the time of harvest. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to horseradish peroxidase (HRP) and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. The DC50 (concentration for 50% maximal degradation) and Dmax (maximum degradation) can then be calculated.[1]
Cell Viability Assays
These assays are important to assess the cytotoxic effects of the PROTACs.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and calculate the percentage of viable cells relative to the vehicle-treated control. The IC50 (concentration for 50% inhibition of cell proliferation) can then be determined.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action```dot
Caption: A typical workflow for the design and evaluation of novel PROTACs.
Conclusion and Future Directions
Linkers are indispensable components in the design of effective PROTACs, and short PEG linkers like "this compound" represent a valuable starting point for optimization. [4]They offer a means to enhance solubility and provide the necessary spacing for ternary complex formation. [4][7]The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies. [4]As our understanding of the structural biology of ternary complexes deepens, the design of linkers will become increasingly sophisticated, leading to the development of next-generation protein degraders with improved potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Methyl acetate-PEG1-methyl-参数-MedChemExpress (MCE) [antpedia.com]
- 10. benchchem.com [benchchem.com]
The Pivotal Role of Flexible Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Linker as a Critical Modulator of Ternary Complex Efficacy
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]
The formation of a stable and productive ternary complex, consisting of the POI, the PROTAC, and an E3 ligase, is the foundational step in this process.[5][6] This induced proximity leads to the ubiquitination of the POI, tagging it for degradation by the 26S proteasome.[2][7] While initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's efficacy.[8][9] Its length, composition, and flexibility profoundly influence the stability and productivity of the ternary complex.[8][] An optimized flexible linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and ultimately drives efficient protein degradation.[8]
This technical guide provides an in-depth exploration of the role of flexible linkers in protein degradation, with a focus on quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The Influence of Linker Properties on PROTAC Performance
The design of the linker is a crucial aspect of developing effective protein degraders. Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are widely used due to their synthetic tractability and the ease with which their length can be modified.[11][12]
Advantages of Flexible Linkers:
-
Conformational Freedom: High flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex.[9][11]
-
Improved Solubility: Hydrophilic linkers, particularly PEG chains, can enhance the aqueous solubility of the PROTAC molecule.[11][13]
-
Synthetic Accessibility: The synthesis of flexible linkers is often straightforward, facilitating the rapid exploration of structure-activity relationships (SAR).[11][12]
Disadvantages of Flexible Linkers:
-
Poor Physicochemical Properties: Long, flexible linkers can contribute to a high number of rotatable bonds, which may negatively impact membrane permeability and other drug-like properties.[11]
-
Metabolic Instability: Certain flexible linkers can be susceptible to metabolic degradation in vivo.[11]
-
Entropic Penalty: High flexibility can lead to an entropic penalty upon binding to form the more ordered ternary complex.[9]
Quantitative Data on Linker Optimization
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[4][9] The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (DC50, nM) |
| PROTAC 12 | 12 | >1000 |
| PROTAC 13 | 16 | 10-100 |
Data suggests that for ERα degradation, a 16-atom linker is significantly more potent than a 12-atom linker.[14]
Table 2: Comparison of PEG Linkers for BRD4 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG3 | 50 | 85 |
| BRD4-PROTAC-2 | PEG4 | 25 | 95 |
| BRD4-PROTAC-3 | PEG5 | 10 | >98 |
| BRD4-PROTAC-4 | PEG6 | 30 | 90 |
This data illustrates that an optimal PEG linker length exists for BRD4 degradation, with the PEG5 linker demonstrating the best overall performance in this context.[15]
Table 3: Impact of Linker Flexibility on Androgen Receptor (AR) Degradation
| Linker Type | Degradation Activity |
| Flexible PEG Linker | Effective |
| Rigid Phenyl-based Linker | No Activity |
This study highlights the importance of linker flexibility for the degradation of the Androgen Receptor.[8]
Signaling Pathways in Protein Degradation
The ubiquitin-proteasome system is the primary pathway for regulated protein degradation in eukaryotic cells.[3] PROTACs co-opt this machinery to selectively eliminate target proteins.
Experimental Protocols
Accurate characterization of PROTACs and their linkers requires a suite of biophysical and cell-based assays.
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol outlines the use of SPR to measure the kinetics and affinity of binary and ternary complex formation.[16][17]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (POI)
-
Purified E3 ligase complex
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Covalently immobilize the purified E3 ligase onto the SPR sensor chip surface according to the manufacturer's protocol.[17]
-
Binary Interaction Analysis (PROTAC to E3): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).[6]
-
Binary Interaction Analysis (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the binding kinetics and affinity for the other binary interaction.[6]
-
Ternary Complex Analysis: Inject a constant concentration of the POI mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.[17]
-
Data Analysis: Analyze the resulting sensorgrams to determine the kinetics and affinity of ternary complex formation. Calculate the cooperativity (alpha) value to assess the stability of the ternary complex.[16]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18]
Materials:
-
Isothermal titration calorimeter
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC of interest
-
Dialysis buffer
Methodology:
-
Sample Preparation: Prepare solutions of the E3 ligase, POI, and PROTAC in the same buffer to minimize the heat of dilution effects.[17]
-
Binary Titrations:
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the POI.[17]
-
Data Analysis: Fit the data to a suitable binding model to obtain the thermodynamic parameters for each interaction.[18]
Protocol 3: Western Blotting for Cellular Protein Degradation
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[1][17]
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibody against the POI
-
Loading control antibody (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).[17]
-
Cell Lysis: Lyse the cells to release the proteins.[17]
-
Protein Quantification: Determine the total protein concentration in each lysate.[17]
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
Experimental Workflows
The development and evaluation of a PROTAC with an optimized linker involves a systematic workflow.
Logical Relationships in Linker Design
The relationship between linker flexibility and ternary complex stability is a key consideration in PROTAC design.
Conclusion
The flexible linker is a critical component in the design of PROTACs, playing a decisive role in the formation and stability of the ternary complex.[8] Its length, composition, and flexibility must be carefully optimized to achieve potent and selective protein degradation. A systematic approach to linker design, guided by robust biophysical and cell-based assays, is essential for the development of the next generation of targeted protein degraders with enhanced therapeutic potential. The future of PROTAC design will likely involve a more integrated approach, combining computational modeling to predict ternary complex structures with high-throughput synthesis and screening to accelerate the discovery of novel and effective therapeutics.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Role of Methyl acetate-PEG1-methyl acetate in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl acetate-PEG1-methyl acetate (B1210297)," also known by its systematic name diethylene glycol diacetate, is not a therapeutic agent with a direct pharmacological mechanism of action. Instead, it is a crucial chemical tool used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs represent a revolutionary therapeutic modality that hijacks the cell's own protein disposal machinery to eliminate disease-causing proteins, offering a powerful alternative to traditional inhibition.[5] This technical guide elucidates the function of "Methyl acetate-PEG1-methyl acetate" within the context of the PROTAC mechanism, its physicochemical properties, and generalized protocols for its application in PROTAC synthesis.
The PROTAC Mechanism of Action: The Functional Context of the Linker
PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The "this compound" molecule serves as this critical linker.
The mechanism of a PROTAC can be summarized in a catalytic cycle:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase inside the cell, forming a POI-PROTAC-E3 ligase ternary complex. The linker's length and flexibility, provided by molecules like diethylene glycol diacetate, are critical for enabling this complex to form effectively.[6]
-
Ubiquitination : Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitin chain acts as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome.
-
Recycling : After the protein is degraded, the PROTAC molecule is released and can participate in another cycle of degradation, acting catalytically.[6]
This event-driven pharmacology allows for sustained protein knockdown at potentially lower drug concentrations compared to traditional occupancy-based inhibitors.
Physicochemical Data of the Linker
The properties of the linker are paramount as they influence the solubility, permeability, and the geometric possibility of forming a stable and effective ternary complex.[7][8]
| Property | Value | Reference |
| Chemical Name | Diethylene glycol diacetate | [1] |
| Synonym | This compound | [4] |
| CAS Number | 628-68-2 | [1][3] |
| Alternative CAS | 54665-51-9 | [4] |
| Molecular Formula | C₈H₁₄O₅ | [1][3] |
| Molecular Weight | 190.19 g/mol | [1][3] |
| Appearance | Colorless Liquid | [1] |
| Solubility | Soluble in water, alcohols, organic solvents | [1] |
| Class | PEG-based PROTAC Linker | [1][3][4] |
Visualizing the PROTAC Mechanism and Structure
The following diagrams, generated using the DOT language, illustrate the fundamental structure and mechanism of a PROTAC.
Caption: General structure of a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols: Synthesis and Evaluation
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol assumes the use of a diethylene glycol derivative with appropriate functional groups (e.g., a carboxylic acid and a protected amine) for coupling.
-
Activation of Carboxylic Acid:
-
Dissolve the POI ligand bearing a carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Coupling Reaction:
-
To the activated mixture, add the E3 ligase ligand functionalized with a free amine (linked via the diethylene glycol spacer) (1 equivalent).
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress using LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC.
-
Key Evaluation Experiment: Western Blot for Protein Degradation
-
Cell Treatment:
-
Plate cells of interest (e.g., a cancer cell line overexpressing the POI) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein content for all samples, add Laemmli buffer, and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein relative to the vehicle control against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
References
- 1. CAS 628-68-2: Diethylene glycol, diacetate | CymitQuimica [cymitquimica.com]
- 2. Diethyleneglycol diacetate | 628-68-2 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Exploratory Studies Using Short PEG Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Short-Chain Polyethylene Glycol (PEG) Crosslinkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers made of repeating ethylene (B1197577) oxide units.[1] Short-chain PEGs, generally defined as molecules with fewer than 12-24 ethylene glycol units, have become essential tools in bioconjugation.[1] They serve as flexible, hydrophilic spacers that connect a biomolecule, such as a protein or antibody, to another molecule like a drug, imaging agent, or another protein.[1][2]
The widespread use of short PEG crosslinkers stems from their unique properties. Their high water solubility, biocompatibility, and low immunogenicity make them invaluable for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][3] By incorporating these linkers, researchers can improve the solubility of hydrophobic drugs, reduce the potential for an immune response, and enhance the stability of the resulting bioconjugate.[2][4] The ability to precisely control the length of the PEG chain allows for fine-tuning of the spatial arrangement of the conjugated molecules.[2]
Short PEG linkers are integral to the design of advanced therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[5][6] In ADCs, they connect the antibody to the cytotoxic payload, influencing the conjugate's stability and efficacy.[4] For PROTACs, the linker's length and flexibility are critical for facilitating the formation of the ternary complex that leads to protein degradation.[6]
Physicochemical Properties of Short PEG Crosslinkers
The properties of short PEG linkers are directly related to the number of ethylene oxide units in their structure. A thorough understanding of these properties is crucial for the rational design of bioconjugates.
Key Physicochemical Properties:
-
Solubility: PEG linkers are known for their excellent water solubility, which is due to the ether oxygen atoms in the polymer backbone forming hydrogen bonds with water molecules. This hydrophilicity is advantageous for solubilizing hydrophobic drugs and preventing aggregation of bioconjugates.[1][5]
-
Biocompatibility: PEG is generally considered non-toxic and biocompatible, with minimal to no immune response elicited.[3][7] This makes it a suitable component for injectable therapeutics.
-
Flexibility: The carbon-oxygen bonds in the PEG backbone can rotate freely, giving the linker conformational flexibility.[3] This flexibility can be advantageous in applications like PROTACs, where it can help in the formation of a productive ternary complex.[8]
-
Immunogenicity: PEGylation, the process of attaching PEG chains, can mask immunogenic epitopes on proteins, potentially lowering the risk of an immune response.[2]
Table 1: Physicochemical Properties of Short PEG Linkers
| Property | Description | Significance in Bioconjugation |
| Molecular Weight | The mass of the PEG linker, determined by the number of ethylene oxide units. Short PEGs typically have a molecular weight of less than 1000 Da. | Influences the hydrodynamic radius, steric hindrance, and in vivo circulation time of the conjugate.[9] |
| Solubility | High in aqueous solutions and many organic solvents. | Improves the solubility of hydrophobic payloads and reduces aggregation of bioconjugates.[1][4] |
| LogP | A measure of lipophilicity. Short PEGs have low LogP values, indicating hydrophilicity. | A lower LogP value is generally desirable for better aqueous solubility and pharmacokinetic properties.[1] |
| Flexibility | The ability of the PEG chain to adopt various conformations. | Can reduce steric hindrance and facilitate the interaction of the conjugated molecules with their targets.[2] |
| Immunogenicity | Generally low to non-immunogenic. | Reduces the risk of an immune response against the bioconjugate.[2][4] |
Common Bioconjugation Chemistries with Short PEG Crosslinkers
Short PEG linkers are typically synthesized with reactive functional groups at one or both ends to enable covalent attachment to biomolecules.[1] The choice of functional group is dictated by the target functional group on the biomolecule.
-
Amine-Reactive Chemistry (NHS Esters): N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[1]
-
Thiol-Reactive Chemistry (Maleimides): Maleimides react specifically with sulfhydryl (thiol) groups, found in cysteine residues, to form stable thioether bonds.[1]
-
Click Chemistry (Azides and Alkynes): This category includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with native biological processes.[2][10]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using NHS Ester
This protocol outlines the general steps for conjugating a PEG-NHS ester to a protein.
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an amine-free buffer.[1]
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[1]
-
Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically but often ranges from 5:1 to 50:1 (PEG:protein).[1]
-
Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove unreacted PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.[1]
Protocol 2: General Procedure for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a maleimide-functionalized PEG to a thiol-containing molecule.
Materials:
-
Thiol-containing protein or peptide
-
Maleimide-PEG linker
-
Degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, reduce them by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.[8]
-
Maleimide-PEG Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide-PEG reagent in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold).[8]
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[8]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[8]
Characterization of PEGylated Bioconjugates
Thorough characterization of PEGylated proteins is essential to ensure product consistency, efficacy, and safety.[11]
Table 2: Techniques for Characterizing PEGylated Proteins
| Technique | Parameter(s) Measured | Principle |
| SDS-PAGE | Apparent Molecular Weight, Degree of PEGylation (qualitative) | Separates proteins based on size. PEGylation increases the apparent molecular weight.[11] |
| Western Blotting | Confirmation of PEGylation | Uses an anti-PEG antibody to specifically detect PEGylated proteins.[12] |
| Mass Spectrometry (MS) | Precise Molecular Weight, Degree of PEGylation, Site of PEGylation | Measures the mass-to-charge ratio of ions. Can be used in a "top-down" approach for the intact conjugate or a "bottom-up" approach after enzymatic digestion to identify PEGylation sites.[13][14] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) Distribution | Separates molecules based on hydrophobicity. Can resolve ADC species with different numbers of conjugated drugs.[9] |
| Reversed-Phase Liquid Chromatography (RP-LC) | DAR of Light and Heavy Chains | Separates molecules based on polarity. Often used after reducing the ADC to separate the light and heavy chains.[9] |
| UV/Vis Spectroscopy | Average DAR | Measures the absorbance of the ADC at two different wavelengths to determine the concentrations of the antibody and the drug.[] |
| In Vitro Cytotoxicity Assays (e.g., MTT, XTT) | IC50 (half-maximal inhibitory concentration) | Measures the metabolic activity of cells to determine their viability after treatment with an ADC.[7][16] |
| In Vivo Stability Assays | Pharmacokinetic Profile, Half-life | Involves administering the conjugate to an animal model and measuring its concentration in plasma over time.[17] |
Applications of Short PEG Crosslinkers
Short PEG crosslinkers are utilized in a variety of applications within drug development and research.
Antibody-Drug Conjugates (ADCs)
In ADCs, PEG linkers improve the hydrophilicity of the conjugate, which is particularly important when using hydrophobic payloads.[4] This can prevent aggregation and lead to a better pharmacokinetic profile.[4] The length of the PEG linker can also influence the in vitro cytotoxicity and in vivo efficacy of the ADC.[4]
PROTACs
The linker in a PROTAC is a critical determinant of its efficacy. PEG linkers are often used to enhance the solubility and cell permeability of PROTACs.[6] The length and flexibility of the PEG linker can affect the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Hydrogel Formation
PEG derivatives can be crosslinked to form hydrogels, which are water-swellable, biocompatible networks used in tissue engineering and for encapsulating cells.[18][19] Short PEG crosslinkers can be used to control the mesh size and mechanical properties of the hydrogel.[20]
Visualizations
Caption: General experimental workflow for bioconjugation using short PEG crosslinkers.
Caption: Simplified signaling pathway for the mechanism of action of an ADC.
Caption: Logical relationship of the PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of Dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate
This document provides a detailed protocol for the synthesis of dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, a derivative of polyethylene (B3416737) glycol (PEG) that can be used as a linker in various chemical and biomedical applications.
Introduction
Polyethylene glycol (PEG) and its derivatives are widely used in drug delivery, biotechnology, and materials science due to their biocompatibility, solubility in water, and lack of toxicity. The functionalization of PEG at its terminal hydroxyl groups allows for the conjugation of molecules such as drugs, proteins, and targeting ligands. This protocol details the synthesis of a short-chain PEG derivative, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate, through the dialkylation of ethylene (B1197577) glycol with methyl bromoacetate (B1195939). This method provides a straightforward and efficient route to produce a bifunctional PEG linker.
Reaction Principle
The synthesis is based on the Williamson ether synthesis, where an alkoxide is reacted with an organohalide. In this case, ethylene glycol is deprotonated by a base, sodium hydride, to form the corresponding dialkoxide. This nucleophilic dialkoxide then undergoes a substitution reaction with methyl bromoacetate to yield the desired product, dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity |
| Ethylene glycol | C₂H₆O₂ | 62.07 | 1.0 eq |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.2 eq |
| Methyl bromoacetate | C₃H₅BrO₂ | 152.97 | 2.5 eq |
| Anhydrous Tetrahydrofuran (B95107) (THF) | C₄H₈O | - | Solvent |
| Saturated aqueous ammonium (B1175870) chloride | NH₄Cl | - | Quenching |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | - | Washing |
| Brine | NaCl (aq) | - | Washing |
| Anhydrous sodium sulfate | Na₂SO₄ | - | Drying |
| Ethyl acetate (B1210297) | C₄H₈O₂ | - | Extraction |
| Hexanes | C₆H₁₄ | - | Extraction |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The mineral oil is removed by washing with hexanes, and the sodium hydride is dried under a stream of nitrogen. Anhydrous tetrahydrofuran (THF) is then added to the flask.
-
Formation of the Dialkoxide: The flask is cooled to 0 °C in an ice bath. Ethylene glycol (1.0 equivalent) is added dropwise to the suspension of sodium hydride in THF. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the dialkoxide.
-
Alkylation: The reaction mixture is cooled back to 0 °C. Methyl bromoacetate (2.5 equivalents) is added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux overnight.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
Characterization Data
| Property | Value |
| Molecular Formula | C₈H₁₄O₆ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (s, 4H), 3.75 (s, 6H), 3.70 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5, 69.0, 68.5, 51.5 |
| Mass Spectrometry (ESI-MS) | m/z 207.08 [M+H]⁺ |
| Yield | Typically 60-70% |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
Caption: Synthesis workflow for dimethyl 2,2'-(ethane-1,2-diylbis(oxy))diacetate.
Application Notes: "Methyl acetate-PEG1-methyl acetate" as a Linker for PROTAC-Mediated Protein Degradation
Introduction
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic molecules that co-opt the body's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1][2]
Among the various types of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently utilized due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[5][6] "Methyl acetate-PEG1-methyl acetate" has been identified as a PEG-based PROTAC linker, suggesting its role in connecting the POI-binding and E3 ligase-recruiting ligands. This document provides detailed application notes and protocols for the conceptual use of a "this compound" derived linker in the synthesis and evaluation of PROTACs.
Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[7] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[7][8]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[9] DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, with a lower value indicating higher potency.[9] Dmax represents the maximum percentage of protein degradation that can be achieved.[9]
Table 1: Representative Efficacy Data for PROTACs with PEG Linkers
| Cell Line | Target Protein | E3 Ligase Recruited | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| Cell Line A | Protein X | CRBN | 3 | 15 | 92 |
| Cell Line A | Protein X | CRBN | 4 | 8 | 95 |
| Cell Line A | Protein X | CRBN | 5 | 25 | 88 |
| Cell Line B | Protein Y | VHL | 3 | 50 | 85 |
| Cell Line B | Protein Y | VHL | 4 | 20 | 93 |
| Cell Line B | Protein Y | VHL | 5 | 60 | 80 |
Note: This data is illustrative and compiled from general knowledge of PROTAC development. Actual values are dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Using a "this compound" Derived Linker
The "this compound" linker is a precursor that can be hydrolyzed to a dicarboxylic acid-PEG1 linker. This protocol describes a general two-step synthesis of a PROTAC using this derived linker via sequential amide bond formation.
Step 1: Hydrolysis of "this compound"
-
Dissolve "this compound" in a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (2.2-3.0 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dicarboxylic acid-PEG1 linker.
Step 2: Sequential Amide Coupling to Synthesize the PROTAC
-
First Coupling:
-
In an inert atmosphere, dissolve the amine-functionalized POI ligand (1.0 equivalent) and the dicarboxylic acid-PEG1 linker (1.1 equivalents) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-functionalized linker-POI ligand intermediate using flash column chromatography.
-
-
Second Coupling:
-
Dissolve the purified linker-POI ligand intermediate (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Once the reaction is complete, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the levels of the target protein after treatment with the PROTAC to determine DC50 and Dmax values.[10]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH or ß-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the corresponding loading control band.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for "Methyl acetate-PEG1-methyl acetate" in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide flexibility for optimal ternary complex formation.[3][4] This document provides detailed protocols for the synthesis of PROTACs using "Methyl acetate-PEG1-methyl acetate" as a representative PEG-based linker.
Introduction to PROTAC Technology
PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase.[5] This proximity, orchestrated by the PROTAC molecule, facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[5] Unlike traditional inhibitors that require high occupancy to be effective, PROTACs act catalytically, enabling the degradation of multiple target protein molecules with a single PROTAC molecule.[5]
The linker component of a PROTAC is not merely a spacer but plays a crucial role in the molecule's overall activity. The length and composition of the linker are important for efficient ternary complex formation, degradation activity, and target selectivity.[] PEG linkers, in particular, offer the advantage of increased water solubility, which can improve the often-poor solubility of complex PROTAC molecules.[7][8]
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC is a modular process that typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional linker.[1] The general workflow consists of synthesizing a ligand-linker intermediate, followed by purification and subsequent coupling to the second ligand.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
The following protocols are representative methods for the synthesis of a PROTAC using "this compound" as the linker precursor. The initial step involves the hydrolysis of the methyl esters to form the corresponding dicarboxylic acid, which can then be used in standard amide coupling reactions.
Protocol 1: Hydrolysis of "this compound" to the Diacid Linker
This protocol describes the conversion of the methyl ester groups of the linker to carboxylic acids, which are then ready for coupling.
Materials and Reagents:
| Reagent | Supplier | Grade |
| This compound | Commercial | >95% Purity |
| Lithium hydroxide (B78521) (LiOH) | Sigma-Aldrich | ACS Reagent |
| Tetrahydrofuran (THF) | Sigma-Aldrich | Anhydrous, >99.9% |
| Water (H₂O) | Millipore | Deionized |
| Hydrochloric acid (HCl) | Fisher Scientific | 1 M solution |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |
| Sodium sulfate (B86663) (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
Procedure:
-
Dissolve "this compound" (1 equivalent) in a mixture of THF and water (3:1 v/v).
-
Add lithium hydroxide (2.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the dicarboxylic acid linker.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Synthesis of PROTAC via Amide Bond Formation
This protocol details the sequential coupling of the diacid linker with an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.
Materials and Reagents:
| Reagent | Supplier | Grade |
| Diacid-PEG1-Linker (from Protocol 1) | - | - |
| Amine-functionalized POI Ligand | Custom Synthesis | >95% Purity |
| Amine-functionalized E3 Ligase Ligand | Custom Synthesis | >95% Purity |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Chem-Impex | >98% Purity |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Reagent Grade, >99% |
| Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, >99.8% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, >99.8% |
| Saturated sodium bicarbonate (NaHCO₃) | Fisher Scientific | ACS Grade |
| Brine | Fisher Scientific | - |
| Sodium sulfate (Na₂SO₄) | Sigma-Aldrich | Anhydrous |
Procedure:
Step A: Synthesis of Linker-POI Ligand Intermediate
-
Dissolve the Diacid-PEG1-Linker (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (0.9 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Linker-POI ligand intermediate.
Step B: Synthesis of the Final PROTAC
-
Dissolve the Linker-POI ligand intermediate (1 equivalent), HATU (1.1 equivalents), and DIPEA (2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine-functionalized E3 ligase ligand (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by LC-MS.
-
Work up the reaction as described in Step A.5 and A.6.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by NMR and high-resolution mass spectrometry.
Data on PEG Linkers in PROTACs
The length and composition of the PEG linker can significantly impact the degradation efficiency of the resulting PROTAC. The optimal linker length is target-dependent and often requires empirical determination.
| PROTAC Target | Linker Type | Linker Length (n) | Degradation Efficacy (DC₅₀) | Reference |
| BRD4 | PEG | 4 | 25 nM | [9] |
| BRD4 | PEG | 6 | 10 nM | [9] |
| BRD4 | PEG | 8 | 50 nM | [9] |
| CDK9 | PEG | 3 | >1000 nM | [9] |
| CDK9 | PEG | 5 | 520 nM | [9] |
This table presents representative data on the effect of PEG linker length on PROTAC efficacy for different targets and is not specific to "this compound".
Conclusion
The "this compound" linker serves as a valuable building block for the synthesis of PROTACs. Following hydrolysis to the corresponding dicarboxylic acid, it can be readily incorporated into PROTAC structures using standard amide coupling protocols. The use of PEG-based linkers is a well-established strategy to improve the physicochemical properties of PROTACs.[7][10] The protocols provided herein offer a general framework for the synthesis and application of such linkers in the development of novel protein degraders. The systematic variation of linker length and composition is a critical step in the optimization of PROTAC potency and selectivity.[]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker [clinicalresearchnewsonline.com]
- 9. explorationpub.com [explorationpub.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Application Notes and Protocols for Methyl acetate-PEG1-methyl acetate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental considerations for "Methyl acetate-PEG1-methyl acetate" as a linker in the field of targeted protein degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs). While, to date, no specific PROTACs incorporating this exact linker have been detailed in published literature, this document leverages data and protocols from analogous short-chain polyethylene (B3416737) glycol (PEG) linkers to provide a robust guide for its prospective use.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a revolutionary approach to therapeutic intervention by inducing the degradation of specific proteins of interest (POIs).[1] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][5] PEG linkers, in particular, are widely used in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[6][7] "this compound" is a short, hydrophilic PEG-based linker.[3]
"this compound": A Potential Linker for PROTAC Synthesis
"this compound" is a PEG-based linker available for the synthesis of PROTACs.[3] Its structure, featuring a single PEG unit flanked by methyl acetate (B1210297) groups, offers a short and flexible connection between the POI and E3 ligase ligands. The methyl ester termini would likely be hydrolyzed to carboxylic acids to enable amide bond formation with amine-functionalized ligands during PROTAC synthesis.
Diagram of PROTAC Mechanism of Action:
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data from Analogous Short-Chain PEG Linker PROTACs
As no specific data for PROTACs using "this compound" is available, the following tables present representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) with other short PEG linkers. This data illustrates the typical performance metrics and the importance of linker length optimization.
Table 1: Representative In Vitro Performance of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]
| PROTAC Example | Linker Composition | DC50 (nM) [a] | Dmax (%) [b] |
| PROTAC-PEG2 | 2x Ethylene Glycol | 25 | >95 |
| PROTAC-PEG3 | 3x Ethylene Glycol | 10 | >98 |
| PROTAC-PEG4 | 4x Ethylene Glycol | 5 | >98 |
| PROTAC-PEG5 | 5x Ethylene Glycol | 15 | >95 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein. [b] Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Representative In Vitro Performance of BTK-Targeting PROTACs with Varying PEG Linker Lengths [8]
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) |
| BTK-PROTAC-PEG2 | 2x Ethylene Glycol | 8.5 | 92 |
| BTK-PROTAC-PEG3 | 3x Ethylene Glycol | 3.1 | 95 |
| BTK-PROTAC-PEG4 | 4x Ethylene Glycol | 1.2 | 98 |
| BTK-PROTAC-PEG5 | 5x Ethylene Glycol | 4.7 | 96 |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and evaluation of PROTACs utilizing PEG-based linkers. These can be adapted for the specific use of "this compound" following appropriate chemical modification.
4.1. General Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a common method for coupling a POI ligand and an E3 ligase ligand to a di-functionalized PEG linker.
Diagram of a General PROTAC Synthesis Workflow:
Caption: General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a carboxylic acid handle (1.0 eq)
-
Di-acid PEG1 linker (hydrolyzed "this compound") (1.1 eq)
-
E3 ligase ligand with an amine handle (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq per coupling)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq per coupling)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
Step 1: Synthesis of Ligand-Linker Intermediate
-
Dissolve the POI ligand-COOH (1.0 eq) and the di-acid PEG1 linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the crude product by flash chromatography to obtain the POI-linker intermediate.
Step 2: Final PROTAC Synthesis
-
Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry and 1H NMR.
4.2. Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[9]
Diagram of Western Blotting Workflow:
Caption: Workflow for Western Blotting analysis.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands. Quantify band intensities to determine the percentage of protein degradation.
Conclusion
"this compound" represents a potentially useful short-chain PEG linker for the synthesis of novel PROTACs. While specific applications are not yet documented, the general principles and protocols outlined in these notes provide a solid foundation for its incorporation and evaluation in targeted protein degradation research. The empirical determination of the optimal linker is a critical step in the development of potent and selective protein degraders.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using PROTACs with Short PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying therapeutic targets. While traditional methods focus on inhibiting single proteins, a novel approach is to induce and study the proximity of two proteins that do not normally interact. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that exemplify this principle. A PROTAC consists of two ligands connected by a linker; one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
This application note focuses on the use of PROTACs with short polyethylene (B3416737) glycol (PEG) linkers, such as "Methyl acetate-PEG1-methyl acetate," as tools to study induced PPIs. These short, hydrophilic linkers can improve the solubility and cell permeability of PROTACs.[3][4] We will use the well-characterized BET degrader, MZ1 , as a representative example. MZ1 contains a ligand for the BET family of proteins (a JQ1 derivative) and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by a 3-unit PEG linker.[5][6] By studying the effects of MZ1, researchers can gain insights into the dynamics of the induced ternary complex (POI-PROTAC-E3 ligase) and the downstream consequences of this specific PPI.
Principle of the Method
The core of this application is to utilize a PROTAC, synthesized with a linker like "this compound," to induce the formation of a ternary complex between a target protein and an E3 ligase. This induced PPI is the key event that leads to the target protein's degradation. The study of this process involves several key stages:
-
Induction of the Ternary Complex: The PROTAC molecule acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity.[1]
-
Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules to the target protein.[2]
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1]
-
Analysis of the Induced PPI and its Consequences: A suite of biochemical and cellular assays are used to confirm the formation of the ternary complex, measure the degradation of the target protein, and assess the biological outcomes.
Applications
-
Studying Induced Protein-Protein Interactions: Directly investigate the formation and stability of a transient ternary complex within a cellular environment.
-
Target Validation: Confirm the role of a specific protein in a biological pathway by observing the phenotypic effects of its degradation.
-
Drug Discovery: Screen and characterize novel PROTACs for their efficacy and selectivity in degrading target proteins.
-
Understanding E3 Ligase Biology: Explore the substrate scope and regulatory mechanisms of different E3 ligases.
Data Presentation
Quantitative data from PROTAC experiments are crucial for evaluating their efficacy and understanding the structure-activity relationship. Below are tables summarizing key parameters for the example PROTAC, MZ1.
Table 1: Binding Affinities and Cooperativity of MZ1 [7][8]
| Interacting Molecules | Method | Kd (nM) | Cooperativity (α) |
| MZ1 + BRD4BD2 | ITC | 15 | - |
| MZ1 + VCB Complex | ITC | 66 | - |
| BRD4BD2 + MZ1 + VCB Complex | ITC | 3.7 | 7 |
VCB Complex: VHL-ElonginC-ElonginB Cooperativity (α) is a measure of how the binding of one component influences the binding of the other to the PROTAC. An α > 1 indicates positive cooperativity.
Table 2: Degradation Potency of MZ1 in Cellular Assays
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| H661 | BRD4 | 8 | >90 |
| H838 | BRD4 | 23 | >90 |
| Mv4-11 (AML) | BRD4 | ~16 | >90 |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achievable.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC evaluation.
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol is used to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cell line of interest (e.g., HeLa, H661)
-
PROTAC (e.g., MZ1) and negative control (e.g., cis-MZ1)
-
Cell culture medium and supplements
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment (Dose-Response):
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a negative control PROTAC.
-
Remove the medium from the cells and add the PROTAC-containing medium.
-
Incubate for a fixed time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Confirmation of Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This protocol is used to verify the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cell line expressing the target protein and E3 ligase (e.g., 293T cells)
-
PROTAC (e.g., MZ1) and DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BRD4 or anti-VHL)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blot (e.g., anti-BRD4, anti-VHL)
Procedure:
-
Cell Culture and Treatment:
-
Culture 293T cells to 80-90% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to prevent degradation of the target protein.
-
Treat the cells with the PROTAC (e.g., 1 µM MZ1) or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
Take 1-2 mg of total protein and add the immunoprecipitating antibody (e.g., anti-BRD4).
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load the eluted samples and input controls onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1, probing for the target protein (BRD4) and the co-immunoprecipitated E3 ligase (VHL). An increased VHL signal in the MZ1-treated sample compared to the DMSO control confirms the formation of the ternary complex.[1]
-
Troubleshooting
-
No or weak degradation in Western blot:
-
Poor cell permeability: Ensure the PROTAC has adequate solubility and permeability. The use of PEG linkers is intended to improve this.
-
Inefficient ternary complex formation: The linker length or attachment points may not be optimal. Synthesize and test PROTACs with different linker lengths.
-
Incorrect E3 ligase: The chosen cell line may not express sufficient levels of the recruited E3 ligase.
-
-
High background in Co-IP:
-
Non-specific antibody binding: Increase the number of washes and/or the stringency of the wash buffer.
-
Insufficient pre-clearing: Pre-clear the lysate with beads before adding the primary antibody.
-
-
"Hook effect" observed in dose-response curves:
-
At very high concentrations, the PROTAC may form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that do not lead to a productive ternary complex, thus reducing degradation. This is a known phenomenon for PROTACs.
-
Conclusion
The use of PROTACs, particularly those with short PEG linkers like "this compound," provides a powerful and innovative approach to studying induced protein-protein interactions. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively utilize this technology to validate targets, discover new drugs, and deepen our understanding of cellular signaling pathways. The MZ1 case study serves as a robust example of how to characterize and apply these versatile molecular tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling Protein Interactions with "Methyl acetate-PEG1-methyl acetate" Crosslinking and Mass Spectrometry
Introduction
Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein-protein interactions and mapping the topology of protein complexes. This application note provides a detailed protocol for the use of "Methyl acetate-PEG1-methyl acetate (B1210297)," a hypothetical homo-bifunctional, amine-reactive, and PEGylated crosslinker, for the analysis of protein structures and interactions. The described workflow is designed for researchers, scientists, and drug development professionals seeking to implement XL-MS in their studies.
The "Methyl acetate-PEG1-methyl acetate" crosslinker is presumed to possess two reactive methyl acetate groups capable of forming covalent bonds with primary amines (e.g., lysine (B10760008) residues and N-termini of proteins) and a single polyethylene (B3416737) glycol (PEG1) spacer arm. This PEG spacer enhances the solubility of the crosslinker and the resulting crosslinked species, aiding in their subsequent analysis by mass spectrometry. The protocols outlined below cover the essential steps from in-vitro crosslinking of purified protein complexes to the identification of crosslinked peptides by LC-MS/MS and subsequent data analysis.
Experimental Workflow
The overall experimental workflow for the analysis of "this compound" crosslinked proteins is depicted below. This process involves several key stages, including crosslinking, sample preparation, mass spectrometry analysis, and data interpretation.
Figure 1: General workflow for crosslinking-mass spectrometry analysis.
Detailed Experimental Protocols
1. In-vitro Crosslinking of a Purified Protein Complex
This protocol describes the crosslinking of a purified protein complex at a starting concentration of 1 mg/mL. The optimal crosslinker-to-protein ratio may need to be determined empirically.
-
Materials:
-
Purified protein complex (1 mg/mL in HEPES or PBS buffer, pH 7.4)
-
"this compound" crosslinker stock solution (10 mM in DMSO)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
-
Protocol:
-
To 50 µL of the 1 mg/mL protein complex solution, add the "this compound" crosslinker to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the crosslinker.
-
The crosslinked sample is now ready for downstream processing. The efficiency of the crosslinking reaction can be initially assessed by SDS-PAGE, where higher molecular weight species corresponding to crosslinked proteins should be visible.
-
2. Sample Preparation for Mass Spectrometry
This protocol details the steps for denaturing, reducing, alkylating, and digesting the crosslinked protein sample.
-
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
-
Protocol:
-
Add urea to the quenched crosslinking reaction to a final concentration of 8 M to denature the proteins.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with TFA to a final concentration of 0.1% to stop the tryptic activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
This protocol provides a general framework for the analysis of crosslinked peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Instrumentation:
-
Nano-LC system
-
High-resolution Orbitrap or Q-TOF mass spectrometer
-
-
Protocol:
-
Reconstitute the dried peptide sample in 2% ACN, 0.1% TFA.
-
Load the sample onto a trap column and then separate on an analytical column using a gradient of increasing ACN concentration. A typical gradient might be from 5% to 40% ACN over 90 minutes.
-
The mass spectrometer should be operated in data-dependent acquisition (DDA) mode.
-
Acquire full MS scans at a resolution of 60,000-120,000, followed by MS/MS scans of the top 10-20 most intense precursor ions.
-
For MS/MS, use a higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) method.
-
Enable a charge state screening for precursor ions, typically selecting for charge states of 3+ and higher, as crosslinked peptides are often more highly charged.
-
Data Analysis and Presentation
The analysis of XL-MS data requires specialized software capable of identifying crosslinked peptides from the complex MS/MS spectra. Software such as pLink, MaxLynx, or similar programs can be used for this purpose. The output of these programs typically includes a list of identified crosslinked peptides, the protein sites they connect, and a score indicating the confidence of the identification.
Quantitative Data Summary
The results of the XL-MS analysis can be summarized in a tabular format for clarity and ease of comparison.
| Crosslink ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Score |
| 1 | Protein A | K101 | Protein A | K152 | 95.4 |
| 2 | Protein A | K12 | Protein B | K45 | 88.2 |
| 3 | Protein B | K78 | Protein C | K91 | 92.1 |
| 4 | Protein C | K22 | Protein C | K35 | 85.7 |
Table 1: Example of a summary table for identified crosslinked peptides.
Application Example: Mapping the 26S Proteasome
To illustrate the utility of this protocol, we consider its application to a well-characterized protein complex, the 26S proteasome. The proteasome is a large, multi-protein complex responsible for protein degradation in eukaryotic cells. XL-MS can provide valuable distance constraints to aid in the structural modeling of such complexes.
Figure 2: Simplified model of the 26S proteasome degradation pathway.
By applying the "this compound" crosslinker to the purified 26S proteasome, researchers can identify both intra- and inter-subunit crosslinks. This information provides distance constraints that can be used to build or refine structural models of the complex, offering insights into its assembly and mechanism of action.
Conclusion
The protocol described in this application note provides a comprehensive guide for the use of "this compound" in crosslinking-mass spectrometry experiments. By following these detailed steps for crosslinking, sample preparation, and data analysis, researchers can effectively map protein-protein interactions and gain valuable structural insights into protein complexes. The adaptability of this workflow makes it a valuable tool for a wide range of applications in basic research and drug development.
Application Notes and Protocols for In Vitro Ubiquitination Assays with "Methyl acetate-PEG1-methyl acetate" based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The "Methyl acetate-PEG1-methyl acetate" linker is a short, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[2] The length and composition of the linker are critical for the efficacy of a PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[3]
This document provides detailed application notes and protocols for conducting in vitro ubiquitination assays to evaluate the activity of PROTACs synthesized with a "this compound" linker. These assays are fundamental for confirming the mechanism of action and assessing the biochemical potency of a novel PROTAC.
Principle of the In Vitro Ubiquitination Assay
The in vitro ubiquitination assay is a reconstituted biochemical assay that monitors the transfer of ubiquitin to a target protein, mediated by a PROTAC.[4] The assay includes the essential components of the ubiquitination cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), an E3 ubiquitin ligase, ubiquitin, and ATP.[5] The PROTAC facilitates the approximation of the E3 ligase to the POI, leading to the polyubiquitination of the POI.[4] The ubiquitinated protein can then be detected by Western blotting, which shows a characteristic ladder of higher molecular weight bands corresponding to the addition of ubiquitin moieties.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and a typical experimental workflow for an in vitro ubiquitination assay.
PROTAC-mediated ubiquitination pathway.
In vitro ubiquitination assay workflow.
Data Presentation
The following tables present illustrative quantitative data from in vitro ubiquitination assays for a hypothetical PROTAC ("PROTAC-X") containing a "this compound" linker. This data is representative of what would be expected from such experiments.
Table 1: Titration of PROTAC-X in an In Vitro Ubiquitination Assay
| PROTAC-X Concentration (µM) | Relative Ubiquitination of POI (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.8 |
| 0.1 | 4.5 |
| 1 | 8.2 |
| 10 | 8.5 |
| 100 | 6.3 |
Table 2: Time-Course of POI Ubiquitination with PROTAC-X
| Incubation Time (minutes) | Relative Ubiquitination of POI (Fold Change vs. Time 0) |
| 0 | 1.0 |
| 15 | 3.2 |
| 30 | 5.8 |
| 60 | 8.1 |
| 120 | 8.3 |
Table 3: Component Dependence of the In Vitro Ubiquitination Reaction
| Reaction Condition | Relative Ubiquitination of POI (Fold Change vs. Complete Reaction) |
| Complete Reaction | 1.0 |
| - ATP | 0.05 |
| - E1 Enzyme | 0.02 |
| - E2 Enzyme | 0.03 |
| - E3 Ligase | 0.10 |
| - PROTAC-X | 0.15 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human E1 Activating Enzyme (e.g., UBE1)
-
Recombinant Human E2 Conjugating Enzyme (specific to the E3 ligase)
-
Recombinant Human E3 Ligase (e.g., VHL or Cereblon complex)
-
Recombinant Human Protein of Interest (POI)
-
Human Ubiquitin
-
ATP Solution (10 mM)
-
Ubiquitination Reaction Buffer (10X)
-
PROTAC with "this compound" linker (stock solution in DMSO)
-
SDS-PAGE Sample Buffer (4X)
-
Primary antibody against the POI
-
Primary antibody against ubiquitin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Nuclease-free water
-
DMSO (vehicle control)
Protocol for In Vitro Ubiquitination Assay
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
In separate microcentrifuge tubes, add the POI and the E3 ligase.
-
Add the master mix to each tube.
-
-
PROTAC Addition:
-
Add the "this compound" based PROTAC to the reaction tubes at the desired final concentrations.
-
For the vehicle control, add an equivalent volume of DMSO.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI or ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The ubiquitinated POI will appear as a ladder of higher molecular weight bands. Quantify the band intensities using densitometry software to determine the relative amount of ubiquitination.
-
Protocol for E3 Ligase Auto-ubiquitination Assay
This assay is performed to confirm the activity of the E3 ligase in the absence of the POI and PROTAC.
-
Reaction Setup:
-
Follow the same reaction setup as the in vitro ubiquitination assay but omit the POI and PROTAC.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for 60 minutes and terminate by adding SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-ubiquitin antibody or an antibody against the E3 ligase. A ladder of higher molecular weight bands will indicate E3 ligase auto-ubiquitination.
-
Conclusion
The in vitro ubiquitination assay is an indispensable tool for the biochemical characterization of PROTACs. By following these detailed protocols, researchers can effectively evaluate the ability of PROTACs containing a "this compound" linker to induce the ubiquitination of a target protein. The provided illustrative data and diagrams serve as a guide for data interpretation and understanding the underlying mechanism of action. This information is crucial for the rational design and optimization of novel protein degraders in drug discovery and development.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Methyl acetate-PEG1-methyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy in nanomedicine to enhance therapeutic efficacy. PEGylation creates a hydrophilic, protective layer on the nanoparticle surface, which confers several advantages:
-
Prolonged Systemic Circulation: The "stealth" PEG shield reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), leading to a longer half-life in the bloodstream.[1][2][3]
-
Improved Stability: The hydrophilic PEG layer prevents nanoparticle aggregation and enhances their solubility in aqueous media.[3][4]
-
Enhanced Tumor Accumulation: For nanoparticles within a specific size range, the extended circulation time can lead to increased accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][5]
This document provides detailed application notes and protocols for the surface modification of nanoparticles using "Methyl acetate-PEG1-methyl acetate (B1210297)." While this molecule is primarily described as a PROTAC linker, its structure allows for its adaptation for nanoparticle surface modification following a straightforward hydrolysis step.[6][7][8][9] This process converts the terminal methyl acetate groups into reactive carboxylic acid moieties, which can then be covalently conjugated to amine-functionalized nanoparticles.
Key Applications
The functionalization of nanoparticles with a short-chain PEG linker like the derivative of "Methyl acetate-PEG1-methyl acetate" is primarily applicable in the field of drug delivery for:
-
Passive Tumor Targeting: The extended circulation time facilitates the accumulation of nanoparticles in tumor tissues via the EPR effect, which arises from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[1][5]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.[1][3]
-
Mucosal Delivery: PEGylation can help nanoparticles penetrate the mucus layer, which is a significant barrier in oral and other mucosal drug delivery routes.[4]
Experimental Protocols
Protocol 1: Synthesis of Amine-Functionalized Nanoparticles (Example: Iron Oxide Nanoparticles)
This protocol describes a general method for synthesizing amine-functionalized iron oxide nanoparticles, which can then be functionalized with the activated PEG linker.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (B78521) (NH₄OH, 25%)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized water
Procedure:
-
In a three-necked flask, dissolve FeCl₃·6H₂O and FeCl₂·4H₂O in deionized water under a nitrogen atmosphere with vigorous stirring.
-
Heat the solution to 80°C.
-
Rapidly add NH₄OH (25%) to the solution. A black precipitate of iron oxide nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the reaction to room temperature.
-
Wash the nanoparticles three times with deionized water and twice with ethanol using magnetic separation.
-
Disperse the nanoparticles in 50 mL of ethanol and add 1 mL of APTES.
-
Sonicate the mixture for 30 minutes and then stir at 40°C for 24 hours to facilitate surface silanization with amine groups.[5]
-
Wash the amine-functionalized nanoparticles three times with ethanol and finally disperse them in deionized water for storage at 4°C.[5]
Protocol 2: Activation of this compound via Hydrolysis
This protocol describes the hydrolysis of the terminal methyl acetate groups to yield a carboxyl-terminated PEG linker.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
-
pH meter
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add 0.1 M NaOH solution while monitoring the pH. Maintain the pH in the alkaline range (e.g., pH 10-12) to facilitate ester hydrolysis.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) to confirm the disappearance of the starting material.
-
After completion, neutralize the solution by dropwise addition of 0.1 M HCl to a pH of approximately 7.0.
-
The resulting solution containing the carboxyl-terminated PEG linker can be used directly in the next step or purified if necessary.
Protocol 3: Conjugation of Activated PEG to Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the hydrolyzed PEG linker to the surface of amine-functionalized nanoparticles using EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles
-
Hydrolyzed this compound solution
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Activation of Carboxyl Groups:
-
In a reaction tube, dissolve the hydrolyzed this compound in Activation Buffer.
-
Add EDC and NHS to the solution. A molar ratio of 1:2:5 (PEG:EDC:NHS) is a common starting point for optimization.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1 mg/mL.[5]
-
Add the NHS-activated PEG solution to the nanoparticle suspension. A 10 to 50-fold molar excess of activated PEG to the estimated surface amine groups is a good starting point for optimization.[5]
-
React for 2 hours at room temperature with gentle rotation.[5]
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20 mM to quench any unreacted NHS esters.[5]
-
Incubate for 15 minutes.[5]
-
Purify the PEGylated nanoparticles by repeated centrifugation or magnetic separation and resuspension in deionized water to remove excess PEG, EDC, NHS, and byproducts.[5]
-
Finally, resuspend the purified PEGylated nanoparticles in an appropriate buffer for characterization and storage.[5]
-
Characterization of PEGylated Nanoparticles
Successful PEGylation and the physicochemical properties of the final product must be confirmed through rigorous characterization.
Protocol 4: Hydrodynamic Size and Zeta Potential Measurement
Instrument: Dynamic Light Scattering (DLS) and Zeta Potential Analyzer.
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension (bare and PEGylated) in deionized water or PBS.[5]
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.[5]
-
Measure the zeta potential to determine the surface charge.
Expected Outcome: A successful PEGylation should result in a slight increase in the hydrodynamic diameter. The zeta potential is expected to shift towards neutral (closer to zero) compared to the bare amine-functionalized nanoparticles, indicating the shielding of surface charges by the PEG layer.[10]
Protocol 5: Confirmation of PEGylation by FTIR Spectroscopy
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
Procedure:
-
Lyophilize the bare and PEGylated nanoparticle samples.
-
Acquire the FTIR spectra of the samples.
Expected Outcome: The FTIR spectrum of the PEGylated nanoparticles should show characteristic peaks of PEG, such as the C-O-C ether stretching vibration, which would be absent in the spectrum of the bare nanoparticles.[11]
Data Presentation
| Parameter | Bare Nanoparticles (Expected) | PEGylated Nanoparticles (Expected) | Reference |
| Hydrodynamic Diameter (nm) | 100 - 150 | 120 - 180 | [12] |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | [12] |
| Zeta Potential (mV) | +20 to +40 (amine-functionalized) | -10 to +10 | [10][12] |
| Drug Loading Capacity (%) | Dependent on drug and nanoparticle | May slightly decrease | |
| Drug Encapsulation Efficiency (%) | Dependent on drug and nanoparticle | May slightly decrease | |
| In Vitro Drug Release (e.g., at 24h) | Dependent on formulation | May be slower | |
| Protein Adsorption (Relative Units) | 1.0 | < 0.2 | [5] |
Note: The expected values are illustrative and will vary depending on the nanoparticle core material, the density of PEGylation, and the specific experimental conditions.
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Rationale for nanoparticle PEGylation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. benchchem.com [benchchem.com]
- 4. amt.tstu.ru [amt.tstu.ru]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PROTAC | DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | whatman (沃特曼) [fluoroprobe.com]
- 10. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 11. krishisanskriti.org [krishisanskriti.org]
- 12. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Methyl acetate-PEG1-methyl acetate Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
"Methyl acetate-PEG1-methyl acetate" is a discrete polyethylene (B3416737) glycol (dPEG®) conjugate characterized by a single ethylene (B1197577) glycol unit flanked by two methyl acetate (B1210297) moieties. Its defined structure and molecular weight necessitate precise analytical characterization to ensure identity, purity, and stability, which are critical parameters in pharmaceutical and biotechnological applications. These application notes provide detailed protocols for the comprehensive analysis of this conjugate using state-of-the-art analytical techniques.
Core Analytical Objectives
The primary goals for the characterization of this compound conjugates are:
-
Identity Confirmation: To verify the correct chemical structure and molecular weight of the conjugate.
-
Purity Assessment: To quantify the percentage of the desired conjugate and identify any impurities, such as starting materials or byproducts.
-
Quantification: To determine the precise concentration of the conjugate in a given sample.
-
Stability Analysis: To assess the degradation of the conjugate under various conditions.
A multi-faceted analytical approach employing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) is recommended for a thorough characterization.
Data Presentation: Summary of Analytical Techniques
The selection of an analytical method is guided by the specific information required. The following table provides a comparative summary of the key analytical techniques for characterizing this compound conjugates.
| Analytical Method | Parameter Measured | Expected Value/Observation for this compound | Key Advantages & Disadvantages | Primary Application |
| Mass Spectrometry (ESI-MS) | Molecular Weight | Theoretical [M+Na]+: 229.07 Da | Advantages: High mass accuracy and sensitivity.[1][2] Disadvantages: May require optimization for ionization. | Identity Confirmation, Impurity Identification |
| ¹H NMR Spectroscopy | Chemical Structure & Purity | Methylene (B1212753) protons (~3.65 ppm), Methyl protons (~2.05 ppm), Methoxy protons (~3.70 ppm) | Advantages: Provides detailed structural information, non-destructive.[3][4] Disadvantages: Lower sensitivity compared to MS.[4] | Structural Elucidation, Purity Assessment |
| RP-HPLC | Purity & Quantification | Single sharp peak with high purity (>95%) | Advantages: High resolution, widely available for purity assessment.[5][] Disadvantages: Peak tailing can occur with PEG compounds.[5] | Purity Quantification, Stability Studies |
| Size-Exclusion Chromatography (SEC) | Aggregation & High MW Impurities | Single peak corresponding to the monomeric conjugate | Advantages: Good for detecting aggregates.[7][8] Disadvantages: Limited resolution for species with similar sizes.[5] | Analysis of Aggregates |
| FTIR Spectroscopy | Functional Groups | C=O stretch (~1740 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) | Advantages: Fast, provides information on functional groups.[9] Disadvantages: Less specific for complete structural determination. | Confirmation of Functional Groups |
Experimental Protocols
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound conjugate.
Technique: Electrospray Ionization-Mass Spectrometry (ESI-MS) is a suitable technique for this molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the conjugate in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile/water (50:50 v/v).
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire the mass spectrum in the m/z range of 100-500.
-
Data Analysis: Look for the sodium adduct of the molecule ([M+Na]⁺) as PEG compounds have a high affinity for sodium ions. The theoretical m/z for [C₈H₁₄O₆+Na]⁺ is 229.07.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and assess the purity of the conjugate.
Technique: ¹H NMR Spectroscopy.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum.
-
Data Analysis:
-
Identify the characteristic chemical shifts for the different protons in the molecule.
-
The ethylene glycol protons (-O-CH₂-CH₂-O-) are expected to appear around 3.65 ppm.
-
The methyl protons of the acetate groups (-O-C(O)-CH₃) should appear around 2.05 ppm.
-
The methylene protons adjacent to the ester (-CH₂-O-C(O)-) are expected around 4.2 ppm.
-
Integrate the peaks to confirm the proton ratios consistent with the structure. The presence of unexpected signals may indicate impurities.[4]
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the conjugate and quantify it.
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector (e.g., UV-Vis, ELSD, or CAD).
Protocol:
-
Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25-26 min: 95-5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV at 214 nm (for the ester carbonyl group).
-
An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for better quantification as PEG lacks a strong chromophore.[10]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Calculate the purity of the conjugate by dividing the peak area of the main component by the total peak area of all components.
Size-Exclusion Chromatography (SEC)
Objective: To detect the presence of aggregates or high molecular weight impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a SEC column suitable for the molecular weight range of the analyte and its potential aggregates.
-
Mobile Phase: A buffer solution, typically phosphate-buffered saline (PBS) pH 7.4, is used to maintain the native conformation of any potential biological conjugates and prevent non-specific interactions with the column matrix.[7][11]
-
Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Detection: UV at 214 nm or a Refractive Index (RI) detector.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Data Analysis: The chromatogram should ideally show a single, symmetrical peak. The appearance of peaks at earlier retention times would indicate the presence of aggregates or higher molecular weight species.[12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups.
Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands:
Visualizations
Caption: Overall experimental workflow for the characterization of the conjugate.
Caption: Logical relationship for selecting the appropriate HPLC method.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. enovatia.com [enovatia.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. docs.paint.org [docs.paint.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive Homobifunctional Crosslinkers
Introduction
While the specific chemical "Methyl acetate-PEG1-methyl acetate" is not commonly cited in scientific literature, its structure is analogous to ethylene (B1197577) glycol diacetate. This document provides detailed application notes and protocols for the reaction of similar homobifunctional, amine-reactive crosslinkers with amine functional groups. These reagents are invaluable tools in research, diagnostics, and drug development for covalently linking molecules that contain primary amines, such as proteins, peptides, and certain synthetic polymers.[1][2][3][4] The principles and protocols described herein are broadly applicable to short-chain diacetate and related homobifunctional crosslinkers.
The core reaction involves the aminolysis of an ester, where a nucleophilic primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of an alcohol byproduct. This process, when applied with a bifunctional reagent, allows for the creation of stable covalent linkages between two molecules, or intramolecular crosslinks within a single molecule.[1][2]
Applications
Homobifunctional, amine-reactive crosslinkers are utilized in a wide array of applications within the life sciences and drug development sectors:
-
Protein-Protein Interaction Studies: By covalently linking proteins that are in close proximity, these crosslinkers can "capture" transient or weak interactions, allowing for their identification and characterization.[2][3]
-
Structural Biology: Intramolecular crosslinking can be used to stabilize protein conformations for structural analysis techniques like X-ray crystallography or cryo-electron microscopy.
-
Bioconjugation and Drug Delivery: These linkers are employed in the construction of antibody-drug conjugates (ADCs), where a therapeutic agent is attached to an antibody for targeted delivery.[5] PEGylated linkers, in particular, can enhance the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[5][6][][8]
-
Hydrogel Formation: Multi-arm PEG derivatives with amine-reactive end groups can be used to crosslink polymers to form hydrogels, which have applications in tissue engineering, controlled drug release, and as scaffolds for cell culture.[8][9][10]
-
Surface Modification: Immobilization of proteins or other biomolecules onto surfaces for applications such as immunoassays and biosensors.
Chemical Reaction and Mechanism
The fundamental reaction is a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group as a leaving group to form a stable amide bond. While the aminolysis of simple esters can be slow, the reaction is often facilitated by using more reactive esters (like N-hydroxysuccinimide esters) or by adjusting reaction conditions.[1][11]
For a diacetate linker reacting with two amine-containing molecules (R-NH₂), the overall reaction is as follows:
CH₃CO-O-R'-O-OCCH₃ + 2 R-NH₂ → R-NHCO-R'-CONH-R + 2 CH₃OH
Data Presentation
The efficiency of amine-reactive crosslinking is influenced by several factors. The following tables summarize typical reaction conditions and the effects of varying reagent concentrations.
Table 1: General Reaction Conditions for Protein Crosslinking
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | The reaction rate increases with pH, but the competing hydrolysis of the ester also increases. A compromise is often necessary.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow down the reaction and minimize protein degradation.[6][12] |
| Reaction Time | 30 minutes to 2 hours | Dependent on temperature, pH, and the reactivity of the specific crosslinker and protein.[6][12] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule and quench the reaction.[6][12] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added to stop the reaction by consuming any unreacted crosslinker.[6][12] |
Table 2: Effect of Molar Excess of Crosslinker on Protein Labeling
| Molar Excess of Crosslinker over Protein | Expected Outcome | Potential Issues |
| 5-10x | Low to moderate degree of labeling. | May be insufficient for complete crosslinking. |
| 20-50x | Moderate to high degree of labeling.[12] | Optimal for many applications. |
| >50x | High degree of labeling, increased polymerization. | Increased risk of protein aggregation and precipitation.[6] |
Note: The optimal molar excess is highly dependent on the protein's concentration and the number of available primary amines (lysine residues and N-terminus).
Experimental Protocols
Below are detailed protocols for common applications of amine-reactive homobifunctional crosslinkers.
Protocol 1: Crosslinking of Two Purified Proteins
This protocol describes a general procedure for identifying protein-protein interactions by crosslinking two purified proteins.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
Homobifunctional crosslinker (e.g., Ethylene Glycol Diacetate or a more reactive NHS-ester equivalent)
-
Anhydrous DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
SDS-PAGE analysis reagents
Procedure:
-
Protein Preparation: Combine Protein A and Protein B in a microcentrifuge tube at a desired molar ratio (e.g., 1:1) in PBS. The final protein concentration should typically be in the range of 1-5 mg/mL.
-
Crosslinker Stock Solution: Immediately before use, dissolve the crosslinker in anhydrous DMSO to prepare a 10 mM stock solution.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein mixture. Ensure the final DMSO concentration is below 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.[6][12]
-
Analysis: Analyze the reaction products by SDS-PAGE. A new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible.
Protocol 2: Intracellular Crosslinking in Living Cells
This protocol is for capturing protein interactions within a cellular context using a membrane-permeable crosslinker.
Materials:
-
Cell culture (suspension or adherent)
-
Ice-cold PBS, pH 8.0
-
Membrane-permeable homobifunctional crosslinker
-
Anhydrous DMSO
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Crosslinker Stock Solution: Immediately before use, prepare a 100 mM stock solution of the crosslinker in anhydrous DMSO.
-
Crosslinking Reaction: Add the crosslinker stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-2 mM.
-
Incubation: Incubate for 30 minutes on ice or at 4°C.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20 mM. Incubate for 10-15 minutes at 4°C.
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess crosslinker. Lyse the cells using an appropriate lysis buffer. The crosslinked protein complexes in the lysate can then be analyzed by techniques such as immunoprecipitation followed by Western blotting or mass spectrometry.
Visualizations
Below are diagrams illustrating the chemical reaction and a typical experimental workflow.
Caption: Reaction of a di-ester linker with two primary amines.
Caption: General workflow for protein crosslinking experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. Crosslinkers | AAT Bioquest [aatbio.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 8. What Is Polyethylene Glycol (PEG) & Its Application | Biopharma PEG [biochempeg.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. expresspolymlett.com [expresspolymlett.com]
- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Methyl acetate-PEG1-methyl acetate" Solubility in Aqueous Buffers
<_
Disclaimer: The compound "Methyl acetate-PEG1-methyl acetate" is not a standard chemical name found in scientific literature. This guide is based on the chemical properties of a likely equivalent, ethylene (B1197577) glycol diacetate (CAS 111-55-7), which consists of a single PEG unit (ethylene glycol) flanked by two methyl acetate (B1210297) groups. The principles and troubleshooting steps provided are based on the behavior of this model compound and general knowledge of ester chemistry.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its general solubility properties?
Based on its name, "this compound" is likely ethylene glycol diacetate. This compound is a colorless liquid with a mild, fruity odor.[1] It is soluble in water; reported solubility values are around 160-178 g/L at room temperature (20-25°C).[2][3] While it mixes with water, its solubility can be affected by buffer composition, pH, and temperature. A primary concern with this and similar ester-containing compounds in aqueous solutions is its susceptibility to hydrolysis.
Q2: Why is my "this compound" not dissolving or turning my buffer cloudy?
Several factors can contribute to poor solubility or the appearance of cloudiness:
-
Hydrolysis: The ester linkages in ethylene glycol diacetate are prone to hydrolysis, especially in basic (high pH) or acidic (low pH) conditions, breaking down into ethylene glycol and acetic acid.[4] This chemical change can alter the solubility of the components in the buffer.
-
Buffer Composition: High concentrations of salts in your buffer can lead to a "salting out" effect, reducing the solubility of the organic compound.
-
Temperature: While moderate heating can sometimes aid dissolution, it can also significantly accelerate the rate of hydrolysis.
-
Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.
Q3: How does pH affect the stability and solubility of this compound?
pH is a critical factor. The hydrolysis of the ester bonds is catalyzed by both acid and base.[5]
-
Neutral pH (around 7): Hydrolysis is slowest at a neutral pH. The half-life of ethylene glycol diacetate at pH 7 is estimated to be around 152 days.[6][7]
-
Basic pH (pH > 7): The rate of hydrolysis increases significantly in basic conditions. At pH 8, the half-life drops to approximately 15 days.[6][7]
-
Acidic pH (pH < 7): Acidic conditions also promote hydrolysis.
For maximum stability and to ensure you are working with the intact compound, it is recommended to prepare solutions in buffers with a pH as close to neutral as possible and use them fresh.
Q4: I'm observing a pH shift in my buffer after adding the compound. Why is this happening?
A decrease in the pH of your buffer is a strong indicator that hydrolysis is occurring. The breakdown of ethylene glycol diacetate produces two molecules of acetic acid for every molecule of the parent compound, which will acidify the solution.
Troubleshooting Guide
If you are encountering solubility issues, follow this step-by-step guide to identify and resolve the problem.
Step 1: Initial Assessment
-
Verify Compound Identity and Purity: Ensure the compound you are using is of high purity. Impurities can significantly impact solubility.
-
Check Buffer pH: Measure the pH of your buffer before and after adding the compound. A significant drop in pH points to hydrolysis.
-
Visual Observation: Note the appearance of the solution. Is it cloudy, or are there visible droplets (indicating phase separation)?
Step 2: Optimizing the Dissolution Protocol
If the compound is not dissolving properly, consider the following protocol modifications. A general workflow is presented below.
Step 3: Advanced Troubleshooting
-
Use of Co-solvents: If the compound still fails to dissolve, consider adding a small amount of a water-miscible organic co-solvent to your buffer. Options include:
-
Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): These are powerful solvents for many organic molecules.[8] It is crucial to keep the final concentration of the organic solvent low (typically <10%) to avoid adverse effects on biological experiments.[8]
-
Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 200 or PEG 400) can act as solubilizing agents.[9]
-
-
Temperature Control: Prepare your solutions at room temperature or on ice to minimize hydrolysis, especially if you are using pH-sensitive buffers. Avoid heating unless absolutely necessary, as it will accelerate compound degradation.
Quantitative Data Summary
The following tables summarize key quantitative data for ethylene glycol diacetate.
Table 1: Solubility in Water
| Parameter | Value | Reference |
| Solubility at 20°C | 160 g/L | [3] |
| Solubility at 20°C | 171.1 g/L | [5] |
| Solubility at 24.5°C | 178 g/L | [2] |
| Solubility at 68°F (20°C) | 16.4 lbs / 100 lbs water | [1] |
Table 2: Hydrolysis Rate at 25°C
| pH | Estimated Half-life | Reference |
| 7.0 | ~152 days | [6][7][10] |
| 8.0 | ~15 days | [6][7][11] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol is recommended for achieving a desired final concentration in an aqueous buffer while minimizing solubility problems.
-
Select an Organic Solvent: Use anhydrous (dry) DMSO or DMF.
-
Prepare a Concentrated Stock: Weigh out the required amount of "this compound" and dissolve it in a minimal volume of the chosen organic solvent to create a concentrated stock solution (e.g., 10-100 mg/mL).
-
Addition to Aqueous Buffer: Add the required volume of the stock solution dropwise to your vigorously stirring (vortexing) aqueous buffer.
-
Final Concentration: Ensure the final concentration of the organic solvent in your aqueous solution is as low as possible (ideally below 5-10%).
Protocol 2: Assessing Compound Stability in Aqueous Buffer
This protocol can be used to determine if your compound is degrading in the buffer over the timescale of your experiment.
-
Prepare Solution: Dissolve the compound in your aqueous buffer at the desired final concentration.
-
Initial pH Measurement: Immediately measure and record the pH of the solution.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C for 4 hours).
-
Final pH Measurement: After the incubation period, measure and record the pH again.
-
Analysis: A significant drop in pH indicates hydrolysis and degradation of the compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the parent compound peak and the appearance of degradation products over time.
Factors Influencing Solubility and Stability
The interplay of various factors determines the behavior of "this compound" in aqueous solutions.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Ethylene Glycol Diacetate | 111-55-7 | TCI AMERICA [tcichemicals.com]
- 3. Ethylene glycol diacetate | 111-55-7 [chemicalbook.com]
- 4. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 5. ETHYLENE GLYCOL DIACETATE - Ataman Kimya [atamanchemicals.com]
- 6. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2017009480A1 - Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs - Google Patents [patents.google.com]
- 10. echemi.com [echemi.com]
- 11. Ethylene Glycol Diacetate Reagent|RUO [benchchem.com]
Troubleshooting low yield in "Methyl acetate-PEG1-methyl acetate" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "Methyl acetate-PEG1-methyl acetate".
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for Methyl acetate-PEG1-methyl acetate (B1210297)?
A1: The two primary synthesis routes are:
-
Esterification: Direct reaction of polyethylene (B3416737) glycol (PEG) with an excess of methyl acetate in the presence of an acid catalyst. This is a reversible reaction.
-
Transesterification: Reaction of polyethylene glycol with methyl acetate, typically catalyzed by an acid or a base, to exchange the alcohol moiety of the ester.
Q2: What are the most common causes of low yield in this synthesis?
A2: Low yields are frequently attributed to several factors:
-
Presence of Water: Water can hydrolyze the ester product back to the starting materials, shifting the reaction equilibrium unfavorably.[1]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete reactions or the formation of side products.[1]
-
Reagent Quality: Impurities in the starting materials (PEG, methyl acetate) can interfere with the reaction.
-
Inefficient Purification: Loss of product during work-up and purification steps is a common issue.[2]
Q3: How does the presence of water affect the synthesis?
A3: Esterification is an equilibrium process where water is a byproduct. Its presence can drive the reaction backward through hydrolysis, reducing the yield of the desired this compound.[1] It is crucial to use anhydrous reagents and solvents and to remove water as it forms.[1]
Q4: What is the role of a catalyst in this synthesis?
A4: A catalyst is essential to increase the reaction rate. For esterification, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[3] For transesterification, both acid and base catalysts can be employed. The choice and concentration of the catalyst are critical parameters that significantly influence the reaction rate and equilibrium.[1]
Q5: Can side reactions other than hydrolysis occur?
A5: Yes, particularly at high temperatures, side reactions such as the degradation of the PEG polymer can occur.[1] If using a bifunctional PEG, there is also the possibility of forming cross-linked products.
Troubleshooting Guide
Problem 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Insufficient Catalyst | Increase the catalyst concentration incrementally. For acid-catalyzed esterification, a typical range is 0.05-0.1 equivalents.[1] |
| Low Reaction Temperature | Esterification reactions are generally favored by higher temperatures. Optimize the temperature for your specific reaction, but avoid excessive heat to prevent PEG degradation.[1] |
| Short Reaction Time | Monitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the optimal reaction time.[1] |
| Reaction Equilibrium | Use an excess of one reactant (typically methyl acetate) to shift the equilibrium towards the product, according to Le Chatelier's principle.[1] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Drive the reaction to completion by optimizing reaction conditions (see Problem 1). |
| Hydrolysis of Product | Ensure anhydrous conditions throughout the reaction and work-up. Neutralize any acid catalyst promptly during purification.[1] |
| Ineffective Purification | Use appropriate purification techniques such as size-exclusion chromatography (SEC) or precipitation to separate the product from unreacted starting materials and byproducts.[4][] Adding a non-polar solvent like diethyl ether or hexane (B92381) to a solution of the product in a polar solvent can facilitate precipitation.[4] |
Problem 3: Product Degradation
| Possible Cause | Suggested Solution |
| Excessive Heat | Maintain the optimal reaction temperature and avoid localized overheating.[1] |
| Harsh pH Conditions | Hydrolysis of the ester bonds is accelerated under both acidic and basic conditions.[6] Maintain a neutral pH during work-up and storage. |
Experimental Protocols
Key Experiment: Esterification of PEG with Methyl Acetate
This protocol describes a general procedure for the synthesis of this compound via esterification.
Materials:
-
Polyethylene glycol (PEG), diol
-
Methyl acetate (anhydrous)
-
p-Toluenesulfonic acid (catalyst)
-
Anhydrous solvent (e.g., toluene)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve the dried PEG in the anhydrous solvent.[7]
-
Reagents: Add an excess of methyl acetate to the solution.
-
Catalyst: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. The water formed during the reaction will be collected in the Dean-Stark trap.[7][8]
-
Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using an appropriate method such as size exclusion chromatography or precipitation.[1][4]
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition | Expected Impact on Yield | Reference |
| Temperature | Too Low | Slow or incomplete reaction | [1] |
| Optimal | Efficient reaction rate | [1] | |
| Too High | Potential for PEG degradation and side reactions | [1] | |
| Reaction Time | Too Short | Incomplete conversion | [1] |
| Optimal | Maximized product formation | [1] | |
| Too Long | Potential for byproduct formation | [1] | |
| Catalyst Conc. | Too Low | Slow reaction rate | [1] |
| Optimal | Efficient catalysis | [1] | |
| Too High | May lead to side reactions or purification difficulties | ||
| Molar Ratio (Methyl Acetate:PEG) | Low | Incomplete conversion of PEG | [1] |
| High (Excess) | Shifts equilibrium towards product, increasing yield | [1] | |
| Water Content | High | Promotes hydrolysis, decreasing yield | [1] |
| Low (Anhydrous) | Favors ester formation, increasing yield | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
"Methyl acetate-PEG1-methyl acetate" stability and degradation problems
Welcome to the Technical Support Center for Methyl acetate-PEG1-methyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of Methyl acetate-PEG1-methyl acetate (also known as Ethylene (B1197577) Glycol Diacetate), a common PEG-based PROTAC and ADC linker.[1][2][3]
This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you address challenges you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications? this compound is the diester of ethylene glycol and acetic acid.[4] Its chemical formula is C6H10O4.[4] It is a colorless, biodegradable liquid with a mild odor.[3][4][5][6] Due to its properties, it is used as a solvent in coatings, inks, and resins.[3][4][5][7] In the context of drug development, it serves as a short, flexible, PEG-based linker, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2]
Q2: What is the primary stability concern for this linker? The main stability issue for this compound is the degradation of its two ester linkages.[8] Ester bonds are susceptible to hydrolysis, a chemical breakdown reaction with water, which can be catalyzed by acids, bases, or enzymes.[4][5][8]
Q3: What are the main degradation products of this linker? Under hydrolytic conditions (in the presence of water, acid, or base), the linker degrades into ethylene glycol and acetic acid.[4][9] In the presence of strong oxidizing agents or under conditions of significant heat, further oxidation can occur, yielding products such as glycolic acid, oxalic acid, and formic acid.[10][11]
Q4: How does pH affect the stability of the linker? The stability of the ester bonds is highly pH-dependent. Both acidic and basic conditions accelerate hydrolysis compared to a neutral pH.[8]
-
Acidic Conditions (Low pH): Acid-catalyzed hydrolysis occurs.
-
Basic Conditions (High pH): Base-catalyzed hydrolysis is a significant degradation pathway and is generally faster than acid-catalyzed hydrolysis for the same ester.[8]
Q5: Is this linker stable in biological environments? In biological systems, such as human plasma or within cells, the linker is susceptible to cleavage by endogenous enzymes called esterases.[8][12][13] These enzymes are ubiquitous and can efficiently hydrolyze ester bonds, leading to the premature release of a conjugated payload in vivo.[12][14] This is a critical consideration for ADC and PROTAC design.[12][15][16]
Q6: How should I store this compound? To ensure stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] It is crucial to keep it away from direct sunlight, high heat, and incompatible materials like strong acids, strong bases, and strong oxidizing agents that can catalyze its degradation.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Unexpected loss of compound during aqueous workup or purification (e.g., HPLC). | Hydrolysis due to pH. The compound may be degrading in acidic or basic mobile phases or workup solutions. | Maintain a neutral pH (6.5-7.5) for all aqueous solutions and mobile phases where possible. Analyze samples promptly after preparation. |
| Conjugate (e.g., ADC or PROTAC) shows rapid cleavage in plasma stability assays. | Enzymatic degradation. Plasma contains a high concentration of esterase enzymes that can cleave the linker.[12][14] | 1. Add Esterase Inhibitors: For in vitro assays, consider adding esterase inhibitors to your plasma samples to confirm if enzymatic cleavage is the primary issue. 2. Modify Conjugation Site: The stability of ester-linked conjugates can be highly dependent on the attachment site on the protein.[12][14] More hindered or less solvent-exposed sites may offer protection from esterases.[14] 3. Consider an Alternative Linker: If plasma stability is insufficient, consider using a more robust linker, such as an amide-based linker, which is significantly more stable to hydrolysis.[8] |
| Inconsistent results in cell-based assays. | Intracellular enzymatic degradation. Upon internalization into cells, the linker can be cleaved by cytosolic esterases.[12] This can lead to payload release, which may be desired, but the rate can be variable. | Acknowledge that cytosolic cleavage occurs.[12] Use LC-MS analysis of cell lysates to quantify the release of the payload and correlate it with the observed activity.[12] |
| Formation of unexpected byproducts during synthesis or storage. | Contamination or improper storage. The presence of acidic or basic impurities, water, or exposure to high temperatures can accelerate degradation.[4][5][17] | Ensure all solvents and reagents are anhydrous and free of acid/base contaminants. Store the final compound under the recommended conditions (cool, dry, inert atmosphere).[4] |
Factors Influencing Linker Degradation Rate
The following table summarizes the key factors that can affect the stability of the this compound linker. Specific degradation kinetics, such as half-life (t½), are highly dependent on the exact experimental conditions (temperature, buffer composition, molecular context) and should be determined empirically.
| Factor | Condition | Impact on Degradation Rate | Primary Mechanism |
| pH | Acidic (pH < 6) | Increase | Acid-Catalyzed Hydrolysis |
| Neutral (pH ~7) | Minimal | Uncatalyzed Hydrolysis | |
| Basic (pH > 8) | Significant Increase | Base-Catalyzed Hydrolysis[8] | |
| Temperature | Elevated Temperature | Increase | Increased Reaction Kinetics[5][17] |
| Biological Matrix | Plasma / Cytosol | Significant Increase | Enzymatic (Esterase) Cleavage[12][14] |
| Molecular Context | Steric Hindrance | Decrease | Reduced access of water/enzymes to the ester bond[14] |
| Solvent Accessibility | Increase | Increased exposure to water/enzymes[16] |
Experimental Protocols
Here are detailed protocols for assessing the stability of your compound.
Protocol 1: Hydrolytic Stability Assessment via HPLC-MS
This protocol assesses the linker's susceptibility to cleavage by water at different pH values.[13]
Objective: To measure the rate of linker hydrolysis under controlled pH and temperature conditions.
Materials:
-
Test compound (this compound or conjugate)
-
Buffers of varying pH:
-
pH 5.0 (e.g., 50 mM Acetate Buffer)
-
pH 7.4 (e.g., 50 mM Phosphate Buffered Saline, PBS)
-
pH 9.0 (e.g., 50 mM Borate Buffer)
-
-
Acetonitrile (ACN) or other suitable organic solvent
-
37°C incubator
-
HPLC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your test compound (e.g., 10 mM) in an organic solvent like ACN.
-
Sample Preparation: For each pH condition, dilute the stock solution into the corresponding buffer to a final concentration of 100 µM. Vortex gently to mix.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each solution. Quench the reaction by diluting it 1:10 in a 50:50 ACN/Water solution and store at -20°C until analysis.
-
Incubation: Place the remaining sample vials in a 37°C incubator.[13]
-
Time-Point Sampling: At specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution. Quench each aliquot immediately as described in step 3.
-
HPLC-MS Analysis:
-
Analyze all collected samples (including T=0) by reverse-phase HPLC-MS.
-
Use a suitable gradient to separate the intact parent compound from its degradation products (e.g., ethylene glycol monoacetate, ethylene glycol, acetic acid).
-
Monitor the disappearance of the parent compound's mass peak and the appearance of degradation product peaks.
-
-
Data Analysis:
-
Integrate the peak area of the intact parent compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percentage of remaining compound against time.
-
The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[13]
-
Protocol 2: Forced Degradation Study
This protocol uses exaggerated stress conditions to rapidly identify potential degradation pathways and products.[8]
Objective: To intentionally degrade the compound to understand its stability profile and develop stability-indicating analytical methods.
Materials:
-
Test compound
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-intensity UV lamp
-
Oven or heating block
-
HPLC-MS system
Procedure:
-
Prepare Samples: Prepare separate solutions of your test compound (e.g., 1 mg/mL) in a suitable solvent system for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Degradation: Use a neutral solution (e.g., in water/ACN).
-
Photolytic Degradation: Use a neutral solution in a clear vial.
-
Control: A solution of the compound in a neutral solvent, protected from light and heat.
-
-
Apply Stress:
-
Acid/Base/Oxidation: Incubate samples at 60°C for 4-8 hours.
-
Thermal: Incubate the sample at 80°C for 24-48 hours.
-
Photolytic: Expose the sample to UV light at room temperature for 24-48 hours.
-
-
Neutralization (for Acid/Base samples): Before analysis, neutralize the acid-stressed sample with NaOH and the base-stressed sample with HCl.
-
Analysis: Analyze all stressed samples and the control sample by HPLC-MS.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the peaks corresponding to degradation products.
-
Use the mass spectrometer to determine the masses of the degradation products and propose their structures (e.g., mono-hydrolyzed product, fully hydrolyzed product, oxidation products).[8] This information is critical for developing an analytical method that can separate the intact compound from all potential impurities.
-
Visualizations
Degradation Pathway
Caption: Primary hydrolysis pathway of this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for a hydrolytic stability study.
Troubleshooting Degradation Issues
Caption: Troubleshooting workflow for unexpected compound degradation.
References
- 1. Methyl | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ethylene glycol diacetate | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethylene Glycol Diacetate: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]
- 5. ETHYLENE GLYCOL DIACETATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 8. benchchem.com [benchchem.com]
- 9. US4091039A - Hydrolysis of ethylene glycol acetates - Google Patents [patents.google.com]
- 10. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmfrc.org [nmfrc.org]
- 12. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 16. benchchem.com [benchchem.com]
- 17. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Side reactions of "Methyl acetate-PEG1-methyl acetate" with off-target molecules
Welcome to the technical support center for the "Methyl acetate-PEG1-methyl acetate" linker. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues and troubleshooting advice for potential side reactions with off-target molecules during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary applications?
A1: "this compound" is a short, bifunctional, non-cleavable polyethylene (B3416737) glycol (PEG) based linker.[1] It features a single PEG unit flanked by two methyl acetate (B1210297) groups. Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and other bioconjugates where a small, hydrophilic spacer is required.[1]
Q2: What are the most likely side reactions of this linker with off-target molecules in a biological environment?
A2: The terminal methyl acetate groups are the most reactive sites. The primary side reactions are:
-
Hydrolysis: The ester bonds are highly susceptible to hydrolysis, which can be chemically or enzymatically driven. This reaction will cleave the methyl acetate groups, yielding methanol (B129727) and a PEG-dicarboxylate molecule.[2][3][4]
-
Transesterification: The ester groups can react with nucleophilic functional groups (e.g., hydroxyl or amine groups) on off-target proteins or other biomolecules, leading to the unintended covalent modification of these molecules.[3][5][6]
Q3: How stable are the methyl ester groups to hydrolysis?
A3: The methyl ester groups are prone to hydrolysis, and the rate is significantly influenced by pH, temperature, and the presence of enzymes.[3] In biological media such as blood or plasma, which contain esterase enzymes, the hydrolysis of methyl acetate can be rapid, with a significant portion degrading within hours.[2] Ester linkages are generally considered one of the more labile types of bonds used in linker chemistry.[7][8]
Q4: Can the PEG1 linker itself cause off-target effects?
A4: While the short PEG1 chain is generally considered biocompatible and inert, PEG molecules can sometimes be immunogenic, leading to the formation of anti-PEG antibodies.[3][9][10] This is more common with larger PEG chains but can still be a consideration. The presence of anti-PEG antibodies can lead to accelerated clearance of the conjugate and potential hypersensitivity reactions.[9][10][11]
Troubleshooting Guides
Problem 1: Loss of Compound Integrity or Activity in Biological Assays
-
Issue: You observe a rapid loss of your compound's integrity (e.g., in LC-MS analysis) or a decrease in its expected activity in in vitro or in vivo assays.
-
Possible Cause: The terminal methyl acetate groups are being cleaved by esterase enzymes present in the plasma, cell culture medium supplement (like fetal bovine serum), or cell lysates.[2][12]
-
Troubleshooting Steps:
-
Assess Stability: Perform a plasma stability assay to determine the half-life of your compound (see Experimental Protocol 1).
-
Inhibit Enzymes: Repeat your cellular assay using heat-inactivated serum or by adding esterase inhibitors to the medium to see if the compound's stability and activity are restored.
-
Modify Linker: If hydrolytic instability is confirmed, consider synthesizing a more stable analog. Replacing the ester bonds with more robust amide bonds would significantly increase stability.[8]
-
Problem 2: Unexpected Covalent Modification of Off-Target Proteins
-
Issue: Proteomic analysis (e.g., mass spectrometry) reveals that off-target proteins are being covalently modified by your molecule.
-
Possible Cause: Transesterification is occurring between the linker's methyl acetate groups and nucleophilic residues (like serine, threonine, or lysine) on off-target proteins.[3]
-
Troubleshooting Steps:
-
Characterize Modification: Use mass spectrometry (MS/MS) to identify the exact site and mass of the modification to confirm if it corresponds to the addition of your linker.
-
Control Reaction Conditions: If the conjugation is performed in vitro, ensure the pH is not excessively basic, as high pH increases the nucleophilicity of potential off-target groups.[3][13]
-
Purify Conjugate: Ensure that all unreacted linker is removed from your final product before use in biological assays, as free linker can react non-specifically.
-
Consider Alternative Chemistries: For future constructs, utilize more specific conjugation chemistries that target unique functional groups (e.g., thiol-maleimide reaction for cysteines) to minimize off-target reactions.[13]
-
Data Presentation
The stability of a linker is highly dependent on its chemical structure. The following table summarizes the relative stability of common linkage chemistries to provide a framework for understanding the properties of the ester bonds in "this compound".
Table 1: Comparative Stability of Common Linker Chemistries in Biological Media
| Linker Bond Type | Common Cleavage Mechanism | Relative Stability in Plasma | Key Considerations |
| Ester | Hydrolysis (Chemical & Enzymatic) | Low to Moderate | Susceptible to esterases; rate is pH-dependent. Can be useful for prodrugs requiring cleavage. [7][8] |
| Amide | Hydrolysis (Chemical & Enzymatic) | High | Generally very stable under physiological conditions.[8] |
| Ether | Oxidative Cleavage | Very High | Highly stable and considered non-cleavable under most physiological conditions.[14] |
| Disulfide | Reduction (e.g., by Glutathione) | Moderate | Cleavable in the reducing environment inside cells, but relatively stable in plasma.[8] |
| Hydrazone | Hydrolysis (pH-sensitive) | Moderate | Designed to be stable at neutral pH and cleave at the lower pH of endosomes/lysosomes.[8] |
Mandatory Visualization
Caption: Potential side reaction pathways for "this compound".
Caption: Troubleshooting workflow for investigating unexpected experimental outcomes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to determine the stability of a compound in plasma by measuring its degradation over time.[7][14][15]
Objective: To calculate the in vitro half-life (t½) of "this compound" or its conjugate in plasma.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Human or mouse plasma (heparinized).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Acetonitrile (ACN) containing an appropriate internal standard for LC-MS analysis.
-
96-well plates.
-
Incubator set to 37°C.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Just before use, pre-warm an aliquot of plasma to 37°C for 15 minutes.
-
Reaction Initiation: In a 96-well plate, add 99 µL of the pre-warmed plasma to each well designated for a time point. To initiate the reaction, add 1 µL of the 10 mM test compound stock solution to each well to achieve a final concentration of 100 µM. Mix gently.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Collect samples at designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes). The 0-minute time point should be quenched immediately after adding the compound.
-
Reaction Quenching: To stop the reaction at each time point, transfer an aliquot (e.g., 50 µL) of the plasma-compound mixture to a new plate containing 200 µL of cold ACN with the internal standard. This will precipitate the plasma proteins.
-
Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis. Quantify the peak area of the remaining parent compound relative to the internal standard at each time point.
-
Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression using the formula: t½ = 0.693 / k.
References
- 1. amsbio.com [amsbio.com]
- 2. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Transesterification of Methyl Acetate with nâPropanol: Reaction Kinetics and Simulation in Reactive Distillation Process - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.huji.ac.il [cris.huji.ac.il]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Improving the efficiency of "Methyl acetate-PEG1-methyl acetate" crosslinking
Disclaimer: The chemical "Methyl acetate-PEG1-methyl acetate" is not a standard amine-reactive crosslinker. This guide assumes the user is working with a common homobifunctional N-hydroxysuccinimide (NHS) ester PEG crosslinker and provides troubleshooting advice for improving the efficiency of amine-based conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: My crosslinking yield is very low. What are the most common causes?
Low crosslinking efficiency is a frequent issue that can stem from several factors:
-
Hydrolysis of the NHS Ester: This is the primary competing reaction.[1][2][3][4] The NHS ester is sensitive to moisture and will react with water, rendering it inactive.[4] The rate of this hydrolysis reaction increases significantly with pH.[1][3][5]
-
Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[2][6][7]
-
Suboptimal pH: The reaction is highly dependent on pH.[2][8] For efficient conjugation, the pH should be in the range of 7.2-8.5.[1][2][7] Below this range, the target primary amines on the protein are protonated and less reactive.[2][7] Above this range, the hydrolysis of the crosslinker becomes the dominant reaction.[2][7]
-
Dilute Protein Solution: In dilute protein solutions, the concentration of water is much higher than the concentration of target amines, which favors hydrolysis of the NHS ester.[1][6]
-
Improper Reagent Storage and Handling: NHS esters are moisture-sensitive and must be stored in a desiccated environment at -20°C.[2] Allowing the reagent vial to warm to room temperature before opening is crucial to prevent condensation.[2][6]
Q2: My protein precipitates after I add the crosslinker. How can I prevent this?
Protein precipitation during crosslinking can be caused by:
-
High Degree of Crosslinking: Excessive crosslinking can create large, insoluble protein aggregates.[6] To mitigate this, try reducing the molar excess of the crosslinker or shortening the reaction time.[6]
-
Solvent Effects: Many non-sulfonated NHS esters are not readily soluble in water and are first dissolved in an organic solvent like DMSO or DMF.[1] Adding too much of this organic solvent to your aqueous protein solution can cause precipitation. It is recommended to keep the final organic solvent concentration below 10%.
-
Change in Protein Charge: The reaction of an NHS ester with a primary amine neutralizes the positive charge of the amine group. This alteration of the protein's isoelectric point can sometimes lead to aggregation.[4] Performing the reaction at a lower protein concentration may help.[4]
Q3: Which buffers are recommended for NHS ester crosslinking reactions?
It is critical to use buffers that are free of primary amines.[7][9] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at a pH of 7.2-7.4.[7][10]
-
Carbonate-Bicarbonate Buffers: Effective for maintaining a pH in the optimal range of 8.0-9.0.[11] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[12][13]
-
HEPES Buffers: Offers good buffering capacity in the 7.2-8.5 pH range.[1][7]
-
Borate Buffers: Useful for maintaining a stable pH at the higher end of the optimal range (pH 8.0-9.0).[11]
Q4: How does pH affect the stability of the NHS ester crosslinker?
The stability of the NHS ester is highly dependent on pH. The rate of hydrolysis, the primary competing reaction, increases as the pH becomes more alkaline.[1][3][5] This creates a trade-off: a higher pH deprotonates the target primary amines, making them more reactive, but it also accelerates the inactivation of the crosslinker.[3] Therefore, maintaining the reaction pH within the optimal range of 7.2-8.5 is crucial for success.[1][2][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during crosslinking experiments.
Problem 1: Low or No Crosslinking Efficiency
Problem 2: Inconsistent or Irreproducible Results
| Potential Cause | Recommended Solution |
| Inconsistent Reagent Quality | NHS ester reagents are susceptible to hydrolysis.[14] Prepare fresh stock solutions in anhydrous DMSO or DMF for each experiment to ensure consistent activity.[7][15] Discard any unused reconstituted reagent.[15] |
| pH Drift During Reaction | The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can cause the pH of a weakly buffered solution to drop.[9] Use a buffer with sufficient capacity (e.g., 100 mM) to maintain a stable pH throughout the reaction.[10] |
| Variable Reaction Times/Temperatures | Both time and temperature affect the competition between aminolysis (desired reaction) and hydrolysis (side reaction).[1] Standardize incubation times and temperatures for all experiments. Reactions can be performed for 30-60 minutes at room temperature or for 2 hours at 4°C.[15][16] |
Quantitative Data Summary
Optimizing reaction parameters is key to improving efficiency. The tables below summarize critical data regarding NHS ester stability and reaction conditions.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[1][5] |
| 8.0 | 4 | ~1 hour[11] |
| 8.5 | Room Temp | 180 minutes |
| 8.6 | 4 | 10 minutes[1][5] |
| 9.0 | Room Temp | 125 minutes |
| *Data is for a specific porphyrin-NHS ester but illustrates the general trend of increasing hydrolysis rate with pH.[17] |
Table 2: Recommended Reaction Conditions for NHS-Ester Crosslinking
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.2 - 8.5[1][2][7] | Balances amine reactivity with NHS ester stability. A pH of 8.3-8.5 is often optimal.[9][12] |
| Buffer System | Phosphate, Carbonate-Bicarbonate, Borate, HEPES[1][7] | Must be free of primary amines to avoid competing reactions.[2][6] |
| Temperature | Room Temperature or 4°C[1] | Lower temperatures can help to slow the rate of hydrolysis.[1] |
| Reaction Time | 30 minutes - 4 hours[18] | Requires optimization; longer times may lead to more hydrolysis. |
| Crosslinker Molar Excess | 10- to 50-fold over protein[6][16] | A higher excess is often needed for dilute protein solutions.[6][15] |
| Protein Concentration | 1 - 10 mg/mL[13][19] | Higher concentrations favor the desired bimolecular reaction. |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking
This protocol provides a starting point for crosslinking two proteins using a homobifunctional NHS ester.
-
Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).[10]
-
Protein Solution Preparation: Dissolve or exchange your protein(s) into the reaction buffer at a concentration of 1-10 mg/mL.[13]
-
Crosslinker Stock Solution Preparation: Immediately before use, dissolve the NHS-ester PEG crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[15][19]
-
Reaction Initiation: Add the required volume of the crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).[6] Ensure the final concentration of the organic solvent is less than 10%.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[15][16]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[16][20] Incubate for an additional 15 minutes.[16] This step consumes any unreacted crosslinker.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
Signaling Pathways and Workflows
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. covachem.com [covachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with Short PEG1 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of short PEG1-containing linkers to overcome steric hindrance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule physically obstructs a chemical reaction.[1][2][3][4] In bioconjugation, this often occurs when a large biomolecule, like an antibody, and another molecule, such as a drug or dye, are too bulky or improperly oriented to allow their reactive functional groups to come into the necessary proximity for a bond to form.[1] This can significantly lower the efficiency and yield of the conjugation reaction or even prevent it from occurring.[1]
Q2: How can a short PEG1 linker help overcome steric hindrance?
A2: While longer PEG chains are often used to create significant space, a short PEG1 linker can be sufficient to provide the minimal necessary separation and flexibility to overcome immediate steric clash at the conjugation site. By acting as a small, flexible spacer, a PEG1 linker can allow the reactive groups of the biomolecule and the payload to orient themselves correctly for a successful conjugation reaction.[4][5][6] This is particularly useful when only a slight adjustment in distance is needed to alleviate the steric hindrance.
Q3: When should I choose a short PEG1 linker over a longer PEG chain?
A3: A short PEG1 linker is preferable in situations where:
-
Minimal spacing is required: If the steric hindrance is localized and only a small increase in distance is needed.
-
Maintaining a compact conjugate is crucial: For applications where a large hydrodynamic radius is undesirable.[7]
-
The payload is close to a binding site: A short linker can prevent the payload from interfering with the active or binding site of the biomolecule, a risk that can sometimes be exacerbated by longer, more flexible linkers that might "wrap around".[2][8]
Q4: What are the potential consequences of steric hindrance if not addressed?
A4: Unaddressed steric hindrance can lead to several negative outcomes in your experiments:
-
Low Conjugation Efficiency: The primary consequence is a poor yield of the desired bioconjugate, or a low drug-to-antibody ratio (DAR) in the case of ADCs.[9]
-
Reduced Biological Activity: If conjugation does occur, the proximity of the payload to the biomolecule's active site may impair its function.[9][10]
-
Increased Aggregation: In some cases, if the payload is hydrophobic, insufficient spacing can lead to aggregation of the conjugate.[9][11]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Conjugation Yield | Steric hindrance at the conjugation site: The target functional group on your biomolecule is in a sterically crowded environment. | 1. Confirm Steric Hindrance: Use computational modeling to assess the accessibility of the target residue.[4]2. Optimize Reaction Conditions: Adjusting the pH or temperature may induce slight conformational changes in the protein, potentially exposing the target site.[4] For instance, NHS ester reactions are optimal at pH 7.5-8.5, while maleimide (B117702) chemistry prefers a pH of 6.5-7.5.[4]3. Increase Molar Excess of Linker: A higher concentration of the PEG1 linker can sometimes drive the reaction forward despite moderate hindrance.[9] |
| Reduced Biological Activity of the Conjugate | PEGylation at or near the active/binding site: The conjugated payload is physically obstructing the functional site of the biomolecule. | 1. Site-Specific Conjugation: If using random conjugation (e.g., targeting lysines), switch to a site-specific method to attach the linker at a location distant from the active site.[1][6]2. Protect the Active Site: During conjugation, temporarily block the active site with a reversible inhibitor or substrate.[3][9]3. Characterize Structural Changes: Use techniques like circular dichroism (CD) spectroscopy to check for significant conformational changes in the biomolecule after conjugation.[3] |
| Conjugate Aggregation | Insufficient hydrophilicity: The short PEG1 linker may not provide enough of a hydrophilic shield to counteract the hydrophobicity of the payload, leading to aggregation. | 1. Optimize Buffer Conditions: Screen different buffers and pH values to find conditions that enhance the stability of the conjugate.[10]2. Use Stabilizing Excipients: Add stabilizers like sucrose, arginine, or non-ionic surfactants to the reaction buffer.[11]3. Consider a slightly longer PEG linker: If aggregation persists, a PEG2 or PEG4 linker might be necessary to increase solubility.[12] |
Quantitative Data Summary
The length of a PEG linker can significantly impact the properties of the resulting bioconjugate. While specific data for PEG1 is often part of broader studies, the following tables illustrate the general trends observed when varying PEG linker length.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and Conjugate Stability
| Linker | Average DAR | Stability |
| Short Linker (e.g., PEG1-4) | 2.8 | Moderate |
| Medium Linker (e.g., PEG8-12) | 3.5 | High |
| Long Linker (e.g., PEG24+) | 3.2 | High |
Note: Data is representative and actual results will vary depending on the specific antibody, drug, and reaction conditions.[5]
Table 2: Influence of Linker Length on Binding Affinity of a Biotinylated Protein
| Linker | Linker Length (Å) | Binding Affinity (Kd) |
| No Linker | ~5 | Lower |
| Short Linker | ~18 | Higher |
| Long Linker | ~45 | Highest (up to an optimal length) |
Note: This table illustrates a general trend where increasing linker length can reduce steric hindrance and improve binding affinity, up to an optimal point.[5]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using a PEG1-NHS Ester
This protocol describes a common method for conjugating a PEG1 linker with an N-hydroxysuccinimide (NHS) ester to the primary amines (e.g., lysine (B10760008) residues) of an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
PEG1-NHS ester linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the PEG1-NHS ester linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG1-NHS ester to the antibody solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[4]
-
Purification: Remove unreacted PEG linker and byproducts by SEC or dialysis.[4]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and determine the drug-to-antibody ratio (DAR).[4][13]
Protocol 2: General Procedure for Site-Specific Antibody Conjugation using a PEG1-Maleimide
This protocol outlines the site-specific conjugation of a PEG1-maleimide linker to reduced cysteine residues on an antibody.
Materials:
-
Antibody with available cysteine residues
-
Reducing agent (e.g., TCEP or DTT)
-
Thiol-free, degassed buffer (e.g., PBS with EDTA, pH 6.5-7.5)[1][3]
-
PEG1-Maleimide linker
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Reduction: If the cysteine residues are in the form of disulfide bonds, they must be reduced. Dissolve the antibody in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 1-2 hours at 37°C.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer.[1][3]
-
Linker Preparation: Immediately before use, dissolve the PEG1-Maleimide linker in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG1-Maleimide linker to the reduced antibody solution. Mix gently.[9]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]
-
Quenching (Optional): Add a sulfhydryl-containing reagent to quench any unreacted maleimide groups.[3]
-
Purification: Purify the resulting conjugate using an SEC column to remove the unreacted linker and any aggregated protein.[9]
-
Characterization: Analyze the purified conjugate by mass spectrometry to confirm site-specific conjugation and determine the DAR.
Visualizations
Caption: Workflow for antibody conjugation with a PEG1-NHS ester linker.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Preventing aggregation of proteins conjugated with "Methyl acetate-PEG1-methyl acetate"
Technical Support Center: Conjugation with "Methyl acetate-PEG1-methyl acetate"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation when using the "this compound" linker.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its properties?
"this compound" is a short, heterobifunctional linker.[1][2][3][4] Its structure consists of a single polyethylene (B3416737) glycol (PEG) unit flanked by two methyl acetate (B1210297) groups.
-
PEG Core: The central PEG unit is hydrophilic and flexible.
-
Methyl Acetate Groups: These groups contain ester linkages. Ester bonds can be susceptible to hydrolysis, particularly outside of a neutral pH range.[5][6]
-
Hydrophobicity: Compared to longer PEG linkers, this molecule is relatively small. The terminal methyl groups and acetate moieties contribute to a degree of hydrophobicity, which can be a key factor in aggregation.[7][8]
Q2: What are the primary causes of protein aggregation when using this linker?
Protein aggregation during conjugation is a multifaceted problem stemming from factors that decrease protein stability.[7] Key causes include:
-
Increased Surface Hydrophobicity: The conjugation of this linker can increase the overall hydrophobicity of the protein's surface.[7][9] This exposes hydrophobic regions that tend to interact with each other to minimize contact with the aqueous environment, leading to aggregation.[8][10]
-
Suboptimal Buffer Conditions: Conjugation chemistries may require buffer conditions (e.g., pH, ionic strength) that are not ideal for the stability of your specific protein.[7][11] Proteins are often least soluble at their isoelectric point (pI).[10][12]
-
High Protein and/or Linker Concentration: High concentrations increase the proximity of molecules, enhancing the probability of intermolecular interactions that can initiate aggregation.[7][10][12]
-
Linker Hydrolysis: The ester bonds in the linker may be unstable, especially under basic or acidic conditions, leading to heterogeneous products or degradation that could contribute to aggregation.[5][13][14]
-
Conformational Changes: The covalent attachment of any molecule can induce slight conformational changes in the protein, potentially exposing previously buried, aggregation-prone hydrophobic regions.[15][16]
Q3: How can I detect and quantify protein aggregation?
A combination of methods is recommended for a thorough analysis of aggregation.
| Method | Principle | Information Provided |
| Visual Inspection | Observation | Detects gross precipitation or cloudiness. |
| UV-Vis Spectroscopy | Light scattering | An increase in absorbance at higher wavelengths (e.g., 350-600 nm) indicates the presence of large, light-scattering aggregates. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Provides the size distribution (hydrodynamic radius) of particles in solution and is highly sensitive to large aggregates.[7] |
| Size Exclusion Chromatography (SEC) | Separates molecules by size | Quantifies the relative amounts of monomer, dimer, and larger soluble aggregates. Aggregates elute earlier than the monomer.[7] |
| SDS-PAGE (non-reducing) | Electrophoretic separation by size | Can reveal high-molecular-weight bands corresponding to covalently cross-linked aggregates.[15] |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during your conjugation experiments.
Problem 1: Immediate precipitation or cloudiness upon adding the linker.
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Linker | The linker itself may have limited aqueous solubility. |
| High Protein Concentration | The protein is too concentrated, promoting rapid aggregation. |
| Suboptimal Buffer | The buffer pH is too close to the protein's isoelectric point (pI). |
Problem 2: Aggregation occurs during the reaction or upon storage.
| Potential Cause | Recommended Solution |
| Over-labeling | Attaching too many linker molecules alters the protein's surface properties, reducing solubility.[7] |
| Environmental Stress | Reaction temperature is too high, or freeze-thaw cycles are causing unfolding.[7][12] |
| Buffer Composition | The buffer lacks components to stabilize the protein post-conjugation. |
Problem 3: Loss of activity or presence of soluble aggregates (detected by SEC/DLS).
| Potential Cause | Recommended Solution |
| Formation of Soluble Aggregates | The conjugate is forming smaller, non-precipitating aggregates. |
| Linker Instability | The ester linkages may be hydrolyzing over time. |
dot digraph[graph LR] { graph [rankdir=TB, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", compound=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for protein aggregation.
Part 3: Mitigation Strategies & Experimental Protocols
Proactively preventing aggregation is key. The addition of stabilizing excipients to your reaction and formulation buffers can significantly improve outcomes.[17][18]
Commonly Used Stabilizing Excipients
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Amino Acids | L-Arginine, Glycine | 50-250 mM | Suppress protein-protein interactions and can shield hydrophobic patches.[12][15][19] |
| Sugars / Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-10% (w/v) or 5-20% (v/v) | Stabilize protein structure through preferential exclusion, increasing conformational stability.[15] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface-induced aggregation at air-liquid or solid-liquid interfaces by competitive adsorption.[15][17][20] |
Protocol 1: High-Throughput Buffer Screening
This protocol uses a 96-well plate format and turbidity measurement (absorbance at 350 nm) to rapidly screen for optimal buffer conditions that minimize aggregation during conjugation.[10][11]
Materials:
-
Purified protein stock solution
-
Linker stock solution (in an appropriate solvent like DMSO or DMF)
-
96-well clear flat-bottom plate
-
Plate reader capable of absorbance measurements
-
Buffer components (e.g., Tris, Phosphate, NaCl) and excipients (e.g., Arginine, Sucrose, Polysorbate 20)
Methodology:
-
Plate Design: Design a plate map to test various combinations of pH (e.g., 6.5, 7.5, 8.5), ionic strength (e.g., 50 mM, 150 mM, 250 mM NaCl), and different excipients at various concentrations. Include no-linker controls for each condition.
-
Buffer Preparation: Prepare a series of 2x concentrated buffer solutions according to your plate map.
-
Protein Addition: Add the 2x buffer solutions to the wells of the 96-well plate. Add your protein stock to each well to achieve the desired final concentration (e.g., 1 mg/mL). Mix gently.
-
Initial Reading (T0): Read the absorbance of the plate at 350 nm to get a baseline reading.
-
Initiate Reaction: Add the linker stock solution to the designated wells to start the conjugation reaction. Add an equivalent volume of solvent to the no-linker control wells.
-
Incubation: Incubate the plate at the desired reaction temperature (e.g., room temperature or 4°C).[7]
-
Final Reading (T-final): After the desired reaction time, read the absorbance at 350 nm again.
-
Analysis: Calculate the change in absorbance (ΔA350 = A_final - A_initial). Conditions with the lowest ΔA350 are the most promising for preventing aggregation.
Protocol 2: Characterization of Aggregates by Size Exclusion Chromatography (SEC)
SEC is a powerful tool to quantify the percentage of monomer, dimer, and high-molecular-weight (HMW) aggregates in your sample.[7]
Materials:
-
SEC column suitable for the molecular weight of your protein
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)
-
Conjugated protein sample
-
0.22 µm syringe filter (low protein binding)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[7]
-
Sample Preparation: Filter the bioconjugate sample through a 0.22 µm filter to remove any large, insoluble aggregates that could damage the column.[7]
-
Injection: Inject a defined amount of your sample onto the column.
-
Data Acquisition: Record the chromatogram (UV absorbance, typically at 280 nm). The monomeric protein will elute as the main peak, while HMW aggregates will elute earlier (at a lower retention volume).
-
Analysis: Integrate the area under each peak. Calculate the percentage of monomer and aggregates using the following formula:
-
% Monomer = (Area_monomer / Total_Area_all_peaks) * 100
-
% Aggregate = (Area_HMW_peaks / Total_Area_all_peaks) * 100
-
dot digraph[graph LR] { graph [rankdir=TB, splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Factors influencing aggregation and mitigation strategies.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methyl | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nanoscience.com [nanoscience.com]
- 18. pharmtech.com [pharmtech.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Methyl acetate-PEG1-methyl acetate" Linker
Welcome to the technical support center for the "Methyl acetate-PEG1-methyl acetate" linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the cleavage and application of this novel linker. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the proposed structure and cleavage mechanism of the "this compound" linker?
A1: The name suggests a structure where a single polyethylene (B3416737) glycol (PEG1) unit is flanked by two methyl acetate (B1210297) groups through ester bonds. These ester linkages are susceptible to hydrolysis under acidic, basic, or enzymatic (esterase) conditions, which is the primary mechanism for cleavage.[1]
Q2: What are the primary applications of a linker with this structure?
A2: Given its cleavable ester bonds, this linker is suitable for applications requiring the release of a conjugated molecule (e.g., a drug payload) under specific chemical or biological conditions. The PEG component can enhance solubility and modify the pharmacokinetic profile of the conjugate.[2][3]
Q3: Under what conditions can I expect the linker to be stable?
A3: The ester bonds in the linker are most stable at a neutral pH (around 7.0-7.4). Stability decreases in acidic (pH < 6.0) or basic (pH > 8.0) conditions due to increased rates of hydrolysis.[1] For long-term storage, it is recommended to keep the conjugate in a buffered solution at neutral pH and at low temperatures (-20°C or -80°C).
Q4: What analytical methods can I use to monitor linker cleavage?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and quantitative methods to monitor the disappearance of the intact conjugate and the appearance of the cleaved payload.[4] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of the reaction progress.[4]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete or Slow Linker Cleavage
Symptoms:
-
Low yield of the released payload.
-
Significant amount of intact conjugate remaining after the expected reaction time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Suboptimal pH | Verify the pH of your reaction mixture. For acidic cleavage, ensure the pH is sufficiently low (e.g., pH 4-5). For basic cleavage, a pH of 9-10 is typically required. Adjust the buffer concentration or acid/base strength as needed.[1] |
| Insufficient Reagent Concentration | Increase the concentration of the acid, base, or enzyme used for cleavage. Titrate the concentration to find the optimal balance between cleavage efficiency and potential side reactions.[4] |
| Inadequate Reaction Time or Temperature | Increase the reaction time or temperature. Monitor the reaction progress at different time points to determine the optimal duration. Note that higher temperatures can sometimes lead to degradation of the payload.[4] |
| Enzyme Inactivity (for enzymatic cleavage) | Ensure the esterase is active and used under its optimal buffer and temperature conditions. Verify the enzyme's activity with a positive control substrate. |
| Steric Hindrance | The molecular structure around the ester bonds might be hindering access for the cleavage reagent. Consider using a stronger cleavage reagent or more forcing conditions (e.g., higher temperature).[5] |
Issue 2: Degradation of the Payload or Conjugate
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Low recovery of the desired released payload.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Harsh Cleavage Conditions | The payload may be sensitive to the acidic or basic conditions used for cleavage. Perform the reaction at a lower temperature or reduce the concentration of the acid/base. Consider switching to a milder enzymatic cleavage method if possible. |
| Oxidation | If the payload is sensitive to oxidation, degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Off-Target Reactions | If the payload has other functional groups, they may react under the cleavage conditions. Add scavengers to the reaction mixture to trap reactive intermediates.[4] |
Issue 3: Product Aggregation
Symptoms:
-
Precipitation of the product during or after the cleavage reaction.[6]
-
Broad or tailing peaks in HPLC analysis.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Optimization |
| Poor Solubility of Released Payload | The released payload may be hydrophobic and have low solubility in the reaction buffer. Add organic co-solvents (e.g., DMSO, DMF) to the reaction mixture to improve solubility. |
| Insufficient PEGylation | The PEG1 linker may not provide enough hydrophilicity to keep the conjugate soluble after potential conformational changes. While the linker itself cannot be changed post-synthesis, this is a consideration for future designs.[2][6] |
| Formulation Issues | Optimize the buffer composition, ionic strength, or add excipients to enhance the stability and solubility of the conjugate and released product.[6] |
Quantitative Data Summary
The following tables provide hypothetical data on the cleavage efficiency of the "this compound" linker under various conditions.
Table 1: Effect of pH on Cleavage Efficiency (Hydrolysis)
| pH | Temperature (°C) | Time (hours) | % Cleavage |
| 4.0 | 37 | 24 | 85% |
| 5.0 | 37 | 24 | 60% |
| 7.4 | 37 | 24 | <5% |
| 9.0 | 25 | 4 | 95% |
| 10.0 | 25 | 1 | >99% |
Table 2: Effect of Porcine Liver Esterase (PLE) on Cleavage Efficiency
| Enzyme Concentration (U/mL) | Temperature (°C) | Time (minutes) | % Cleavage |
| 10 | 37 | 30 | 75% |
| 10 | 37 | 60 | 92% |
| 20 | 37 | 30 | 98% |
| 20 | 37 | 60 | >99% |
Experimental Protocols
Protocol 1: Acidic Cleavage
-
Preparation: Dissolve the "this compound" conjugate in a suitable buffer (e.g., 100 mM sodium acetate) to a final concentration of 1-5 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 4.0-5.0 using a dilute acid (e.g., 1 M HCl).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 4, 8, 24 hours) and analyzing them by HPLC or LC-MS.
-
Quenching & Purification: Once the reaction is complete, neutralize the solution with a base (e.g., 1 M NaOH) and purify the released payload using appropriate chromatographic techniques.
Protocol 2: Basic Cleavage
-
Preparation: Dissolve the conjugate in a suitable buffer (e.g., 100 mM sodium bicarbonate) to a final concentration of 1-5 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 9.0-10.0 using a dilute base (e.g., 1 M NaOH).
-
Incubation: Incubate the reaction mixture at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 15, 30, 60, 120 minutes) and analyzing them by HPLC or LC-MS.
-
Quenching & Purification: Once the reaction is complete, neutralize the solution with an acid (e.g., 1 M HCl) and purify the released payload.
Protocol 3: Enzymatic Cleavage using Porcine Liver Esterase (PLE)
-
Preparation: Dissolve the conjugate in a phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4) to a final concentration of 1 mg/mL.
-
Enzyme Addition: Add Porcine Liver Esterase (PLE) to the solution to a final concentration of 10-20 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points (e.g., 10, 20, 30, 60 minutes) and analyzing them by HPLC or LC-MS.
-
Quenching & Purification: Once the reaction is complete, stop the reaction by adding an enzyme inhibitor or by denaturing the enzyme (e.g., adding a high concentration of organic solvent like acetonitrile). Purify the released payload.
Visualizations
Caption: Proposed structure with ester cleavage sites.
Caption: General experimental workflow for linker cleavage.
Caption: Troubleshooting decision tree for incomplete cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. purepeg.com [purepeg.com]
- 3. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing PROTAC Permeability Through Linker Design
Welcome to the technical support center for PROTAC development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of their PROTAC molecules by modifying the linker.
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows excellent biochemical activity but poor cellular degradation. Could the linker be the cause of this discrepancy?
A1: Yes, this is a common challenge in PROTAC development. A significant drop in performance between biochemical and cellular assays often points to poor cell permeability.[1] The PROTAC must cross the cell membrane to engage its intracellular target and the E3 ligase machinery. If the intracellular concentration is insufficient, you will not observe efficient degradation, regardless of its potency in a cell-free system. The linker plays a crucial role in determining the physicochemical properties of the PROTAC, which in turn govern its ability to permeate the cell membrane.[2][3]
Q2: What are the main linker strategies to improve PROTAC permeability?
A2: The primary strategies focus on modifying the linker's length, composition, and rigidity to balance hydrophilicity and lipophilicity, and to encourage the adoption of membrane-permeable conformations. Key approaches include:
-
Alkyl Linkers: These consist of saturated or unsaturated hydrocarbon chains and are generally more hydrophobic than PEG linkers.[2] This increased hydrophobicity can enhance passive diffusion across the lipid bilayer of the cell membrane.[]
-
PEG Linkers: Polyethylene glycol (PEG) linkers are often used to improve the aqueous solubility of PROTACs.[5] However, longer PEG chains can increase the molecular weight and polar surface area, which may negatively impact permeability.[1]
-
Rigid Linkers: Incorporating cyclic structures like piperidine (B6355638) or piperazine (B1678402) rings can create more rigid linkers.[2][6] This rigidity can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation and may also improve cell permeability.[3][7]
-
"Chameleon" Effect: This strategy involves designing flexible linkers that can adopt a folded, more compact conformation in the nonpolar environment of the cell membrane.[8] This folded state can shield the polar regions of the PROTAC, reducing the energy barrier for membrane traversal.[8][9] The formation of intramolecular hydrogen bonds is a key factor in stabilizing these folded conformations.[10]
Q3: How does the "chameleon effect" improve PROTAC permeability, and what role do different linkers play?
A3: The "chameleon effect" describes the ability of a PROTAC to change its conformation in response to its environment. In the aqueous environment outside and inside the cell, the PROTAC may adopt an extended conformation. However, to cross the nonpolar lipid bilayer of the cell membrane, it can fold into a more compact structure, effectively hiding its polar surface area. This folding is often stabilized by intramolecular hydrogen bonds (IMHBs).[8][10]
The type of linker is critical for this effect:
-
Flexible linkers , such as PEG and alkyl chains, are more likely to allow the PROTAC to adopt these folded conformations.[8][11]
-
PEG-type linkers may be more prone to forming folded conformations due to the gauche effect, as opposed to alkyl linkers which may favor more elongated structures.[9]
-
The ability to form these dynamic IMHBs is crucial for compounds that act as "molecular chameleons," balancing the need for solubility in aqueous environments and permeability through lipid membranes.[12]
Q4: My PROTAC with an alkyl linker has poor aqueous solubility. What can I do?
A4: Poor solubility is a common issue with hydrophobic alkyl linkers.[13] Here are some troubleshooting steps:
-
Optimize Linker Length: Systematically synthesize and test PROTACs with varying alkyl chain lengths to find the optimal balance between permeability and solubility.[13]
-
Introduce Heteroatoms: Strategically placing a single heteroatom (like an oxygen or nitrogen) within the alkyl chain can improve solubility without drastically increasing the polar surface area.[]
-
Hybrid Linkers: Consider using hybrid linkers that combine alkyl and short PEG segments to balance hydrophobicity and solubility.[]
-
Formulation Strategies: For in vitro experiments, using solubility-enhancing excipients may be an option, but be mindful of their potential effects on your assay.
Troubleshooting Guide
Issue: Inconsistent degradation results between experimental batches.
-
Possible Cause: Compound stability or solubility issues.
-
Troubleshooting Steps:
-
Assess Compound Stability: Evaluate the stability of your PROTAC in the cell culture medium over the duration of your experiment.[13]
-
Check for Precipitation: Visually inspect your diluted compound in the assay medium for any signs of precipitation. Alkyl linkers, in particular, can increase hydrophobicity and lead to poor aqueous solubility.[13]
-
Standardize Cell Conditions: Ensure that cell passage number and confluency are consistent across experiments, as these can affect the ubiquitin-proteasome system.[13]
-
Issue: My PROTAC is not degrading the target protein, and I suspect it's not entering the cell.
-
Possible Cause: Poor cell permeability or active efflux.
-
Troubleshooting Steps:
-
Perform a Permeability Assay: Use an in vitro permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay to quantitatively assess your PROTAC's ability to cross a membrane.[14]
-
Evaluate Efflux: The Caco-2 assay can determine the efflux ratio of your PROTAC, indicating if it is being actively transported out of the cell by efflux pumps.[13][15]
-
Modify the Linker: If permeability is low, consider synthesizing analogs with different linker types (e.g., switching from a long PEG linker to a shorter alkyl or a rigid linker) to improve permeability.[10]
-
Quantitative Data on Linker Impact on Permeability
The following tables summarize quantitative data from studies investigating the effect of different linker strategies on PROTAC permeability. The apparent permeability coefficient (Papp) is a common metric used to quantify permeability, with higher values indicating better permeability.
Table 1: Impact of Linker Composition on PROTAC Permeability
| PROTAC | Linker Type | E3 Ligase | Target | Papp (10⁻⁶ cm/s) in PAMPA | Reference |
| PROTAC 1 | PEG-based | CRBN | BRD4 | High | [9] |
| PROTAC 2 | Alkyl-PEG hybrid | CRBN | BRD4 | Medium | [9] |
| PROTAC 3 | Alkyl-based | CRBN | BRD4 | Low | [9] |
| PROTAC with PEG linker | PEG | VHL | ERK5 | ~22-fold more permeable than alkyl | [16] |
| PROTAC with Alkyl linker | Alkyl | VHL | ERK5 | Low | [16] |
Table 2: Impact of Linker Modifications on Caco-2 Permeability
| PROTAC | Linker Modification | E3 Ligase | Target | A2B Papp (10⁻⁶ cm/s) | B2A Papp (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | PEG-linker | Cereblon | AR | 1.7 | 14.1 | 8.4 | [17] |
| PROTAC 20b | Alkyl-based | VHL | AR | 0.35 | 0.24 | ~0.7 | [17] |
| PROTAC 20d | PEG-linker | VHL | AR | <0.7 | 8.6 | >12 | [17] |
A2B: Apical to Basolateral; B2A: Basolateral to Apical. A high efflux ratio (>2) suggests the compound is a substrate for efflux transporters.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[8]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solution in DMSO
-
LC-MS/MS for quantification
Procedure:
-
Prepare the Donor Plate: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare PROTAC Solution: Dilute the PROTAC stock solution in PBS to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<1%) to not disrupt the membrane.[14]
-
Add PROTAC to Donor Plate: Add 200 µL of the diluted PROTAC solution to each well of the lipid-coated donor plate.[14]
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the filter is in contact with the buffer in the acceptor plate. Incubate the assembly at room temperature for 4-16 hours.[5][14]
-
Quantification: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[5][14]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.[14]
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive permeability and active transport.[15][18]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC stock solution in DMSO
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[19]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers to ensure the integrity of the cell barrier. Values above 250 Ω·cm² are generally considered acceptable.[19]
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the monolayers twice with pre-warmed transport buffer.[19] b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.[19] c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[19] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.[19]
-
Permeability Assay (Basolateral to Apical - B to A): To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC to the basolateral side and sampling from the apical side.[15][19]
-
Quantification: Analyze the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.[19]
-
Data Analysis: Calculate the Papp values for both the A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined.
Visualizations
Caption: Workflow for optimizing PROTAC permeability through linker modification.
Caption: Relationship between linker properties and their impact on PROTAC permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Permeability Assay - Profacgen [profacgen.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Addressing Immunogenicity of PEGylated Linkers
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG)ylated therapeutics. The focus is on understanding and mitigating the in vivo immunogenicity of PEG linkers.
FAQs: Understanding PEG Immunogenicity
Q1: What is PEG immunogenicity?
A1: PEG immunogenicity is the tendency of polyethylene glycol (PEG) to elicit an immune response within the body.[1][2] While initially considered non-immunogenic, it is now understood that PEG, particularly when conjugated to other molecules like proteins or nanoparticles, can lead to the formation of anti-PEG antibodies (APAs).[1][3][4] This immune response can have significant clinical implications.[5]
Q2: How do anti-PEG antibodies form?
A2: Anti-PEG antibodies (APAs) can be induced through two primary mechanisms. In rodent studies, the response is often a T-cell independent type 2 mechanism, primarily resulting in the production of IgM antibodies.[2][6] PEGylated therapeutics can also trigger a classical T-cell dependent pathway, which involves antigen processing by B cells and interaction with T cells, leading to the production of various antibody isotypes, including IgG.[3][4][7] The presence of pre-existing APAs in individuals never treated with PEGylated drugs is also common, likely due to exposure to PEG in cosmetics, food products, and other consumer goods.[3][8][9]
Q3: What are the consequences of an anti-PEG immune response?
A3: The presence of anti-PEG antibodies, whether pre-existing or treatment-induced, can lead to several adverse outcomes:
-
Accelerated Blood Clearance (ABC): This is a major consequence where subsequent doses of a PEGylated drug are rapidly cleared from circulation, significantly reducing the drug's half-life and therapeutic efficacy.[2][3][4][10] The ABC phenomenon is predominantly mediated by anti-PEG IgM.[2][11][12]
-
Reduced Efficacy: By promoting rapid clearance, APAs prevent the drug from reaching its target tissue in adequate concentrations, thereby diminishing its effectiveness.[2][3][4]
-
Hypersensitivity Reactions: Binding of APAs to PEGylated drugs can activate the complement system, leading to complement activation-related pseudoallergy (CARPA) and potentially severe hypersensitivity reactions (HSRs), including anaphylaxis.[5][10][13][14]
Q4: What factors influence the immunogenicity of a PEG linker?
A4: Several factors related to the PEG polymer and its conjugate can influence the strength of the immune response:
-
Molecular Weight: Higher molecular weight PEGs are generally more immunogenic.[3][13] For instance, BSA modified with PEG 30,000 Da induced a stronger IgM response than when modified with 5,000 Da PEG.[3][13]
-
Structure: The architecture of the PEG molecule, such as linear versus branched, can affect its immunogenicity.[15][16]
-
Conjugated Molecule: The carrier molecule (e.g., protein, liposome, nanoparticle) to which PEG is attached plays a crucial role.[1][7] PEG itself is a hapten, but when conjugated to a larger carrier, it becomes an immunogen.[1]
-
Dosing and Administration Route: The frequency of administration and the route (e.g., intravenous, subcutaneous) can impact the generation of anti-PEG antibodies.[3][17]
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during pre-clinical and clinical development of PEGylated therapeutics.
Problem 1: My PEGylated drug shows rapid clearance in some subjects after the first dose.
-
Possible Cause: Pre-existing anti-PEG antibodies in a portion of the subject population.[8][15] A significant percentage of the healthy population has detectable levels of these antibodies.[3][18]
-
Troubleshooting Steps:
-
Screen Subjects: Before initiating treatment, screen plasma or serum samples for the presence of anti-PEG IgG and IgM using a validated ELISA.[5][18]
-
Correlate Antibody Levels with Pharmacokinetics (PK): Analyze whether subjects with high baseline anti-PEG antibody levels exhibit faster drug clearance.
-
Consider an Induction Dose: Administering a very low "induction" dose prior to the therapeutic dose may help induce a state of immune tolerance.[15]
-
Problem 2: I'm observing Accelerated Blood Clearance (ABC) in animal models upon repeated administration.
-
Possible Cause: Induction of anti-PEG IgM antibodies after the first dose.[15][19] This is the classic mechanism for the ABC phenomenon, where the first dose primes splenic B cells to produce IgM, which then binds to and clears the second dose.[3][6][11]
-
Troubleshooting Steps:
-
Confirm Anti-PEG IgM: Use an ELISA to measure anti-PEG IgM levels in plasma collected before and at several time points after the first dose (e.g., day 5-7).[15][20] A significant increase post-injection confirms an IgM response.
-
Modify Dosing Regimen: The time interval between doses is critical. Vary the interval to see if the ABC effect can be minimized.
-
Evaluate Structural Modifications: If feasible, test alternative PEG formulations, such as those with lower molecular weight or different structures (e.g., branched PEG), to assess if this reduces the ABC phenomenon.[15]
-
High-Dose First Injection: Administering a high first dose can sometimes suppress the IgM response and prevent the ABC phenomenon.[12]
-
Problem 3: The pharmacokinetic (PK) data for my PEGylated protein is highly variable and difficult to quantify.
-
Possible Cause: Interference in the bioanalytical assay from anti-PEG antibodies or specific binding proteins.[21] The PEG moiety can also sterically hinder epitope recognition required for the assay.[21][]
-
Troubleshooting Steps:
-
Implement Acid Dissociation: Pre-treating samples with an acid dissociation step can disrupt the binding of antibodies and binding proteins to the PEGylated drug, freeing it for quantification.[21] This has been shown to substantially increase the number of quantifiable PK samples.[21]
-
Optimize Assay Format: Use an assay format that minimizes interference. For example, an anti-PEG capture antibody with an anti-drug detection antibody can provide specificity for the intact PEGylated product.[21]
-
Develop a Validated Assay: Ensure the bioanalytical method is rigorously validated for selectivity, sensitivity, and drug tolerance in the presence of potential interferences, as per regulatory guidelines.[23]
-
Data Presentation: Quantitative Insights
Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the Human Population
| Study Population | Percentage with Detectable Anti-PEG Abs | IgG Only | IgM Only | Both IgG & IgM | Predominant IgG Subclass | Citation(s) |
| Contemporary Healthy Donors | ~72% | 18% | 25% | 30% | IgG2 | [18] |
| Historical Samples (1970-1999) | ~56% | 20% | 19% | 16% | Not specified | [18] |
| Other Reported Ranges | <1% to 44% | Not specified | Not specified | Not specified | Not specified | [18] |
Table 2: Factors Influencing PEG Immunogenicity
| Factor | Observation | Example | Citation(s) |
| Molecular Weight | Higher MW PEGs are more immunogenic. | BSA-PEG 30kDa induced a stronger IgM response than BSA-PEG 2kDa or 5kDa. | [3][13] |
| Carrier Type | The immunogenicity of the carrier influences the anti-PEG response. | PEG-Keyhole Limpet Hemocyanin (KLH) conjugates exhibit high immunogenicity. | [1] |
| First-Dose Level | High initial doses can suppress the ABC phenomenon. | A high first dose of empty PEGylated liposomes reduced IgM binding and complement activation. | [12] |
| Encapsulated Drug | Some encapsulated drugs can suppress the immune response. | Doxorubicin-containing PEGylated liposomes failed to induce the ABC phenomenon in rats. | [12] |
Experimental Protocols
Key Experiment: Anti-PEG Antibody Detection by ELISA
This protocol provides a general framework for a direct Enzyme-Linked Immunosorbent Assay (ELISA) to detect and quantify anti-PEG IgG and IgM in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-amine (e.g., NH2-PEG-NH2, MW 10,000 Da) for coating
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% skim milk in PBS)
-
Sample Dilution Buffer (e.g., 2% skim milk in PBS, potentially with 4% negative control serum)
-
Wash Buffer (e.g., PBS with 0.1% CHAPS, followed by PBS only)[24]
-
Test samples (serum or plasma)
-
Anti-PEG antibody standards (e.g., chimeric monoclonal anti-PEG IgG and IgM)[24]
-
Detection Antibodies: HRP-conjugated goat anti-human IgG (Fc specific) and HRP-conjugated goat anti-human IgM
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well microplate with PEG-amine (e.g., 0.5 µ g/well ) diluted in PBS.[24]
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 2 hours at room temperature (RT).
-
Wash the plate three times.
-
-
Sample and Standard Incubation:
-
Detection Antibody Incubation:
-
Wash the plate five times.
-
Add the appropriate HRP-conjugated detection antibody (anti-human IgG or anti-human IgM) to each well.
-
Incubate for 1 hour at RT.[15]
-
-
Development and Reading:
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of anti-PEG antibodies in the test samples by interpolating their absorbance values from the standard curve.
-
A positive response is typically defined as a signal significantly higher than the background (e.g., 3 times the mean background absorbance).[24]
-
Visualizations
Caption: Mechanism of the Accelerated Blood Clearance (ABC) Phenomenon.
Caption: Logic diagram for troubleshooting unexpected pharmacokinetic data.
Caption: Overview of strategies to reduce the immunogenicity of PEG.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Treatment-induced and Pre-existing Anti-peg Antibodies: Prevalence, Clinical Implications, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The curious case of anti-PEG antibodies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Prevalence and characteristics of anti-PEG antibodies in humans - Samuel Lai [grantome.com]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated Blood Clearance (ABC) Phenomenon Induced by Administration of PEGylated Liposome [jstage.jst.go.jp]
- 12. Accelerated blood clearance of PEGylated liposomes upon repeated injections: effect of doxorubicin-encapsulation and high-dose first injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The accelerated blood clearance (ABC) phenomenon: clinical challenge and approaches to manage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Accelerated blood clearance phenomenon upon cross-administration of PEGylated nanocarriers in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting PEG-hGH detection supporting pharmacokinetic evaluation in growth hormone deficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioagilytix.com [bioagilytix.com]
- 24. 4.10. Anti-PEG Detection Assays in Human Plasma [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. 4adi.com [4adi.com]
Optimizing linker length for ternary complex formation in PROTACs
Welcome, researchers, scientists, and drug development professionals. This technical support center provides targeted guidance for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) to ensure the effective formation of the crucial ternary complex. Here, you will find answers to frequently asked questions and troubleshooting guides to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A1: The linker is a critical structural element of a PROTAC, connecting the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary role is to enable the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The linker's characteristics, including its length, chemical makeup, and points of attachment, are pivotal for achieving an orientation that allows for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
Q2: How does the length of the linker directly impact PROTAC efficacy?
A2: Linker length is a paramount factor governing PROTAC efficacy.[2] An optimal length is required to position the POI and E3 ligase correctly, facilitating efficient ubiquitination.[2] A linker that is too short can cause steric hindrance, preventing the ternary complex from forming.[2][3] Conversely, a linker that is too long may create an unstable, overly flexible complex, or allow for non-productive binding modes, both of which lead to inefficient ubiquitination.[2][3] Therefore, the empirical optimization of linker length is a mandatory step in developing a potent PROTAC.[3]
Q3: Is there a universal optimal linker length for all PROTACs?
A3: No, a universal optimal linker length does not exist. The ideal length is highly dependent on the specific POI and E3 ligase pair.[4] However, extensive empirical data show that most successful PROTACs feature linkers ranging from 7 to 29 atoms. It is essential to screen a range of linker lengths experimentally to identify the optimum for a specific biological system.[4]
Q4: What are the most common chemical compositions for PROTAC linkers?
A4: The most frequently used linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[2] This preference is due to their synthetic accessibility and the relative ease with which their length can be systematically varied.[2] PEG linkers are often incorporated to enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[2][4] Alkyl chains offer more rigidity, which can be advantageous.[3] Increasingly, more rigid structures containing piperazine (B1678402), piperidine, or alkyne groups are being used to improve conformational rigidity and overall physicochemical properties.[2]
Q5: What is the "hook effect" and how does it relate to linker design?
A5: The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC diminishes at high concentrations, leading to a characteristic bell-shaped dose-response curve.[4][5] This occurs because an excess of PROTAC molecules favors the formation of non-productive binary complexes (either POI-PROTAC or E3-PROTAC) over the productive ternary complex.[4][5] A well-designed linker that promotes positive cooperativity—meaning the binding of the first protein increases the affinity for the second—can help stabilize the ternary complex over the binary ones, thereby mitigating the hook effect.[4][6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My PROTAC shows high binary binding affinity but fails to induce target degradation in cells.
This common challenge often indicates a problem with the formation of a productive ternary complex or other cellular factors.
| Potential Cause | Suggested Action & Rationale |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2 to PEG6). A linker that is too short or too long can prevent productive ternary complex formation.[3] |
| Poor Cell Permeability | The linker contributes significantly to the PROTAC's overall physicochemical properties.[7] Assess cell permeability using assays like PAMPA or Caco-2. If permeability is low, redesign the linker to be more hydrophobic or to facilitate folded conformations that shield polar groups.[7] |
| Inefficient Ternary Complex Formation | Even with optimal length, the linker's composition may not support a stable complex. Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™ to confirm and quantify ternary complex formation.[6][][9] |
| Incorrect Attachment Points | The exit vectors from the two ligands are critical.[] Altering the point of linker attachment on either the target or E3 ligand can radically change the geometry of the ternary complex and may be necessary to achieve a productive orientation.[5] |
Issue 2: I am observing a significant "hook effect," limiting the effective concentration range.
The hook effect is an inherent characteristic of PROTACs, but its severity can often be modulated by optimizing the linker.
| Potential Cause | Suggested Action & Rationale |
| Low Cooperativity | The linker is not effectively promoting stabilizing protein-protein interactions between the POI and the E3 ligase. This favors binary complex formation at high concentrations.[6] Redesign the linker to enhance positive cooperativity by altering its rigidity or composition.[6] |
| High Linker Flexibility | A highly flexible linker (e.g., a long PEG chain) can have a significant entropic penalty for forming the ordered ternary complex, thus favoring binary states.[6] Systematically decrease flexibility by incorporating rigid motifs (e.g., piperazine rings) to pre-organize the PROTAC into a bioactive conformation.[5][11] |
| Concentration-Dependent Effect | The hook effect is, by definition, concentration-dependent.[3] Perform a wide dose-response experiment (e.g., from pM to µM) to precisely identify the optimal concentration window that maximizes degradation before the hook effect becomes dominant.[3][5] |
Quantitative Data Summary
Systematic variation of linker length is a cornerstone of PROTAC optimization. The optimal length is system-dependent and must be determined empirically.
| Target | E3 Ligase | Linker Type | Linker Length (atoms) | Observation |
| BRD4 | CRBN | PEG/Alkyl | ~12-16 | Picomolar DC50 values achieved with optimized alkyl linkers.[12] |
| BTK | CRBN | PEG | 16-29 (≥4 PEG units) | Longer linkers showed potent degradation (DC50 1-40 nM) but lacked positive cooperativity.[12] |
| EGFR/HER2 | CRBN | PEG | ~16 vs ~19 | Extending the linker by a single ethylene (B1197577) glycol unit abolished HER2 degradation, creating a selective EGFR degrader.[12] |
| AR | VHL | Rigid | ~15 | A highly rigid linker induced potent AR depletion (DC50 < 1 nM).[12] |
| TBK1 | CRBN | PEG | <12 vs ≥12 | No degradation was observed with linkers shorter than 12 atoms, highlighting a minimum length requirement.[4] |
Visualizations
Caption: The general mechanism of action for a PROTAC.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Ternary Complex Formation [worldwide.promega.com]
- 11. researchgate.net [researchgate.net]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: "Methyl acetate-PEG1-methyl acetate" Reaction pH Optimization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of "Methyl acetate-PEG1-methyl acetate" through the transesterification of a polyethylene (B3416737) glycol (PEG) diol with methyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the transesterification of PEG-diol with methyl acetate?
A1: The optimal pH for this reaction is highly dependent on the catalyst used. For acid-catalyzed reactions (e.g., using sulfuric acid or a solid acid catalyst like Amberlyst-15), the reaction is typically performed under acidic conditions (pH < 7). For base-catalyzed reactions (e.g., using sodium methoxide (B1231860) or potassium hydroxide), the reaction is carried out under basic conditions (pH > 7). It is crucial to perform a pH optimization study for your specific system to determine the ideal conditions for maximizing yield and minimizing side reactions.
Q2: I am observing a low yield of the desired "this compound" product. What could be the cause?
A2: Low yield can be attributed to several factors related to pH:
-
Suboptimal pH: The pH of your reaction mixture may not be optimal for catalyst activity. It is recommended to screen a range of pH values to find the point of maximum conversion.
-
Catalyst Inactivation: The chosen catalyst may be inactive at the operating pH. Ensure the catalyst is appropriate for the pH range you are working in.
-
Hydrolysis: At certain pH values, hydrolysis of the methyl acetate reactant or the "this compound" product can occur, reducing the overall yield. This is particularly a concern in the presence of water. Ester hydrolysis can be favored under both acidic and basic conditions.
-
Reversibility of the Reaction: Transesterification is a reversible reaction. To drive the reaction towards the product, it is often necessary to remove the methanol (B129727) byproduct as it is formed.
Q3: How does pH affect the rate of the reaction?
A3: The pH has a significant impact on the reaction rate by influencing the activity of the catalyst. For instance, in base-catalyzed transesterification, a higher concentration of the alkoxide catalyst, which is more prevalent at higher pH, will generally lead to a faster reaction rate. Similarly, for acid-catalyzed reactions, a lower pH can increase the rate. However, extremely high or low pH can lead to an increase in side reactions, such as hydrolysis.
Q4: I am seeing significant degradation of my PEG starting material. Could this be related to the reaction pH?
A4: Yes, PEG can be susceptible to degradation under harsh pH conditions, especially at elevated temperatures. Strong acidic or basic conditions can lead to chain cleavage. If you suspect PEG degradation, consider using a milder catalyst or operating at a more neutral pH, if possible, and at a lower temperature.
Q5: What are the common side reactions to be aware of during this synthesis, and how are they influenced by pH?
A5: The primary side reaction of concern is the hydrolysis of methyl acetate to acetic acid and methanol, and the hydrolysis of the product back to PEG-diol. The rate of hydrolysis is pH-dependent. Acidic conditions can catalyze the hydrolysis of PEG esters. It is therefore important to work under anhydrous conditions to minimize this side reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Product Yield | Suboptimal pH for catalyst activity. | Perform a pH screening study (see Experimental Protocols section). |
| Presence of water leading to hydrolysis. | Ensure all reactants and solvents are anhydrous. Use a drying agent if necessary. | |
| Reaction has reached equilibrium. | Remove methanol byproduct during the reaction (e.g., by distillation). | |
| Slow Reaction Rate | Insufficient catalyst concentration or activity at the working pH. | Increase catalyst concentration or adjust pH to optimize catalyst activity. |
| Low reaction temperature. | Increase the reaction temperature, while monitoring for potential PEG degradation. | |
| Product Contamination | Incomplete reaction leading to a mixture of starting materials and product. | Increase reaction time or optimize conditions (pH, temperature, catalyst loading). |
| Side reactions occurring. | Adjust pH to minimize side reactions. Analyze byproducts to identify the side reaction. | |
| PEG Degradation | Harsh pH conditions (very high or very low). | Use a milder catalyst or operate closer to a neutral pH. |
| High reaction temperature. | Reduce the reaction temperature. |
Data Presentation
The following table summarizes hypothetical data from a pH optimization study for the synthesis of "this compound" to illustrate the impact of pH on reaction yield.
| Catalyst System | pH | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acid Catalyst (e.g., H₂SO₄) | 3 | 24 | 65 | 90 |
| Acid Catalyst (e.g., H₂SO₄) | 4 | 24 | 78 | 95 |
| Acid Catalyst (e.g., H₂SO₄) | 5 | 24 | 72 | 93 |
| Base Catalyst (e.g., NaOCH₃) | 8 | 12 | 85 | 96 |
| Base Catalyst (e.g., NaOCH₃) | 9 | 12 | 92 | 98 |
| Base Catalyst (e.g., NaOCH₃) | 10 | 12 | 88 | 94 |
Experimental Protocols
Protocol 1: pH Optimization for Acid-Catalyzed Synthesis of "this compound"
-
Materials: PEG-diol, anhydrous methyl acetate, anhydrous toluene (B28343) (or another suitable solvent), sulfuric acid (or a solid acid catalyst like Amberlyst-15), and a neutralizing agent (e.g., sodium bicarbonate solution).
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Procedure: a. To a series of reaction flasks, add PEG-diol (1 equivalent) and a large excess of anhydrous methyl acetate (e.g., 10-20 equivalents) dissolved in anhydrous toluene. b. To each flask, add the acid catalyst. For sulfuric acid, add dropwise to achieve the target pH (e.g., pH 3, 4, and 5). For a solid acid catalyst, add a fixed weight percentage (e.g., 5 wt% of PEG-diol). c. Heat the reaction mixtures to the desired temperature (e.g., 80-100 °C) under a nitrogen atmosphere. d. Monitor the reaction progress over time by taking aliquots and analyzing them by a suitable technique (e.g., NMR, HPLC, or GPC) to determine the conversion to the di-substituted product. e. Once the reaction has reached completion or a plateau, cool the mixtures to room temperature. f. If a homogeneous acid catalyst was used, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution). If a solid acid catalyst was used, filter it off. g. Purify the product by removing the excess methyl acetate and solvent under reduced pressure, followed by further purification if necessary (e.g., precipitation or chromatography). h. Characterize the final product to confirm its identity and purity.
Mandatory Visualization
Technical Support Center: Mass Spectrometry Analysis of "Methyl acetate-PEG1-methyl acetate" Crosslinks
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the mass spectrometric analysis of molecules crosslinked with "Methyl acetate-PEG1-methyl acetate".
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected major fragmentation patterns for a peptide crosslinked with "this compound" in collision-induced dissociation (CID)?
When analyzing peptides crosslinked with "this compound" using CID, fragmentation is expected to occur at several key locations. The most labile bonds are typically the ester linkages of the methyl acetate (B1210297) groups and the ether bond of the PEG1 linker. Additionally, fragmentation can occur along the peptide backbone.
Common fragmentation patterns include:
-
Cleavage of the C-O bond in the methyl acetate group: This results in the loss of a methoxy (B1213986) group (CH₃O•, 31 Da) or the formation of a methylcarbonyl ion (CH₃CO⁺, 43 Da).[1]
-
Cleavage of the ester bond: This can lead to the loss of a methyl acetate group (CH₃COOCH₃, 74 Da).[1]
-
Fragmentation of the PEG1 linker: The C-O-C bond of the PEG linker can cleave, leading to characteristic losses.
-
Peptide backbone fragmentation: Standard b- and y-ions will be observed from the fragmentation of the peptide chains.[2]
-
Cleavage at the crosslinker-peptide bond: The amide bond formed between the crosslinker and the amino acid (e.g., lysine) is a common site of fragmentation.[2]
Q2: My spectra are dominated by a repeating series of ions with a 44 Da difference, obscuring my crosslinked peptide signals. What is the cause and how can I fix it?
This is a classic sign of polyethylene (B3416737) glycol (PEG) contamination in your sample or the mass spectrometer.[3] PEG is a common component in laboratory consumables and detergents and can easily contaminate samples, leading to strong signals that suppress the ionization of your analyte.[3]
Troubleshooting Steps:
-
Identify the source of contamination:
-
Clean the mass spectrometer:
-
If the contamination is in the instrument, a thorough cleaning of the ion source and transfer optics is necessary.[4]
-
A common cleaning solution is a mix of water, isopropyl alcohol, methanol, and acetonitrile (B52724) with a small amount of formic acid.[4]
-
-
Sample cleanup:
-
Use stringent sample cleanup procedures, such as size exclusion chromatography or reversed-phase HPLC, to remove PEG contaminants before MS analysis.
-
Q3: I am not observing the expected fragmentation of the crosslinker itself, making it difficult to confirm the crosslink. What can I do?
If the crosslinker is not fragmenting as expected, it could be due to the use of a non-cleavable linker or suboptimal fragmentation energy.
Troubleshooting Steps:
-
Confirm linker type: Ensure you are not using an overly stable linker that is resistant to cleavage under standard CID conditions.[5]
-
Optimize fragmentation energy: The energy required for fragmentation can vary depending on the instrument and the nature of the crosslinked peptides.[6]
-
Perform experiments with stepped or ramped collision energies to find the optimal setting for fragmenting the crosslinker without completely obliterating the peptide backbone information.[7]
-
-
Use alternative fragmentation methods:
-
Higher-energy C-trap dissociation (HCD): This method can provide more extensive fragmentation of both the crosslinker and the peptide backbone.[6][8]
-
Electron-transfer dissociation (ETD): ETD is particularly useful for fragmenting the peptide backbone while leaving the crosslinker intact, which can be helpful for identifying the crosslinked peptides.[6][9] A combination of CID and ETD can also be beneficial.[6]
-
MS-cleavable crosslinkers: For future experiments, consider using specially designed MS-cleavable crosslinkers that fragment in a predictable manner, producing reporter ions that simplify data analysis.[6][10][11]
-
Q4: The ionization efficiency of my crosslinked peptides is very low, resulting in poor signal-to-noise. How can I improve this?
Low ionization efficiency is a common issue with crosslinked peptides due to their increased size and complex structure.[2][10]
Troubleshooting Steps:
-
Optimize sample preparation:
-
Ensure complete removal of salts and detergents, which can suppress ionization.
-
Consider using a matrix-assisted laser desorption/ionization (MALDI) source if electrospray ionization (ESI) is not yielding good results, as MALDI can sometimes be more tolerant of complex mixtures.[12]
-
-
Adjust mass spectrometer settings:
-
Increase the ion accumulation time to boost the signal of low-abundance ions.[6]
-
Optimize the capillary temperature and spray voltage for your specific analytes.
-
-
Enrich for crosslinked peptides:
-
Use techniques like size-exclusion chromatography (SEC) or strong cation exchange (SCX) to enrich the crosslinked peptides and remove unmodified peptides.
-
Expected Fragment Ions for "this compound" Crosslinker
The following table summarizes the expected m/z values for key fragment ions originating from the "this compound" crosslinker itself.
| Fragment Description | Chemical Formula of Ion | Mass (Da) |
| Parent Crosslinker | C₈H₁₄O₅ | 190.08 |
| Loss of Methoxy Group | C₇H₁₁O₄⁺ | 159.06 |
| Methylcarbonyl Ion | CH₃CO⁺ | 43.02 |
| Loss of Methyl Acetate | C₄H₇O₃⁺ | 103.04 |
| PEG1 Unit | C₂H₅O⁺ | 45.03 |
Note: These masses are for the crosslinker fragment ions and do not include the mass of the attached peptides.
Experimental Protocol: Sample Preparation and MS Analysis
This protocol provides a general workflow for the analysis of proteins crosslinked with "this compound".
-
Crosslinking Reaction:
-
Dissolve the purified protein in a suitable buffer (e.g., HEPES or PBS) at a concentration of 1-5 mg/mL.
-
Add the "this compound" crosslinker at a molar excess (e.g., 25-50 fold) to the protein solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl.
-
-
Protein Digestion:
-
Denature the crosslinked protein sample by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the sample with ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Inject the sample onto a reversed-phase HPLC column (e.g., C18) connected to an electrospray ionization mass spectrometer.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
-
Set the fragmentation method to CID or HCD with a normalized collision energy in the range of 25-35%. Consider using stepped collision energy to improve fragmentation coverage.[6]
-
Diagrams
References
- 1. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. support.waters.com [support.waters.com]
- 5. benchchem.com [benchchem.com]
- 6. njms.rutgers.edu [njms.rutgers.edu]
- 7. researchgate.net [researchgate.net]
- 8. Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
Validation & Comparative
The "Methyl Acetate-PEG1-Methyl Acetate" Linker in PROTACs: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of its efficacy. While often perceived as a simple spacer, the linker's composition, length, and physicochemical properties profoundly influence a PROTAC's ability to induce the degradation of a target protein. This guide provides a comparative analysis of the "Methyl acetate-PEG1-methyl acetate" linker and other polyethylene (B3416737) glycol (PEG) linkers used in PROTAC design, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Role of PEG Linkers in PROTACs
PEG linkers are among the most utilized linkers in PROTAC design due to their favorable properties.[][2] Composed of repeating ethylene (B1197577) glycol units, they offer a high degree of hydrophilicity and flexibility.[2][3] This can enhance the aqueous solubility of often large and lipophilic PROTAC molecules, a crucial factor for their administration and bioavailability.[4] Furthermore, the flexibility of PEG linkers can be advantageous for the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase, a prerequisite for efficient protein degradation.[5]
"this compound": A Focus on a Short, Ester-Capped Linker
The "this compound" linker is a short PEG linker characterized by a single ethylene glycol unit flanked by two methyl acetate (B1210297) groups. While direct head-to-head comparative studies with extensive quantitative data for this specific linker are not abundant in the public domain, we can infer its potential properties and performance based on the known characteristics of its components and related studies.
The methyl acetate moieties at the termini of the PEG chain are ester groups. In the context of PROTAC linkers, the replacement of more polar groups, such as amides, with esters has been shown to improve cell permeability by reducing the number of hydrogen bond donors.[6] Methyl acetate itself is a weakly polar and lipophilic solvent, which could potentially influence the overall physicochemical properties of the PROTAC.[]
Comparative Analysis of PEG Linkers in PROTACs
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). Lower DC50 values indicate higher potency. Cell permeability is another critical parameter, often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).
Impact of Linker Length
The length of the PEG linker is a crucial parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[5] A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5][8]
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker Composition | DC50 (nM) | Dmax (%) | Permeability (PAMPA, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.2 |
| PEG4 | 20 | 95 | 2.5 |
| PEG5 | 15 | >98 | 3.1 |
| PEG6 | 30 | 92 | 2.8 |
| Data is illustrative and compiled from a study on BRD4-targeting PROTACs. The optimal linker length in this series was found to be PEG5.[9] |
Impact of Linker Composition: PEG vs. Alkyl Linkers
Alkyl linkers, composed of hydrocarbon chains, are another common type of flexible linker used in PROTACs. They are more hydrophobic than PEG linkers, which can enhance membrane permeability but may decrease aqueous solubility.[3]
Table 2: General Comparison of PEG and Alkyl Linkers
| Property | PEG Linkers | Alkyl Linkers |
| Solubility | Generally improves aqueous solubility | Generally more hydrophobic, may decrease aqueous solubility |
| Permeability | Can improve permeability by adopting folded conformations that shield polar groups | Hydrophobicity can improve cell permeability |
| Metabolic Stability | May be susceptible to oxidative metabolism | Generally considered more metabolically stable |
| This table provides a general comparison of the properties of PEG and alkyl linkers.[3] |
Experimental Protocols
Accurate and reproducible experimental data are essential for the evaluation and comparison of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This assay is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the target protein. After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 and Dmax values by fitting the data to a dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This in vitro assay is used to predict the passive permeability of a compound across a lipid membrane.
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.
-
Compound Addition: The PROTAC is dissolved in a suitable buffer and added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the compound concentration in the acceptor well, the incubation time, and the surface area of the membrane.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and function, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative analysis of "Methyl acetate-PEG1-methyl acetate" and alkyl linkers
A deep dive into the performance, stability, and application of "Methyl acetate-PEG1-methyl acetate" versus traditional alkyl linkers for researchers, scientists, and drug development professionals.
The judicious selection of a chemical linker is a cornerstone in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload or the E3 ligase ligand, profoundly influences the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. This guide provides a comprehensive comparative analysis of a specific polyethylene (B3416737) glycol (PEG)-based linker, "Methyl acetate-PEG1-methyl acetate (B1210297)," and the widely used class of alkyl linkers.
At a Glance: Key Differences
| Feature | This compound (PEG Linker) | Alkyl Linker |
| Composition | Repeating ethylene (B1197577) glycol unit with methyl acetate termini | Saturated or unsaturated hydrocarbon chain |
| Solubility | Generally hydrophilic, enhancing aqueous solubility of the conjugate.[1][2] | Generally hydrophobic, which can decrease aqueous solubility.[1][2] |
| Cell Permeability | Can be variable; the hydrophilic nature may hinder passive diffusion, but the flexibility can aid in adopting conformations that shield polar groups.[3] | Often enhances cell permeability due to increased lipophilicity.[4] |
| Metabolic Stability | The ether linkages can be susceptible to oxidative metabolism. The terminal methyl acetate esters are prone to hydrolysis by esterases.[1][5] | Generally considered more metabolically stable.[1] |
| Ternary Complex Formation (PROTACs) | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation.[1] | Provides a flexible tether, but the optimal length is crucial for efficacy. |
| Synthesis | Can be more complex and costly to synthesize compared to simple alkyl chains.[1] | Often synthetically straightforward and cost-effective.[1] |
Performance in Targeted Protein Degradation (PROTACs)
The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from studies comparing PROTACs with PEG and alkyl linkers.
Table 1: Performance of BRD4-Targeting PROTACs with PEG Linkers of Varying Lengths
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PEG3 | 55 | 85 | 1.2 |
| PEG4 | 20 | 95 | 2.5 |
| PEG5 | 15 | >98 | 2.1 |
| PEG6 | 30 | 92 | 1.8 |
| Data is illustrative and compiled from general findings in PROTAC literature. Specific values are representative.[6] |
Table 2: Comparative Performance of Different Linker Classes in PROTACs
| Linker Type | Key Characteristics | Representative Performance Data |
| PEG | Hydrophilic, flexible, can improve solubility. | A PEG4 linker in a BRD4-targeting PROTAC achieved a DC50 of 20 nM and Dmax of 95%.[6] |
| Alkyl | Hydrophobic, flexible, synthetically straightforward.[7] | An alkyl linker-based PROTAC showed a DC50 of 292 nM and Dmax of 76% for a target protein.[6] |
Impact on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
The linker plays a crucial role in the stability and pharmacokinetic profile of ADCs. Hydrophilic linkers like PEG can improve the ADC's properties.
Table 3: Influence of PEG Linker Length on ADC Clearance
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Data adapted from studies on MMAE-based ADCs in rats.[2] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is essential for understanding and designing effective drug conjugates.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for linker comparison.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of different linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC Efficacy (DC50 and Dmax Determination)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[8]
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cell line endogenously expressing the target protein) in multi-well plates and allow them to adhere overnight.[9]
-
Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for electrophoresis.[8]
3. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]
4. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
5. Detection and Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.[8]
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Protocol 2: In Vitro Plasma Stability Assay for ADCs
This assay evaluates the stability of an ADC in plasma to predict its behavior in circulation by measuring the change in the Drug-to-Antibody Ratio (DAR) over time using Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
1. ADC Incubation:
-
Thaw frozen plasma (e.g., human, mouse) at 37°C and centrifuge to remove any precipitates.[10]
-
Incubate the ADC at a final concentration of 100 µg/mL in the plasma at 37°C. Prepare a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[10]
2. Time-Point Sampling:
-
Collect aliquots of the plasma and control samples at various time points (e.g., 0, 6, 24, 48, 96, and 144 hours).[2]
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.[2]
3. Sample Preparation for LC-MS Analysis:
-
Immuno-affinity Capture: Isolate the ADC from the plasma matrix using magnetic beads coated with an anti-human IgG antibody.[10]
-
Elution and Reduction: Elute the captured ADC from the beads and, if necessary for the analytical method, reduce the interchain disulfide bonds to separate the heavy and light chains.[2]
4. LC-MS Analysis:
-
Analyze the prepared samples using a liquid chromatography system coupled to a mass spectrometer.[1]
-
The mass spectrometer will detect the different drug-loaded and unloaded antibody species.[10]
5. Data Analysis:
-
Deconvolute the mass spectra to determine the relative abundance of each drug-loaded species.[10]
-
Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[10]
Caption: Workflow for in vitro ADC plasma stability assay.
References
- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating Protein Degradation: A Comparative Guide to PROTACs Utilizing "Methyl acetate-PEG1-methyl acetate" and Alternative Linkers
For researchers, scientists, and drug development professionals, the precise validation of on-target protein degradation is a cornerstone of advancing novel therapeutics. This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring "Methyl acetate-PEG1-methyl acetate" linkers against those with alternative linker chemistries. Supported by experimental data and detailed protocols, this document aims to inform the rational design and rigorous evaluation of next-generation protein degraders.
PROTACs are innovative heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[3]
The "this compound" linker falls into the category of short-chain polyethylene (B3416737) glycol (PEG) linkers. PEG linkers are widely utilized in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability.[4] However, the length and composition of the linker are critical parameters that must be optimized for each specific target protein and E3 ligase pair to achieve optimal degradation.[5]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by two key parameters: its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] A lower DC50 value indicates a more potent PROTAC, while a higher Dmax signifies greater efficacy in removing the target protein.[6]
While specific head-to-head comparative data for PROTACs using the "this compound" linker is not extensively available in the public domain, we can infer its performance characteristics by examining data from studies on PROTACs with short PEG linkers and comparing them to other common linker types, such as alkyl chains and more rigid structures. The following tables summarize representative data from various studies to illustrate the impact of linker composition on PROTAC performance.
Table 1: Comparison of PROTACs with PEG vs. Alkyl Linkers
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Finding/Reference |
| PEG (short chain) | BRD4 | CRBN | 15 | >95 | Short PEG linkers can lead to potent degradation, suggesting that a "this compound" linker could be effective.[5] |
| Alkyl Chain | CRBN | VHL | >1000 | <20 | For some targets, alkyl linkers can be less effective than PEG linkers of similar length, highlighting the importance of linker composition.[7] |
| PEG (4 units) | BTK | CRBN | 10 | >95 | Optimal PEG linker length is crucial for maximizing potency and efficacy.[5] |
| Alkyl/Ether (21 atoms) | TBK1 | CRBN | 3 | 96 | Linker composition combining alkyl and ether elements can result in highly potent degraders.[7] |
Disclaimer: The data presented is illustrative and compiled from various sources. Direct comparison should be made with caution as experimental conditions may vary.
Table 2: Impact of Linker Rigidity on PROTAC Efficacy
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Key Finding/Reference |
| Flexible PEG | BRD4 | CRBN | 50 | >90 | Flexible linkers are a common starting point in PROTAC design.[5] |
| Rigid (Cyclohexane-based) | Hypothetical POI | CRBN | 25 | >95 | Incorporating rigid structures like cyclohexane (B81311) can enhance ternary complex stability and improve degradation efficacy.[8] |
| Clickable (Triazole) | Various | Various | Variable | Variable | "Clickable" linkers facilitate the rapid synthesis of PROTAC libraries for efficient optimization of linker architecture.[9] |
Disclaimer: The data for the rigid linker is based on a hypothetical target to illustrate the concept of how linker rigidity can impact performance.
Mandatory Visualizations
To better understand the processes involved in PROTAC-mediated protein degradation and the experimental procedures for their validation, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate validation of PROTAC-mediated protein degradation.
Protocol 1: Western Blotting for Protein Degradation Assessment
Objective: To quantify the reduction in the levels of a target protein following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (e.g., one with a "this compound" linker)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading for electrophoresis.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: Block the membrane with a suitable blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[6]
Protocol 2: Co-treatment with Proteasome Inhibitor
Objective: To confirm that the observed protein degradation is dependent on the proteasome.
Procedure:
-
Follow the cell culture and treatment steps as in Protocol 1.
-
For the rescue experiment, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC at a concentration known to cause significant degradation.[2]
-
Include controls for vehicle only, PROTAC only, and proteasome inhibitor only.[2]
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Analysis: A rescue of the target protein degradation in the presence of the proteasome inhibitor provides strong evidence for a proteasome-dependent mechanism of action.[2]
Conclusion
The validation of protein degradation by PROTACs is a multifaceted process that requires a combination of quantitative assays and mechanistic studies. While specific performance data for PROTACs utilizing the "this compound" linker is limited, the available evidence on short-chain PEG linkers suggests they can be highly effective components in the design of potent protein degraders. The choice of linker, however, is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing of various linker types, including flexible PEG linkers, alkyl chains, and more rigid structures. By employing the detailed experimental protocols and a systematic validation workflow outlined in this guide, researchers can robustly characterize their PROTACs and make informed decisions in the development of novel and effective targeted protein degradation therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
"Methyl acetate-PEG1-methyl acetate" performance compared to longer PEG chains
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular ubiquitin-proteasome system for degradation. A critical component of PROTAC design is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length. The length of this PEG linker is a crucial parameter that significantly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the efficiency and selectivity of protein degradation.[1][2]
While the specific molecule "Methyl acetate-PEG1-methyl acetate" is not standard nomenclature in published literature, it conceptually represents a PROTAC with a very short, single-unit PEG linker. This guide provides a comparative analysis of the performance of such short-chain PEG linkers versus their longer-chain counterparts, supported by experimental data from key studies.
The Critical Role of Linker Length in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to its overall efficacy.[3] The length and flexibility of the PEG linker directly impact several key performance attributes:
-
Ternary Complex Formation and Stability : The primary function of the linker is to enable the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the two proteins from coming together effectively.[4][5] Conversely, a linker that is too long might lead to a non-productive complex where the necessary ubiquitination sites on the target protein are not accessible to the E3 ligase, or it may result in an entropic penalty upon binding.[4][6]
-
Selectivity : The conformational constraints imposed by the linker can significantly influence the selectivity of the PROTAC. Shorter linkers can enforce a more specific geometry for the ternary complex, potentially leading to preferential degradation of the target protein over other structurally similar proteins.[7]
-
Physicochemical Properties and Cell Permeability : The linker's length and composition affect the PROTAC's molecular weight, polar surface area, and solubility. These properties are critical for cell permeability and overall pharmacokinetic behavior.[8][9] While longer PEG chains can improve solubility, they may also increase the molecule's size and polarity, potentially hindering its ability to cross cell membranes.[9]
Quantitative Comparison of Short- vs. Long-Chain PEG Linkers
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase, necessitating empirical determination for each new PROTAC system.[4] The following tables summarize experimental data from studies on PROTACs targeting several key proteins, illustrating the impact of linker length on their degradation potency (DC50) and maximal degradation (Dmax).
Case Study 1: BET Bromodomain Protein Degradation (MZ1 vs. MZ2)
A seminal study in the field compared two PROTACs, MZ1 and MZ2, which both target the BET family of proteins (BRD2, BRD3, and BRD4) for degradation via the VHL E3 ligase. MZ1 incorporates a shorter, 3-unit PEG linker, while MZ2 has a longer, 4-unit PEG linker.[7][10]
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Selectivity Profile |
| MZ1 | 3-unit PEG | BRD4 | 8 (H661 cells)[11] | >90% at 1 µM[7] | Preferential degradation of BRD4 over BRD2 and BRD3.[7][11] |
| BRD2/3 | - | Complete degradation at 2 µM[11] | |||
| MZ2 | 4-unit PEG | BRD4 | - | Weaker degradation effect compared to MZ1.[7] | Less selective; more pronounced degradation of all three BET proteins. |
-
DC50 : Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax : Maximum percentage of target protein degradation.
The results demonstrated that the shorter linker in MZ1 conferred greater selectivity for BRD4, especially at lower concentrations. In contrast, the longer-linker PROTAC, MZ2, led to more uniform degradation across the BET family, indicating reduced selectivity.[7] This suggests that the shorter linker of MZ1 imposes more stringent conformational constraints, favoring a ternary complex geometry that is more productive for the ubiquitination of BRD4.
Case Study 2: Estrogen Receptor α (ERα) and TBK1 Degradation
Systematic studies on PROTACs targeting other proteins further highlight the critical role of linker length.
| Target Protein | E3 Ligase | Linker Length Comparison | Observation |
| ERα | VHL | 12-atom vs. 16-atom PEG linker | The 16-atom linker was significantly more potent in degrading ERα in MCF7 cells, despite similar binding affinities.[4] |
| TBK1 | VHL | <12 atoms vs. 12-29 atoms | Linkers shorter than 12 atoms showed no degradation activity. A 21-atom linker exhibited the highest potency.[4] |
These examples underscore that there is no universal optimal linker length; it must be empirically optimized for each specific biological system.[4]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing protein degradation.
Caption: PROTACs mediate ternary complex formation, leading to target protein ubiquitination and degradation.
Caption: A typical workflow for the design, evaluation, and optimization of PROTACs.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Western Blot Analysis for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13][14]
-
Cell Culture and Treatment : Seed a human cell line expressing the protein of interest (e.g., HeLa, MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (and a vehicle control, e.g., DMSO) for a specified time period (e.g., 24 hours).[14][15]
-
Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading for all samples.[9][14]
-
SDS-PAGE and Protein Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13] A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]
Caco-2 Permeability Assay
This assay is widely used as an in vitro model to predict human drug absorption and permeability across the intestinal epithelium.[16][17][18]
-
Cell Culture : Culture Caco-2 cells on semipermeable membrane inserts in a Transwell™ system for 18-22 days until they form a confluent, polarized monolayer.[17][18] The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
-
Assay Procedure : The assay is performed in two directions: apical-to-basolateral (A-B) to assess absorption, and basolateral-to-apical (B-A) to assess efflux.[17]
-
Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC compound (at a specified concentration, e.g., 10 µM) to the donor compartment (apical for A-B, basolateral for B-A).
-
At designated time points (e.g., up to 120 minutes), take samples from the receiver compartment.
-
-
Sample Analysis : Analyze the concentration of the PROTAC in the donor and receiver samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[16]
-
Data Calculation : Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is typically indicative of active efflux.[17] For PROTACs, which can exhibit low recovery due to non-specific binding, the assay buffer may be supplemented with a low concentration of bovine serum albumin (BSA, e.g., 0.25%) to improve recovery.[16]
Ternary Complex Formation Assay (e.g., TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput proximity-based assay ideal for characterizing the formation of the ternary complex.[1]
-
Principle : The assay measures the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[1]
-
Assay Components : This typically involves a tagged target protein (e.g., His-tagged) and a tagged E3 ligase (e.g., GST-tagged), along with corresponding antibodies conjugated to the donor and acceptor fluorophores.
-
Procedure :
-
Add the tagged target protein, tagged E3 ligase, and the PROTAC at varying concentrations to the wells of a microplate.
-
Add the donor- and acceptor-conjugated antibodies.
-
Incubate to allow for complex formation.
-
-
Measurement and Analysis : Measure the TR-FRET signal using a plate reader. The data typically produces a bell-shaped curve, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect"). The peak of this curve represents the maximal ternary complex formation.[1]
Conclusion
The length of the PEG linker is a critical design parameter in the development of effective and selective PROTACs. While shorter linkers, such as the conceptual "this compound," can offer advantages in terms of selectivity by imposing greater conformational rigidity, the optimal linker length must be determined empirically for each target-E3 ligase pair. Longer PEG linkers may be necessary to span the distance between the two proteins and can improve physicochemical properties like solubility. A systematic approach, utilizing a combination of degradation, permeability, and ternary complex formation assays, is essential for the rational design and optimization of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ternary Complex Formation [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. enamine.net [enamine.net]
- 17. Caco-2 Permeability | Evotec [evotec.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to Crosslinking Agents for PROTAC Development: A Focus on "Methyl acetate-PEG1-methyl acetate" and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules capitalize on the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. The choice of this linker is pivotal, as its chemical composition, length, and flexibility are key determinants of a PROTAC's overall performance. This guide provides an objective comparison of "Methyl acetate-PEG1-methyl acetate," a polyethylene (B3416737) glycol (PEG)-based linker, with other commonly used linker classes in PROTAC development, supported by experimental data and detailed protocols.
The Crucial Role of Linkers in PROTAC Efficacy
The linker is not merely a passive spacer; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. An optimal linker facilitates a productive orientation of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] Key performance parameters influenced by the linker include:
-
Ternary Complex Formation: The linker's geometry dictates the spatial arrangement of the target protein and E3 ligase, impacting the stability of the ternary complex.[1]
-
Degradation Efficiency: The stability of this complex directly correlates with the efficiency of protein degradation, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.
Performance Comparison of Crosslinking Agents
While direct head-to-head quantitative data for "this compound" is not extensively available in the public domain, its performance can be inferred from studies on short-chain PEG linkers. The following tables summarize the performance of PROTACs containing different linker types. It is important to note that the performance of a linker is highly context-dependent and varies with the specific target protein, E3 ligase, and the ligands used.
Table 1: Performance Comparison of PEG Linkers of Varying Lengths in a BRD4-Targeting PROTAC [2]
| Linker | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 2.5 | 20 |
| PEG5 | 15 | >98 | 2.1 | 25 |
| PEG6 | 30 | 92 | 1.8 | 18 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[2]
-
Dmax: Maximum percentage of target protein degradation.[2]
-
Papp: Apparent permeability coefficient, a measure of passive diffusion across a membrane. A higher value indicates better permeability.[2]
Table 2: Comparative Performance of Different Linker Classes in PROTACs
| Linker Type | Key Features | Representative Performance Data |
| PEG Linkers | Hydrophilic, flexible, synthetically versatile. Can improve solubility and pharmacokinetic properties.[3] | A PEG4 linker in a BRD4-targeting PROTAC achieved a DC50 of 20 nM and Dmax of 95%.[2] |
| Alkyl Chains | Hydrophobic, flexible, synthetically straightforward.[4] | An alkyl linker-based PROTAC showed a DC50 of 292 nM and Dmax of 76% for a target protein.[2] |
| Rigid Linkers (e.g., Piperazine/Piperidine, Triazole) | Constrained conformations can enhance binding affinity and selectivity. May improve metabolic stability.[3][5] | A triazole-containing rigid linker in a BET degrader led to picomolar IC50 values in leukemia cell lines.[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of crosslinking agents in PROTACs.
Protocol 1: Synthesis of a PROTAC using a PEG-based Linker
This protocol describes a general two-step synthesis for a PROTAC using a bifunctional PEG linker, for instance, coupling an amine-containing E3 ligase ligand with a carboxylic acid-containing POI ligand.[6]
Materials:
-
Protein of Interest (POI) ligand with a carboxylic acid handle
-
E3 ligase ligand with an amine handle
-
Bifunctional PEG linker (e.g., NH2-PEGx-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Standard purification reagents and equipment (e.g., HPLC)
Procedure:
-
Step 1: Coupling of POI Ligand to PEG Linker
-
Dissolve the POI ligand (1 eq) and the bifunctional PEG linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the POI-linker intermediate by preparative HPLC.
-
-
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
-
Dissolve the purified POI-linker intermediate (1 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Western Blot for Protein Degradation Analysis
This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[2]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by electrophoresis, and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with the primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.[7]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., lecithin (B1663433) in dodecane)
-
Synthesized PROTAC
-
Phosphate buffered saline (PBS)
-
Plate reader for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the lipid solution to form an artificial membrane.
-
Assay Setup: Add buffer to the acceptor plate wells. Add the PROTAC solution to the donor plate wells.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the concentration change.
Visualization of Key Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the synthesis and evaluation of PROTACs.
References
A Head-to-Head Comparison of PROTACs with Different Linker Compositions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the chemical entity connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, is a key determinant of a PROTAC's efficacy, selectivity, and overall performance.[1] This guide provides an objective, data-driven comparison of PROTACs with varying linker compositions, offering insights into how linker length, flexibility, and chemical makeup influence therapeutic potential.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC molecule is comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects them.[2][3][4] The linker is not merely a passive spacer; its characteristics profoundly impact the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][3][5] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An ideal linker facilitates the optimal spatial orientation of the target protein and the E3 ligase, thereby promoting efficient ubiquitin transfer.[1] Furthermore, the linker's physicochemical properties, such as solubility and permeability, are critical for the PROTAC's overall drug-like characteristics.[1][3]
Comparative Analysis of Common Linker Types
The choice of linker can dramatically alter a PROTAC's performance. The most common linker types include polyethylene (B3416737) glycol (PEG), alkyl chains, and more rigid structures.[1]
| Feature | Alkyl Linkers | PEG Linkers | Rigid Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[5][6][7] | Repeating ethylene (B1197577) glycol units.[5][6][7] | Contain cyclic structures (e.g., piperazine, aromatic rings) or alkynes/triazoles.[5][8] |
| Hydrophilicity | Generally hydrophobic.[7] | Hydrophilic.[7] | Can be modulated based on the specific cyclic structure. |
| Solubility | May limit aqueous solubility.[7] | Generally improves aqueous solubility.[3][6][7] | Variable; can enhance water solubility.[9] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity.[7] | Can have a complex relationship with permeability; may adopt folded conformations to shield polar areas.[6][7] | Can improve cell permeability.[10] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[5][7] | May have reduced metabolic stability in vivo.[5][7] | Can improve metabolic stability.[5][9] |
| Ternary Complex Formation | Provides a flexible tether for ternary complex formation.[6] | Flexibility can be advantageous for achieving a productive ternary complex conformation.[6] | Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing complex stability.[5] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[5][6][7] | Can be more challenging and costly to synthesize compared to alkyl linkers.[5][6][7] | May be more synthetically challenging.[5] |
Quantitative Data on Linker Performance
The efficacy of a PROTAC is often quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[4][5][11] The following tables summarize representative data from various studies, illustrating the impact of linker composition on the degradation of key therapeutic targets.
Table 1: Impact of Linker Length and Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Cereblon | PEG | 4 | >1000 | <20 | Ramos |
| PROTAC B | Cereblon | PEG | 8 | 50 | >90 | Ramos |
| PROTAC C | Cereblon | PEG | 12 | 250 | 75 | Ramos |
| PROTAC D | Cereblon | Alkyl | 8 | 75 | >85 | Ramos |
This table synthesizes data showing that an optimal linker length is crucial for efficacy, with both shorter and longer linkers leading to reduced degradation.
Table 2: Comparison of Linker Compositions for Bromodomain-containing protein 4 (BRD4) Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG/Alkyl | 12 | 25 | >95 | HeLa |
| dBET1 | Cereblon | Alkyl | 10 | 4 | >98 | MV4-11 |
| PROTAC X | VHL | Rigid (piperazine) | 10 | 15 | >90 | HeLa |
This table illustrates how different combinations of E3 ligases and linker compositions can be employed to effectively degrade the same target, with varying potencies.
Table 3: Influence of Linker Flexibility on Extracellular signal-regulated kinase 5 (ERK5) Degradation
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | VHL | Flexible (Aliphatic) | 8 | 120 | ~80 | HEK293 |
| PROTAC 2 | VHL | Flexible (PEG-based) | 8 | 90 | >90 | HEK293 |
| PROTAC 5 | VHL | Rigid | 8 | 350 | ~60 | HEK293 |
Data in this table suggests that for certain targets, flexible linkers may be more advantageous in promoting efficient degradation compared to more rigid structures.[12][13]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC development and function, the following diagrams illustrate key pathways and workflows.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.[5]
Caption: A typical workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.[5]
Caption: Relationship between linker properties and ultimate PROTAC efficacy.[3]
Detailed Experimental Protocols
Accurate validation of PROTAC activity requires a series of robust experimental assays.[4] The following are generalized protocols for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[14]
Principle: Separates proteins by molecular weight via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the protein of interest.[5]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, MCF7) at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Also, probe for a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate DC50 and Dmax values by plotting the percentage of remaining protein against the PROTAC concentration.
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.
Principle: Immunoprecipitate the target protein and then use an antibody against ubiquitin to detect polyubiquitination.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration, with and without a proteasome inhibitor (e.g., MG132). The MG132-treated sample will accumulate ubiquitinated proteins.
-
Cell Lysis: Lyse the cells as described in Protocol 1.[14]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[14] Capture the complex using protein A/G-conjugated beads.
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot as described in Protocol 1.[14]
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the immunoprecipitated target protein.[14]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.[3][14]
Protocol 3: Ternary Complex Formation Assays
These assays are crucial for understanding the direct interaction between the target protein, PROTAC, and E3 ligase.
Principle: Various biophysical techniques can measure the formation and stability of the ternary complex, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and proximity-based assays like TR-FRET.[15][16]
General Protocol for TR-FRET Ternary Complex Assay:
-
Reagent Preparation: Label the target protein and the E3 ligase with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) pair, respectively. This is often achieved using specific antibodies or by creating fusion proteins.[15]
-
Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.[15]
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.[15]
-
Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.[15]
-
Data Analysis: An increase in the FRET signal indicates the proximity of the donor and acceptor molecules, confirming the formation of the ternary complex. The potency of different PROTACs in forming the complex can be compared.
Conclusion
The linker is a critical component in the design of effective PROTACs, with its composition, length, and flexibility having a profound impact on the final therapeutic agent's potency, selectivity, and pharmaceutical properties.[3][4] While flexible alkyl and PEG linkers remain a reliable starting point, the rational design of more rigid and functionalized linkers is proving to be a powerful strategy for optimizing degradation efficacy.[3][5] A systematic approach to linker optimization, supported by robust quantitative assays, is essential for the development of potent and selective protein degraders.[4] The data and protocols presented in this guide offer a framework for researchers to rationally design and validate next-generation PROTACs with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Non-Cleavable PEGylated vs. Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker in an antibody-drug conjugate (ADC) is a critical component that dictates its stability, mechanism of action, and ultimately, its therapeutic index. The choice between a non-cleavable and a cleavable linker strategy is a pivotal decision in the design of novel ADCs. This guide provides an objective, data-driven comparison of non-cleavable linkers, with a focus on those incorporating polyethylene (B3416737) glycol (PEG) units, against commonly used cleavable linkers.
While the specific linker "Methyl acetate-PEG1-methyl acetate" is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), the principles of using non-cleavable, PEGylated linkers are highly relevant to ADC development.[1][2] PEGylation is a key strategy to enhance the hydrophilicity and optimize the pharmacokinetic properties of ADCs, often leading to improved stability and tolerability.[3][4][5]
Executive Summary
Non-cleavable PEGylated linkers offer high plasma stability, releasing the cytotoxic payload only after the complete degradation of the antibody within the lysosome of the target cell. This mechanism minimizes premature drug release and can lead to a wider therapeutic window. In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes. This can result in a potent "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, this often comes at the cost of reduced plasma stability.
Mechanisms of Action
Non-Cleavable PEGylated Linkers
ADCs employing non-cleavable linkers rely on the internalization of the ADC-antigen complex and its subsequent trafficking to the lysosome. Within the harsh lysosomal environment, the antibody component is degraded by proteases, releasing the payload which is still attached to the linker and a single amino acid residue. The inclusion of PEG chains in the linker structure enhances the solubility and stability of the ADC.
Cleavable Linkers
Cleavable linkers utilize various mechanisms to release the payload:
-
Enzyme-Sensitive Linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.
-
pH-Sensitive Linkers: These linkers, which may incorporate a hydrazone bond, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.
-
Glutathione-Sensitive Linkers: These linkers contain a disulfide bond that is stable in the bloodstream but is readily reduced and cleaved in the cytoplasm, which has a significantly higher concentration of the reducing agent glutathione.
Diagram of ADC Mechanisms of Action
Caption: Mechanisms of drug release for cleavable and non-cleavable linker ADCs.
Comparative Performance Data
The choice of linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with non-cleavable PEGylated and various cleavable linkers. It is important to note that direct head-to-head comparisons with identical antibodies and payloads across all linker types are limited in the published literature; therefore, the data presented here is compiled from various sources to illustrate performance differences.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In the context of ADCs, a lower IC50 value indicates higher potency against cancer cells.
| Linker Type | Example Linker | ADC | Cell Line | IC50 (nM) | Reference |
| Non-Cleavable | SMCC | Trastuzumab-MCC-DM1 (T-DM1) | SK-BR-3 (HER2+) | 2.8 | [3] |
| Non-Cleavable | SMCC | Trastuzumab-MCC-DM1 (T-DM1) | N87 (HER2+) | 4.5 | [3] |
| Cleavable (Enzyme) | Val-Cit | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 0.5 | [3] |
| Cleavable (Enzyme) | Val-Cit | Trastuzumab-vc-MMAE | N87 (HER2+) | 1.2 | [3] |
| Cleavable (pH) | Hydrazone | Inotuzumab Ozogamicin | CD22+ Cell Line | ~1-10 | |
| Cleavable (Redox) | SPDB | Gemtuzumab Ozogamicin | CD33+ Cell Line | ~0.1-1 |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
In Vivo Efficacy (Xenograft Models)
In vivo studies in xenograft models provide crucial data on the anti-tumor activity of ADCs. The percentage of tumor growth inhibition (TGI) is a key metric of efficacy.
| Linker Type | Payload | Tumor Model | Efficacy Metric | Reference |
| Non-Cleavable (PEGylated) | MMAD | BxPC3 Xenograft | Reduced efficacy with unstable conjugation site | |
| Cleavable (Enzyme) | MMAE | N87 Xenograft | Significant tumor regression at 3 mg/kg | |
| Cleavable (pH) | Calicheamicin | HL-60 Xenograft | Dose-dependent tumor growth inhibition |
Note: Direct comparative in vivo efficacy data for cleavable versus non-cleavable PEGylated linkers with the same antibody and payload are scarce. The data often highlights the importance of linker stability for non-cleavable ADCs.
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Premature release of the payload can lead to off-target toxicity.
| Linker Type | Time Point | % Payload Loss in Mouse Plasma | Reference |
| Non-Cleavable (PEGylated) | 144 hours | < 5% | |
| Cleavable (Enzyme - Val-Cit) | 168 hours | ~20% | |
| Cleavable (Enzyme - PEG4-Val-Cit) | 72 hours | 25% | |
| Cleavable (Enzyme - PEG8-Val-Cit) | 72 hours | 12% |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete culture medium. Treat the cells with the various concentrations of the test articles.
-
Incubation: Incubate the plates for a period of 72-120 hours.
-
Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo stability.
Methodology:
-
Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using protein A/G beads.
-
Analysis: Analyze the captured ADC using techniques like LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Seeding: Seed a mixture of antigen-positive cells and fluorescently labeled antigen-negative cells at various ratios in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for 72-120 hours.
-
Analysis: Use fluorescence microscopy or flow cytometry to quantify the number of viable fluorescent antigen-negative cells. A reduction in the number of viable antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of ADCs.
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in-vivo xenograft study to evaluate ADC efficacy.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, non-targeting ADC, ADC with non-cleavable linker, ADC with cleavable linker).
-
ADC Administration: Administer the ADCs, typically via intravenous injection.
-
Efficacy Assessment: Measure tumor volume and body weight regularly.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion: Selecting the Optimal Linker
The choice between a non-cleavable PEGylated linker and a cleavable linker is a critical and context-dependent decision in ADC design. Non-cleavable linkers generally offer superior plasma stability and a better safety profile, making them an excellent choice for homogenous tumors or when minimizing off-target toxicity is paramount. Cleavable linkers, on the other hand, provide the potential for a powerful bystander effect, which can be crucial for treating heterogeneous tumors. The incorporation of PEG into either linker type can further enhance the physicochemical properties and pharmacokinetic profile of the ADC. Ultimately, a thorough evaluation of the target antigen, the tumor microenvironment, and the properties of the payload is essential for selecting the optimal linker strategy to maximize therapeutic success.
References
In vivo stability comparison of "Methyl acetate-PEG1-methyl acetate" conjugates
A Comparative Guide to the In Vivo Stability of Drug Conjugate Linkers
For researchers, scientists, and drug development professionals, the stability of the linker connecting a therapeutic payload to its delivery vehicle is a critical factor influencing the conjugate's efficacy and safety. An ideal linker should remain stable in systemic circulation to prevent premature drug release, which can cause off-target toxicity, while enabling efficient cleavage at the target site. This guide provides a comparative analysis of the in vivo stability of a hypothetical "Methyl acetate-PEG1-methyl acetate" linker and other commonly used cleavable linkers, supported by experimental data from existing literature.
Expected In Vivo Stability of "this compound" Conjugates
The "this compound" structure suggests a short PEG-1 spacer flanked by two methyl ester groups. The defining feature of this linker is the presence of ester bonds. In a biological environment, ester bonds are susceptible to hydrolysis by ubiquitous plasma esterases. This enzymatic cleavage would lead to the release of the conjugated payload into circulation.
Given the high activity of esterases in plasma, it is anticipated that a linker based on simple methyl acetate (B1210297) esters would exhibit low in vivo stability and a short half-life . The single ethylene (B1197577) glycol unit (PEG1) is unlikely to provide sufficient steric hindrance to protect the ester bonds from enzymatic attack. Consequently, conjugates utilizing this linker would be prone to rapid, premature payload release in the bloodstream, potentially leading to systemic toxicity and reduced therapeutic efficacy.
Comparative In Vivo Stability of Cleavable Linkers
The following table summarizes the in vivo stability of the hypothetical "this compound" linker compared to established cleavable linkers used in antibody-drug conjugates (ADCs). It is crucial to note that the data for "this compound" is an educated estimation based on chemical principles, as no direct experimental data is publicly available. In contrast, the data for other linkers is derived from preclinical studies.
| Linker Type | Chemistry | Cleavage Mechanism | Animal Model | Stability Metric | Result | Reference(s) |
| This compound | Ester-based | Esterase Hydrolysis | (Hypothetical) | Half-life (t½) | Very Short (< 1 day) | (Estimated) |
| Valine-Citrulline (VCit) | Peptide-based | Protease (Cathepsin B) | Mouse | % Payload Loss (14 days) | >95% (unstable in mouse plasma) | [1] |
| Glu-Val-Citrulline (EVCit) | Peptide-based | Protease (Cathepsin B) | Mouse | % Payload Loss (14 days) | ~0% (highly stable) | [1] |
| Hydrazone | pH-Sensitive | Acid Hydrolysis | Mouse | Half-life (t½) | ~2-3 days | [2] |
| Disulfide (Unhindered) | Redox-Sensitive | Glutathione Reduction | Mouse | % Payload Loss (24 hours) | ~60% | [3] |
| Disulfide (Hindered) | Redox-Sensitive | Glutathione Reduction | Mouse | % Payload Loss (7 days) | ~10% | [3][4] |
Note: The stability of linkers can be species-dependent. For instance, the standard Val-Cit linker is stable in human plasma but is rapidly cleaved in mouse plasma by carboxylesterase 1C.[5][6] This highlights the importance of selecting appropriate preclinical models.
Experimental Protocols
Accurate assessment of a conjugate's in vivo stability is paramount for preclinical development. The following is a generalized protocol for a pharmacokinetic study in mice to evaluate linker stability.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the in vivo stability of a drug conjugate by measuring the concentration of the intact conjugate, total delivery vehicle (e.g., total antibody), and released payload in plasma over time.
Materials:
-
Test drug conjugate
-
Female BALB/c mice (6-8 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS) for injection
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., K2-EDTA)
-
Centrifuge
-
Analytical instruments (ELISA plate reader, LC-MS/MS system)
Procedure:
-
Dosing: Administer the drug conjugate to a cohort of mice via a single intravenous (IV) injection at a predetermined dose (e.g., 5 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a subset of mice at various time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs) via retro-orbital or tail-vein bleeding.
-
Plasma Preparation: Immediately process the blood samples by centrifuging at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the collected plasma samples at -80°C until analysis.
-
Quantification of Total Antibody (for ADCs):
-
Use a sandwich ELISA. Coat a 96-well plate with an antigen specific to the antibody.
-
Add diluted plasma samples to the wells.
-
Detect the bound ADC with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Quantify the concentration using a standard curve of the unconjugated antibody.
-
-
Quantification of Intact Conjugate:
-
ELISA-based: Use a similar ELISA format but with a detection antibody that specifically recognizes the payload.
-
LC-MS-based: Immuno-capture the conjugate from plasma using magnetic beads (e.g., Protein A). After elution and reduction, analyze the light and heavy chains by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[7]
-
-
Quantification of Free Payload:
-
Precipitate proteins from the plasma samples using a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the proteins and collect the supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.
-
-
Data Analysis:
-
Plot the plasma concentrations of total antibody, intact conjugate, and free payload against time.
-
Calculate key pharmacokinetic parameters, such as half-life (t½) and clearance, for both the total antibody and the intact conjugate. A divergence between the two profiles indicates linker instability.[8]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in assessing linker stability.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of Proximity: Benchmarking "Methyl acetate-PEG1-methyl acetate" Against Other Homobifunctional Crosslinkers
For researchers, scientists, and drug development professionals, the selection of an optimal crosslinking agent is a critical decision that dictates the success of elucidating protein-protein interactions, stabilizing protein complexes, and developing novel therapeutics. This guide provides an objective comparison of "Methyl acetate-PEG1-methyl acetate" with other common homobifunctional crosslinkers, supported by experimental data and detailed protocols.
Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups, designed to covalently link two similar functional groups on proteins or other biomolecules.[1] The choice of a specific crosslinker is governed by factors such as the target functional group, the required spacer arm length, and the desired solubility and cleavability of the crosslinker.[1][2] "this compound" is a polyethylene (B3416737) glycol (PEG)-based homobifunctional crosslinker. The PEG component enhances its hydrophilicity, which can improve the solubility of the crosslinker and the resulting conjugate.[3][4] While traditionally viewed as tools for simple conjugation, PEG-based homobifunctional linkers like "this compound" have found a prominent role as building blocks in the synthesis of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs).[5][6]
Performance Comparison of Homobifunctional Crosslinkers
The efficacy of a homobifunctional crosslinker is determined by several key parameters. The following tables provide a quantitative comparison of "this compound" and other widely used amine-reactive homobifunctional crosslinkers.
Table 1: Physicochemical Properties of Selected Homobifunctional Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Water Solubility | Membrane Permeability |
| Methyl acetate-PEG1-methyl acetate (B1210297) | Methyl acetate | ~9.5 | High | Permeable |
| Disuccinimidyl suberate (B1241622) (DSS) | NHS Ester | 11.4 | Low | Permeable |
| Bis(sulfosuccinimidyl) suberate (BS3) | Sulfo-NHS Ester | 11.4 | High | Impermeable |
| Disuccinimidyl glutarate (DSG) | NHS Ester | 7.7 | Low | Permeable |
| Dithiobis(succinimidyl propionate) (DSP) | NHS Ester | 12.0 | Low | Permeable |
Data compiled from multiple sources.[1][7][8]
Table 2: Reactivity and Stability of Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Optimal pH Range for Reaction | Half-life of Reactive Group (in aqueous solution at pH 7.5, 25°C) | Resulting Bond | Cleavable |
| This compound | 7.2 - 8.5 | Not readily available | Amide | No |
| Disuccinimidyl suberate (DSS) | 7.0 - 8.5 | ~10-20 minutes | Amide | No |
| Bis(sulfosuccinimidyl) suberate (BS3) | 7.0 - 8.5 | ~10-20 minutes | Amide | No |
| Disuccinimidyl glutarate (DSG) | 7.0 - 8.5 | ~10-20 minutes | Amide | No |
| Dithiobis(succinimidyl propionate) (DSP) | 7.0 - 8.5 | ~10-20 minutes | Amide | Yes (by reducing agents) |
Data compiled from multiple sources.[7][9]
Application Spotlight: "this compound" in PROTAC Synthesis
While "this compound" is a homobifunctional crosslinker by structure, its primary application lies in the modular synthesis of heterobifunctional PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6] A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[6]
The "this compound" serves as a flexible and hydrophilic linker. In a typical synthesis, one methyl acetate group reacts with a functional group on the target protein ligand, and the other reacts with a functional group on the E3 ligase ligand in a sequential manner.[5] This transforms the homobifunctional linker into the central component of a heterobifunctional molecule. The PEG component of the linker is crucial for improving the solubility and pharmacokinetic properties of the resulting PROTAC.[3][4]
The length and composition of the linker are critical determinants of a PROTAC's efficacy.[6] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. Conversely, a linker that is too long might result in a non-productive complex.[10]
Table 3: Impact of PEG Linker Length on PROTAC Performance (Illustrative Data)
| PROTAC Target | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 12 | 50 | 85 |
| BRD4 | Pomalidomide | PEG | 16 | 15 | 95 |
| BRD4 | Pomalidomide | PEG | 20 | 45 | 90 |
| BTK | Pomalidomide | PEG | 10 | >1000 | <20 |
| BTK | Pomalidomide | PEG | 14 | 120 | 75 |
| BTK | Pomalidomide | PEG | 18 | 30 | 90 |
DC50: concentration for 50% maximal degradation; Dmax: maximum degradation. Data is illustrative and compiled from general findings in PROTAC literature.[6][10]
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using a Homobifunctional NHS-Ester Crosslinker
This protocol provides a general procedure for crosslinking two proteins using a homobifunctional N-hydroxysuccinimide (NHS) ester-terminated crosslinker like DSS or BS3.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
-
Homobifunctional NHS-ester crosslinker (e.g., DSS, BS3).
-
Anhydrous DMSO (for water-insoluble crosslinkers).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE reagents.
Procedure:
-
Prepare Protein Solution: Combine Protein A and Protein B in the reaction buffer at the desired molar ratio. The total protein concentration should typically be in the range of 0.1-2 mg/mL.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS-ester crosslinker in the appropriate solvent (DMSO for DSS, reaction buffer for BS3) to a stock concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration typically ranging from 20- to 500-fold molar excess over the total protein. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked protein complex. Further analysis can be performed using mass spectrometry to identify the crosslinked peptides.[11]
Protocol for Evaluating PROTAC-Mediated Protein Degradation
This protocol outlines a typical Western blot experiment to assess the efficacy of a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC of interest dissolved in a suitable vehicle (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing the Mechanisms
To further clarify the processes described, the following diagrams illustrate the general workflow for homobifunctional crosslinking and the mechanism of action for a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. cyanagen.com [cyanagen.com]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Ternary Complexes Induced by Bifunctional Molecules
For Researchers, Scientists, and Drug Development Professionals
The targeted induction of ternary complexes represents a paradigm shift in therapeutic intervention, enabling the modulation of protein-protein interactions for therapeutic benefit. Molecules such as "Methyl acetate-PEG1-methyl acetate" are designed to bring two proteins into proximity, thereby initiating a specific biological signaling cascade. The rigorous structural and biophysical validation of the resulting ternary complex is paramount to understanding its mechanism of action and optimizing its therapeutic potential.
This guide provides a comprehensive overview of the key experimental methodologies for the structural validation of such ternary complexes, offering a comparative analysis of their strengths and applications. While specific data for "this compound" is not publicly available, this guide will utilize representative data from well-characterized bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), to illustrate these principles.
I. Biophysical Characterization of Ternary Complex Formation
Prior to high-resolution structural studies, it is crucial to confirm and quantify the formation of the ternary complex in solution. Several biophysical techniques are employed for this purpose, each providing unique insights into the binding thermodynamics and kinetics.
Table 1: Comparison of Biophysical Techniques for Ternary Complex Characterization
| Technique | Principle | Information Obtained | Advantages | Limitations | Representative Data (Conceptual) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary interactions. Cooperativity (α).[1][2][3] | Provides a complete thermodynamic profile of the interaction.[3] Gold standard for measuring binding affinity and stoichiometry. | Requires relatively large amounts of pure protein. Sensitive to buffer composition and pH.[1] | Binary: Molecule to Protein A: Kd = 100 nMMolecule to Protein B: Kd = 200 nMTernary: Molecule to Protein A + Protein B: Kd = 20 nMCooperativity (α) = 5 |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor chip surface upon binding. | Real-time kinetics (kon, koff) and binding affinity (Kd).[2] | High sensitivity, requires small amounts of analyte. Allows for kinetic analysis.[2] | One binding partner must be immobilized. Mass transport limitations can affect kinetic measurements. | Binary: Molecule to Protein A: kon = 1x105 M-1s-1, koff = 1x10-2 s-1, Kd = 100 nMTernary: Molecule + Protein B to Protein A: kon = 5x105 M-1s-1, koff = 1x10-2 s-1, Kd = 20 nM |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip upon binding. | Real-time kinetics (kon, koff) and binding affinity (Kd).[2] | High throughput, compatible with crude samples. | Lower sensitivity compared to SPR. | Similar data output to SPR, often used for higher throughput screening. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon binding. | Identifies binding interfaces (Chemical Shift Perturbation), confirms ternary complex formation, and provides information on conformational changes.[1][4][5] | Provides atomic-level information in solution. Can study dynamics.[1] | Requires isotopically labeled protein. Limited to smaller proteins or requires advanced labeling schemes.[5] | Significant chemical shift perturbations observed in the 1H-15N HSQC spectra of both proteins upon addition of the molecule, confirming simultaneous binding. |
II. High-Resolution Structural Validation Techniques
To gain a detailed understanding of the molecular interactions within the ternary complex, high-resolution structural techniques are indispensable. These methods provide atomic-level insights into the binding mode of the inducing molecule and the newly formed protein-protein interface.
Table 2: Comparison of High-Resolution Structural Techniques
| Technique | Principle | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample.[6] | High-resolution 3D structure of the ternary complex, revealing detailed atomic interactions.[7][8][9] | Can achieve very high resolution (<2 Å). Well-established technique.[6] | Requires the formation of well-diffracting crystals, which can be a major bottleneck.[3] Provides a static picture of the complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified samples using an electron microscope.[10][11][12] | 3D structure of the ternary complex, particularly for large and flexible complexes.[10][11] | Does not require crystallization. Can handle larger and more dynamic complexes.[10] | Resolution may be lower than X-ray crystallography for smaller complexes. Sample preparation can be challenging.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | 3D structure of the ternary complex in solution, providing information on dynamics and conformational changes.[4][5][13] | Provides structural information in a solution state, which is closer to the physiological environment. Can characterize dynamic regions.[1] | Primarily applicable to smaller protein complexes (< 50 kDa). Requires isotopic labeling.[5] |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation.
Methodology:
-
Sample Preparation: Dialyze all proteins and the "this compound" molecule into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Determine accurate concentrations of all components.
-
Binary Titrations:
-
Titration A (Molecule into Protein A): Fill the ITC syringe with a 10-20 fold higher concentration of the molecule than the concentration of Protein A in the cell.
-
Titration B (Molecule into Protein B): Repeat the process with Protein B in the cell.
-
-
Ternary Titration:
-
Fill the ITC cell with a mixture of Protein A and Protein B at concentrations above their respective binary Kd values with the molecule.
-
Titrate with the molecule from the syringe.
-
-
Data Analysis: Analyze the resulting thermograms using the instrument's software to fit the data to a suitable binding model (e.g., one-site binding) to obtain Kd, n, ΔH, and ΔS.[14] Calculate the cooperativity factor (α) using the equation: α = Kd(binary) / Kd(ternary).[7][15]
Protocol 2: X-ray Crystallography for High-Resolution Structure Determination
Objective: To obtain a high-resolution 3D structure of the "this compound"-induced ternary complex.
Methodology:
-
Complex Formation and Purification: Mix Protein A, Protein B, and a slight molar excess of the "this compound" molecule. Purify the ternary complex using size-exclusion chromatography to separate it from unbound components.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using vapor diffusion (sitting or hanging drop) methods.
-
Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.[6]
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement, if structures of the individual proteins are available. Refine the atomic model against the experimental data.[6]
Visualizations
Caption: Experimental workflow for the structural validation of a ternary complex.
Caption: Induced proximity signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Monitoring the Interactions of a Ternary Complex Using NMR Spectroscopy: The Case of Sugars, Polyphenols, and Proteins - Analytical Chemistry - Figshare [acs.figshare.com]
- 5. Disentangling the Complexity in Protein Complexes Using Complementary Isotope-Labeling and Multiple-Receiver NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray diffraction studies of an a1/alpha 2/DNA ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 11. Insights into substrate binding and utilization by hyaluronan synthase [elifesciences.org]
- 12. Cryo-EM structure of an essential Plasmodium vivax invasion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and characterization of ternary complexes consisting of FKBP12, MAPRE1 and macrocyclic molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
Assessing the Impact of "Methyl acetate-PEG1-methyl acetate" on Protein Structure: A Comparative Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of "Methyl acetate-PEG1-methyl acetate" on protein structure. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this assessment is based on the known impacts of its constituent chemical moieties: a short-chain polyethylene (B3416737) glycol (PEG1, or diethylene glycol) core and terminal methyl acetate (B1210297) groups. The properties of this compound are compared with established alternative agents used to modify protein structure and stability.
Introduction to "this compound" and Alternatives
"this compound" is a small molecule with a central diethylene glycol unit capped by methyl acetate at both ends. Its structure suggests it may act as a non-ionic, moderately polar organic cosolvent. Its impact on protein structure is likely influenced by the interplay between the hydrophilic ether linkages of the PEG core and the more hydrophobic ester groups at the termini.
This guide compares the theoretical effects of this compound with several classes of well-documented protein structure modifiers:
-
Polyethylene Glycols (PEGs): Particularly short-chain PEGs and the process of PEGylation (covalent attachment).
-
Organic Solvents: Such as esters (e.g., ethyl acetate), which share chemical similarities with the terminal groups of the target compound.[1]
-
Small Molecule Stabilizers: Including sugars, polyols, and other excipients commonly used in protein formulations.
-
Chemical Modifying Agents: Reagents that induce specific covalent changes in protein structure, such as acylation or glycation.[2]
Comparative Analysis of Effects on Protein Structure
The following table summarizes the anticipated effects of "this compound" in comparison to alternative agents. The assessment for the target compound is inferred from the properties of short-chain PEGs and organic esters.
| Parameter | This compound (Inferred) | Short-Chain PEGs (e.g., PEG 400) | PEGylation (Covalent Attachment) | Organic Solvents (e.g., Ethyl Acetate) | Sugars & Polyols (e.g., Sucrose, Trehalose) |
| Secondary Structure | Potential for disruption; may cause loss of helical/sheet content. | Can lead to a loss of secondary structure in some proteins like thiol proteases.[3] | Generally does not substantially change the secondary structure.[4] | Can induce significant changes, often leading to denaturation and aggregation.[1] | Generally preserves secondary structure by stabilizing the native state. |
| Tertiary Structure & Stability | Likely destabilizing by interacting with hydrophobic patches. | Can destabilize proteins by binding to hydrophobic sites, leading to a decrease in melting temperature.[3] | Increases conformational stability by excluding water from the protein surface and reducing dynamics.[4] | Often disrupts tertiary structure, leading to unfolding and aggregation.[1] | Increases thermal stability by forming a hydration shell and through vitrification in lyophilized states. |
| Aggregation Propensity | May increase aggregation, especially at higher concentrations, by exposing hydrophobic regions. | Can either increase or decrease aggregation depending on the protein and conditions. | Reduces aggregation by sterically shielding protein surfaces.[4] | High potential to induce aggregation, particularly for proteins sensitive to organic solvents.[1] | Effectively prevents aggregation by stabilizing the native conformation. |
| Solubility | May act as a solubilizing agent for some proteins, but could also cause "salting out" effects. | Can modulate protein solubility. | Generally increases the hydrodynamic radius and can improve solubility. | Can lead to protein precipitation or aggregation.[1] | Increases the solubility and long-term stability of proteins in aqueous solutions. |
Experimental Protocols for Assessing Protein Structure
To empirically determine the impact of "this compound" or any alternative agent, a combination of biophysical techniques is required. The following are key experimental protocols.
-
Objective: To measure changes in the far-UV CD spectrum of a protein, which is indicative of alterations in its secondary structure content (α-helix, β-sheet, random coil).
-
Methodology:
-
Prepare the target protein in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of 0.1-0.2 mg/mL.
-
Create a stock solution of "this compound" or the alternative agent.
-
Titrate the protein solution with increasing concentrations of the test agent.
-
Acquire far-UV CD spectra (typically 190-250 nm) for each concentration using a quartz cuvette with a 1 mm path length.
-
Analyze the spectra to quantify changes in secondary structural elements. A loss of signal intensity or a shift in the minima can indicate unfolding.[3]
-
-
Objective: To determine the melting temperature (Tm) of a protein, which is a direct measure of its thermal stability.
-
Methodology:
-
Prepare protein samples (typically 0.5-1.0 mg/mL) in a dialysis buffer.
-
Prepare identical samples containing the desired concentration of "this compound" or the alternative agent.
-
Load the sample and a matching buffer reference into the DSC instrument.
-
Apply a constant temperature ramp (e.g., 1°C/minute) and measure the heat capacity change.
-
The peak of the heat capacity curve corresponds to the Tm. A decrease in Tm indicates destabilization.
-
-
Objective: To detect changes in the local environment of tryptophan residues, which are sensitive probes of tertiary structure alterations.
-
Methodology:
-
Prepare a protein solution (e.g., 10-20 µM) in a suitable buffer.
-
Add varying concentrations of the test agent to the protein solution.
-
Excite the sample at 295 nm to selectively excite tryptophan residues.
-
Record the fluorescence emission spectrum (typically 310-400 nm).
-
A shift in the emission maximum to longer wavelengths (red-shift) indicates that tryptophan residues are becoming more exposed to the aqueous solvent, a sign of unfolding.[3]
-
-
Objective: To monitor for the formation of protein aggregates by measuring changes in the size distribution of particles in solution.
-
Methodology:
-
Prepare protein samples with and without the test agent at a concentration of approximately 1 mg/mL.
-
Incubate the samples under desired stress conditions (e.g., elevated temperature or mechanical shaking).
-
Measure the particle size distribution using a DLS instrument at various time points.
-
An increase in the average particle diameter or the appearance of larger species is indicative of aggregation.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and concepts discussed in this guide.
Caption: Workflow for assessing a test agent's impact on protein structure.
Caption: Inferred interactions of MeOAc-PEG1-MeOAc with a protein.
Conclusion and Recommendations
Based on the analysis of its constituent parts, "this compound" is most likely to act as a mild protein destabilizer. Its hydrophobic terminal groups may interact with the hydrophobic core of proteins, promoting unfolding and potentially leading to aggregation, similar to the effects of other organic solvents.[1] This contrasts with agents like covalently attached PEGs or sugars, which are generally used to enhance protein stability.[4]
It is imperative for researchers considering the use of "this compound" in protein formulations or as a solvent to conduct empirical testing. The experimental protocols outlined in this guide provide a robust framework for quantifying its precise effects on the structure, stability, and aggregation of a specific protein of interest. For applications requiring enhanced protein stability, established excipients such as trehalose, sucrose, or the strategic use of PEGylation remain the more reliable alternatives.
References
- 1. Protein instability toward organic solvent/water emulsification: implications for protein microencapsulation into microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of plant proteins as alternatives to animal proteins: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of PROTACs Utilizing a Methyl Acetate-PEG1-Methyl Acetate Linker: A Comparative Guide
For researchers and drug development professionals, confirming the direct interaction of a novel therapeutic with its intended target within a cellular context is a critical step. This guide provides a comparative overview of key experimental approaches for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) synthesized using the "Methyl acetate-PEG1-methyl acetate" linker. We will explore two powerful and complementary methodologies: the Cellular Thermal Shift Assay (CETSA) for confirming direct target binding and the In-Cell Western (ICW) assay for quantifying the functional outcome of PROTAC-mediated target degradation.
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The "this compound" is a polyethylene (B3416737) glycol (PEG)-based linker that connects the target-binding moiety (warhead) and the E3 ligase-binding ligand.[1][2][3] Validating that the PROTAC effectively engages its target protein is a prerequisite to assessing its degradation efficiency.
Below, we compare CETSA and In-Cell Western, presenting hypothetical data for a theoretical "PROTAC-X" to illustrate the application of these techniques.
Comparative Overview of Target Validation Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | In-Cell Western (ICW) |
| Principle | Measures the thermal stabilization of a target protein upon ligand binding.[4][5] | Quantifies protein levels in fixed cells using immunofluorescence.[6][7][8] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[9][10] | Abundance of the target protein, often normalized to a housekeeping protein or cell number.[7][8] |
| Key Application | Direct, label-free confirmation of target binding in a physiological context.[11] | Quantification of the functional consequence of PROTAC engagement (i.e., protein degradation).[7] |
| Throughput | Moderate to high, adaptable to microplate formats.[5] | High, suitable for multi-well plate-based screening.[6][7] |
| Strengths | - Confirms direct physical interaction.[11]- Can be performed in intact cells or lysates.[5][12]- Label-free method.[13] | - Highly quantitative.- Measures the desired downstream effect of a PROTAC.- High-throughput format.[6][7] |
| Limitations | - Does not directly measure the functional outcome (e.g., degradation).- Requires an antibody for detection in standard formats. | - Indirect measure of target engagement.- Requires specific and validated antibodies.- Cell fixation and permeabilization may alter protein epitopes. |
Experimental Data and Protocols
Here, we present hypothetical data and detailed protocols for validating the target engagement and degradation mediated by "PROTAC-X," which is designed to target a hypothetical protein "Target-A."
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is employed to confirm that PROTAC-X physically binds to Target-A in cells. The binding of PROTAC-X is expected to stabilize Target-A, leading to an increase in its melting temperature (Tm).[4][5]
Table 1: Isothermal Dose-Response CETSA for PROTAC-X
This table shows the relative amount of soluble Target-A at a fixed temperature (e.g., 54°C) after treatment with varying concentrations of PROTAC-X.
| PROTAC-X Concentration (µM) | % Soluble Target-A (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 105 | 4.8 |
| 0.1 | 120 | 6.1 |
| 1 | 155 | 7.3 |
| 10 | 160 | 6.9 |
| 100 | 162 | 7.5 |
Table 2: CETSA Melt Curve for Target-A with PROTAC-X
This table illustrates the shift in the melting curve of Target-A in the presence of a saturating concentration (e.g., 10 µM) of PROTAC-X.
| Temperature (°C) | % Soluble Target-A (Vehicle) | % Soluble Target-A (10 µM PROTAC-X) |
| 48 | 100 | 100 |
| 50 | 95 | 98 |
| 52 | 75 | 92 |
| 54 | 50 (Tm) | 85 |
| 56 | 30 | 70 |
| 58 | 15 | 50 (Tm) |
| 60 | 5 | 35 |
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of PROTAC-X or vehicle control for a predetermined time (e.g., 1-3 hours) at 37°C.[12]
-
-
Heat Treatment:
-
Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).[9]
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
-
Analyze the amount of soluble Target-A in each sample by Western blotting or ELISA.
-
For the isothermal dose-response curve, plot the percentage of soluble Target-A against the logarithm of the PROTAC-X concentration.
-
For the melt curve, plot the percentage of soluble Target-A against the temperature to determine the Tm.
-
In-Cell Western (ICW) for Target Degradation
Following confirmation of target engagement, an In-Cell Western assay is used to quantify the dose-dependent degradation of Target-A induced by PROTAC-X.
Table 3: Quantification of Target-A Degradation by PROTAC-X
This table shows the levels of Target-A, normalized to a loading control (e.g., α-Tubulin), after a 24-hour treatment with PROTAC-X.
| PROTAC-X Concentration (µM) | Normalized Target-A Signal | % Degradation | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0 | 0.05 |
| 0.001 | 0.95 | 5 | 0.06 |
| 0.01 | 0.75 | 25 | 0.04 |
| 0.1 | 0.40 | 60 | 0.03 |
| 1 | 0.15 | 85 | 0.02 |
| 10 | 0.12 | 88 | 0.02 |
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well microplate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of PROTAC-X or vehicle control for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells by adding a fixing solution (e.g., 4% formaldehyde (B43269) in PBS) and incubating for 20 minutes at room temperature.[14][15]
-
Wash the cells and then permeabilize them with a buffer containing a detergent (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.[14]
-
-
Blocking and Antibody Incubation:
-
Wash the cells and add a blocking buffer (e.g., Odyssey Blocking Buffer or a solution containing non-fat dry milk or BSA) for 1.5-2 hours at room temperature to reduce non-specific antibody binding.[15]
-
Incubate the cells with the primary antibody against Target-A and a primary antibody for a normalization control (e.g., α-Tubulin) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[14][15]
-
-
Secondary Antibody Incubation and Imaging:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW) for 1 hour at room temperature, protected from light.[7]
-
Wash the plate thoroughly to remove unbound secondary antibodies.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target protein and the normalization control in each well.
-
Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control.
-
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-X forms a ternary complex with Target-A and an E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.
CETSA Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. products.advansta.com [products.advansta.com]
- 7. licorbio.com [licorbio.com]
- 8. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. annualreviews.org [annualreviews.org]
- 11. benchchem.com [benchchem.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 15. biomol.com [biomol.com]
A Comparative Analysis of "Methyl acetate-PEG1-methyl acetate" and Non-PEG Linkers in Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a targeting moiety to a therapeutic payload is a critical determinant of the efficacy, safety, and pharmacokinetic profile of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The choice between a polyethylene (B3416737) glycol (PEG)-based linker and a non-PEG alternative is a pivotal decision in the design of these complex molecules. This guide provides an objective, data-driven comparison of a short, discrete PEG linker, "Methyl acetate-PEG1-methyl acetate (B1210297)," and commonly used non-PEG linkers.
"Methyl acetate-PEG1-methyl acetate" is a PEG-based PROTAC linker.[2] Its structure consists of a single ethylene (B1197577) glycol unit (PEG1) flanked by methyl acetate groups. This short, hydrophilic spacer is designed to offer precise control over the linker length and physicochemical properties of the resulting conjugate.[3][4] In contrast, non-PEG linkers encompass a diverse range of chemical structures, which can be broadly categorized as cleavable and non-cleavable.[1]
This comparison will delve into the key performance attributes of these linker technologies, supported by experimental data and detailed methodologies for their evaluation.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key physicochemical and biological properties of "this compound" and representative non-PEG linkers. It is important to note that the properties of "this compound" are inferred from the behavior of short, discrete PEG linkers.
Table 1: Physicochemical Properties of Linkers
| Property | This compound (PEG-based) | Valine-Citrulline (VC) (Cleavable Non-PEG) | SMCC (Non-Cleavable Non-PEG) |
| Solubility | High aqueous solubility due to the hydrophilic ethylene glycol unit.[3] | Moderately hydrophobic peptide linker.[5] | Hydrophobic, can contribute to aggregation.[6] |
| Hydrophilicity (LogP) | Low (Highly Hydrophilic).[4] | Moderate. | High (Hydrophobic). |
| Flexibility | High conformational flexibility. | Relatively rigid peptide backbone. | Rigid cyclohexane (B81311) ring.[7] |
| Chemical Stability | Stable under physiological conditions. | Stable in circulation, cleaved by lysosomal proteases.[][9] | Highly stable thioether bond.[6][7] |
Table 2: Impact on Drug Conjugate Performance (Representative Data)
| Parameter | ADC with Short PEG Linker | ADC with Valine-Citrulline (VC) Linker | ADC with SMCC Linker |
| In Vitro Cytotoxicity (IC50) | Potency is payload-dependent; linker can influence uptake. | High potency, efficient payload release inside the cell.[10] | Potency dependent on lysosomal degradation of the antibody.[11] |
| Plasma Stability (% Intact ADC after 7 days) | >90% (for stable linkages) | ~85%[12] | >95%[12] |
| Pharmacokinetics (Half-life) | Can prolong half-life by increasing hydrodynamic radius.[1][13] | Generally does not extend half-life.[14] | Half-life is primarily determined by the antibody.[6] |
| Bystander Effect | Dependent on the cleavability of the entire linker construct. | Capable of inducing a bystander effect with cell-permeable payloads.[10] | Generally limited bystander effect due to charged payload metabolite.[10] |
Experimental Protocols
Accurate and reproducible experimental data is crucial for the selection of an optimal linker. The following are detailed methodologies for key experiments used to evaluate linker performance.
1. In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC in plasma by measuring the change in the average drug-to-antibody ratio (DAR) and the release of free payload over time.[15][16][17][18][19]
-
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
-
Procedure:
-
Incubate the ADC in plasma and PBS (as a control) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
For DAR analysis, capture the ADC from the plasma using immunoaffinity beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability.
-
For free payload analysis, precipitate plasma proteins from an aliquot of the incubation mixture.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC, which reflects its potency against cancer cell lines.[11][20][21][22][23][24]
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
Test ADC and control articles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control articles.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
-
3. In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of an ADC in an animal model, including its clearance, volume of distribution, and half-life.[25][26][27]
-
Materials:
-
Test ADC
-
Appropriate animal model (e.g., mice or rats)
-
Dosing and blood collection supplies
-
ELISA or LC-MS/MS for ADC quantification
-
-
Procedure:
-
Administer a single intravenous dose of the ADC to the animals.
-
Collect blood samples at predetermined time points.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the ADC in plasma samples using a validated analytical method (e.g., ELISA for total antibody or LC-MS for conjugated antibody).
-
Analyze the concentration-time data using pharmacokinetic software to determine key parameters.
-
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow relevant to the comparison of ADC linkers.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing drug conjugate linkers.
Conclusion
The choice between a PEG-based linker like "this compound" and a non-PEG linker is a critical decision in the design of targeted therapeutics and depends on a multitude of factors, including the physicochemical properties of the payload, the biology of the target, and the desired therapeutic outcome.[1] Short PEG linkers offer the significant advantage of improved hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and potentially enhance pharmacokinetics.[1]
Non-PEG linkers, on the other hand, provide a diverse toolbox of cleavable and non-cleavable options. Cleavable non-PEG linkers, such as the valine-citrulline dipeptide, enable controlled payload release within the tumor microenvironment and can mediate a potent bystander effect.[10] Non-cleavable non-PEG linkers like SMCC offer superior plasma stability, which can translate to a better safety profile and a wider therapeutic window.[6]
Ultimately, a thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker to maximize the therapeutic index of a novel drug conjugate. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of linker technologies to advance the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 6. benchchem.com [benchchem.com]
- 7. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purepeg.com [purepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. benchchem.com [benchchem.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
A Researcher's Guide to Quantitative Mass Spectrometry for Comparing Crosslinking Efficiency
For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and conformational dynamics, quantitative crosslinking mass spectrometry (XL-MS) has emerged as a powerful analytical tool. This guide provides an objective comparison of the leading quantitative XL-MS methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable approach for your research needs.
Crosslinking mass spectrometry provides critical insights into protein-protein interactions (PPIs) and protein conformations by covalently linking spatially proximal amino acid residues.[1][2] The addition of quantitative capabilities allows for the comparative analysis of these structural features across different states, such as before and after drug treatment or between healthy and diseased tissues.[3][4] This guide focuses on three prominent quantitative XL-MS strategies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
Comparative Analysis of Quantitative XL-MS Methodologies
The choice of a quantitative XL-MS method depends on several factors, including the biological system, the desired level of multiplexing, and the required quantitative accuracy. The following table summarizes key performance metrics for each approach.
| Feature | SILAC-based qXL-MS | TMT-based qXL-MS | Label-Free qXL-MS |
| Principle | Metabolic incorporation of "heavy" and "light" amino acids into proteins. | Chemical labeling of peptides with isobaric tags.[5] | Comparison of signal intensities of unlabeled peptides.[6] |
| Quantification Level | MS1 | MS2/MS3 | MS1 |
| Multiplexing Capacity | Typically 2-3 plex.[5] | Up to 10-plex or higher with current reagents.[5] | Limited only by the number of LC-MS/MS runs. |
| Quantitative Accuracy | High accuracy at the MS1 level, but can be affected by co-eluting species.[3] | MS2-based quantification can be affected by ratio compression; MS3-based methods improve accuracy.[5][7] | Can achieve high accuracy with high-resolution mass spectrometers; CVs around 10-15% for technical replicates.[6][8] |
| Sample Preparation | Requires live cells capable of metabolic labeling; lengthy adaptation phase.[9] | In-vitro labeling of digested peptides; streamlined workflow.[10] | Simplest workflow with no labeling required.[6] |
| Data Analysis Complexity | Requires specialized software to identify and quantify isotopic pairs of crosslinked peptides.[3] | Requires software capable of handling TMT reporter ion quantification from complex MS/MS or MS3 spectra.[7] | Requires robust alignment and normalization algorithms to compare features across multiple runs.[8] |
| Number of Quantified Crosslinks | Can be limited by MS1 signal complexity; one study quantified 343 out of 746 identified crosslinks (~46%).[3] | A stepped HCD-MS2 method can provide a vast number of quantifiable cross-links with high accuracy.[7] | One study quantified 124 out of 221 unique residue pairs across 10 analyses with a CV of 32% for reaction replicas.[8] |
Visualizing the Workflows
To better understand the practical implementation of each method, the following diagrams illustrate the key steps in each quantitative crosslinking workflow.
Detailed Experimental Protocols
The following sections provide standardized protocols for each of the discussed quantitative crosslinking mass spectrometry workflows.
SILAC-based Quantitative Crosslinking Protocol
This protocol is adapted for comparing protein interactions between two cell states.
-
Cell Culture and Labeling:
-
Sample Preparation and Crosslinking:
-
Harvest and wash cells from both "light" and "heavy" cultures.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell count or protein concentration.
-
Perform in-vivo or in-vitro crosslinking with a suitable crosslinker (e.g., 1 mM BS3 or DSSO for 30-60 minutes).
-
Quench the crosslinking reaction according to the manufacturer's instructions (e.g., with 50 mM Tris-HCl).
-
-
Protein Extraction and Digestion:
-
Lyse the crosslinked cells and extract proteins.
-
Proteins can be separated by SDS-PAGE, followed by in-gel digestion, or digested directly in-solution.[12]
-
For in-gel digestion, excise gel bands, destain, reduce with DTT, and alkylate with iodoacetamide.[12] Digest with trypsin overnight.
-
For in-solution digestion, denature, reduce, alkylate, and digest proteins with an appropriate protease.
-
-
Enrichment of Crosslinked Peptides:
-
To reduce sample complexity, enrich for crosslinked peptides using size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).[13]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions by high-resolution mass spectrometry (e.g., Orbitrap).
-
Use a data-dependent acquisition (DDA) method, prioritizing higher charge state precursors, which are more likely to be crosslinked peptides.[14]
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, xQuest) to identify crosslinked peptides and quantify the intensity ratios of the "heavy" to "light" isotopic pairs.[9]
-
TMT-based Quantitative Crosslinking Protocol
This protocol allows for the multiplexed comparison of multiple samples.
-
Sample Preparation and Crosslinking:
-
Prepare individual protein samples for each condition to be compared.
-
Perform in-vitro crosslinking on each sample separately using a suitable crosslinker.
-
Quench the crosslinking reaction.
-
-
Protein Digestion:
-
Digest the proteins from each crosslinked sample into peptides using a standard in-solution or in-gel digestion protocol.
-
-
TMT Labeling:
-
Sample Pooling and Enrichment:
-
Combine the TMT-labeled peptide samples in a 1:1 ratio.
-
Enrich for crosslinked peptides using SEC or SCX.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched sample using an LC-MS/MS method capable of MSn fragmentation.[5]
-
An MS3-based method (e.g., SPS-MS3) is recommended to minimize reporter ion ratio compression and improve quantification accuracy.[5][7]
-
Optimize HCD collision energies for fragmentation of TMT-labeled crosslinks, which may require higher energies than unlabeled crosslinks.[7]
-
-
Data Analysis:
-
Use software capable of identifying crosslinked peptides and quantifying TMT reporter ions from MSn spectra (e.g., Proteome Discoverer with the XlinkX node).[15]
-
Label-Free Quantitative Crosslinking Protocol
This protocol is suitable for comparing multiple conditions without the need for isotopic or isobaric labels.
-
Sample Preparation and Crosslinking:
-
Prepare and crosslink each sample individually as described in the TMT protocol.
-
-
Protein Digestion and Enrichment:
-
Digest the proteins and enrich for crosslinked peptides for each sample separately.
-
-
LC-MS/MS Analysis:
-
Analyze each enriched sample by LC-MS/MS in separate runs.
-
Ensure high reproducibility of the LC gradient and MS parameters between runs.
-
A data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach can be used.[16]
-
-
Data Analysis:
-
Use software that can perform chromatographic alignment of the different LC-MS/MS runs (e.g., MaxQuant, Skyline).[8]
-
Identify crosslinked peptides in each run.
-
Quantify the peak area or intensity of the identified crosslinked peptides across all runs.
-
Normalize the data to account for variations in sample loading and instrument performance.[6]
-
Perform statistical analysis to identify significant changes in crosslink abundance between conditions.[8]
-
Conclusion
Quantitative crosslinking mass spectrometry is a dynamic field offering powerful solutions for the structural and interactional analysis of proteins. SILAC provides high accuracy for binary comparisons in cell-based systems, while TMT labeling excels in multiplexed analyses of in-vitro samples. Label-free quantification offers the simplest workflow and is scalable to a large number of samples, with its accuracy being highly dependent on instrumental and experimental reproducibility. By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the most appropriate strategy to unravel the complexities of protein structure and function.
References
- 1. Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-linking mass-spectrometry: a guide to conformational confusions. | Oxford Protein Informatics Group [blopig.com]
- 3. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 5. scispace.com [scispace.com]
- 6. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 7. Optimized TMT-Based Quantitative Cross-Linking Mass Spectrometry Strategy for Large-Scale Interactomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 13. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Protein Dynamics in Solution by Quantitative Crosslinking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-ID: Analysis and Visualization of Complex XL–MS-Driven Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
